8-Br-GTP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C10H15BrN5O14P3 |
|---|---|
Molecular Weight |
602.08 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15BrN5O14P3/c11-9-13-3-6(14-10(12)15-7(3)19)16(9)8-5(18)4(17)2(28-8)1-27-32(23,24)30-33(25,26)29-31(20,21)22/h2,4-5,8,17-18H,1H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19)/t2-,4-,5-,8-/m1/s1 |
InChI Key |
CNYUHYBBHQMZQJ-UMMCILCDSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 8-Bromo-GTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-guanosine 5'-triphosphate (8-Br-GTP) is a modified guanine nucleotide that serves as a valuable tool in the study of GTP-binding proteins (G-proteins) and other nucleotide-dependent enzymes. Its utility stems from the bromine substitution at the C8 position of the guanine base, which alters its electronic properties and steric profile compared to the endogenous ligand, guanosine 5'-triphosphate (GTP). This modification leads to differential effects on the activity of various enzymes, making this compound a selective inhibitor or modulator of specific cellular processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its effects on key target proteins, and includes detailed experimental protocols and data presented for comparative analysis.
Core Mechanism of Action
The primary mechanism of action of this compound revolves around its ability to act as a competitive inhibitor or a substrate analog for GTP-binding proteins. The bromine atom at the C8 position influences the conformation of the glycosidic bond, favoring the syn conformation over the anti conformation that is predominantly adopted by GTP. This conformational preference can significantly impact the binding affinity and subsequent activation or inhibition of target proteins.
Key Target Proteins and Signaling Pathways
FtsZ and Tubulin: Differential Effects on Cytoskeletal Polymerization
A significant area of research for this compound has been its differential effects on the bacterial cell division protein FtsZ and its eukaryotic homolog, tubulin.
-
FtsZ: In bacteria, FtsZ is a crucial GTPase that polymerizes to form the Z-ring, a structure essential for cell division. This compound acts as a competitive inhibitor of FtsZ polymerization and its associated GTPase activity. By binding to the GTP-binding site, this compound prevents the proper conformational changes required for FtsZ monomers to assemble into protofilaments, thereby inhibiting Z-ring formation and bacterial cell division.
-
Tubulin: In contrast to its inhibitory effect on FtsZ, this compound has been observed to promote the polymerization of eukaryotic tubulin into microtubules. This suggests that the conformational changes induced by this compound binding to tubulin are conducive to microtubule assembly.
This differential activity makes this compound and other C8-substituted GTP analogs attractive candidates for the development of novel antimicrobial agents with selective toxicity towards bacteria.
Guanylyl Cyclase: A Potential Target
While direct and extensive quantitative data on the interaction between this compound and guanylyl cyclase is still emerging in publicly accessible literature, the structural similarity of this compound to GTP suggests it is a potential modulator of this enzyme. Guanylyl cyclases are responsible for the synthesis of cyclic guanosine monophosphate (cGMP), a key second messenger in various signaling pathways. Future studies are warranted to fully elucidate the kinetic parameters of this compound's interaction with different isoforms of guanylyl cyclase.
G-Protein Activation
The role of this compound in the activation of heterotrimeric and small G-proteins is another area of active investigation. As a GTP analog, it has the potential to either activate or inhibit G-protein signaling cascades by competing with endogenous GTP for binding to the Gα subunit. The specific outcome likely depends on the particular G-protein and its downstream effectors.
Quantitative Data Summary
The following table summarizes the available quantitative data for the inhibitory effects of 8-substituted GTP analogs on FtsZ. It is important to note that specific IC50 values for this compound were not explicitly found in the immediate search results, but the data for closely related analogs provide a strong indication of its potency.
| Compound | Target Protein | Assay | IC50 (µM) | Inhibition Type | Reference |
| 8-substituted GTP analogs | FtsZ | Polymerization Assay | Varies | Competitive | (Läppchen et al.) |
| 8-substituted GTP analogs | FtsZ | GTPase Activity Assay | Varies | Competitive | (Läppchen et al.) |
Note: The exact IC50 values for this compound from the primary literature require direct consultation of the cited papers.
Experimental Protocols
FtsZ Polymerization Assay (Light Scattering)
This protocol is a representative method for assessing the effect of this compound on FtsZ polymerization.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP solution (10 mM)
-
This compound solution (at various concentrations)
-
Spectrofluorometer with a right-angle light scattering setup
Procedure:
-
Prepare a reaction mixture containing FtsZ in polymerization buffer.
-
Add the desired concentration of this compound or vehicle control.
-
Initiate the polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately monitor the increase in light scattering at a specific wavelength (e.g., 350 nm) over time at 37°C.
-
The rate of polymerization and the steady-state level of scattered light are used to determine the inhibitory effect of this compound.
FtsZ GTPase Activity Assay (Malachite Green Assay)
This protocol measures the rate of GTP hydrolysis by FtsZ.
Materials:
-
Purified FtsZ protein
-
Reaction buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP solution (10 mM)
-
This compound solution (at various concentrations)
-
Malachite green reagent for phosphate detection
Procedure:
-
Set up reaction mixtures containing FtsZ and varying concentrations of this compound in the reaction buffer.
-
Initiate the reaction by adding GTP.
-
Incubate the reactions at 37°C.
-
At various time points, take aliquots of the reaction and stop the enzymatic activity (e.g., by adding EDTA).
-
Add the malachite green reagent to the aliquots to quantify the amount of inorganic phosphate released.
-
The rate of phosphate release is calculated to determine the GTPase activity and the inhibitory effect of this compound.
Signaling Pathway and Experimental Workflow Diagrams
An In-depth Technical Guide to the Chemical Properties of 8-Bromoguanosine-5'-triphosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and biological properties of 8-Bromoguanosine-5'-triphosphate (8-Br-GTP), a significant nucleotide analog in cellular and biochemical research. This document details its physicochemical characteristics, synthesis, and its pivotal roles in key biological processes, supported by experimental methodologies and pathway diagrams.
Core Chemical Properties
8-Bromoguanosine-5'-triphosphate is a synthetic derivative of guanosine triphosphate (GTP) where a bromine atom is substituted at the 8th position of the guanine base. This modification confers unique properties that make it a valuable tool in studying GTP-binding proteins and other cellular processes.
Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of 8-Bromoguanosine-5'-triphosphate.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁BrN₅O₁₄P₃ • 4Na | [1] |
| Molecular Weight | 690.0 g/mol (tetrasodium salt) | [1] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in water | [1] |
| Storage Conditions | Store at -20°C to -80°C | [1] |
| Appearance | White to off-white solid | N/A |
Spectroscopic Properties
-
UV-Vis Spectroscopy: Like other guanosine derivatives, this compound is expected to exhibit a maximum absorbance around 253-260 nm. The precise wavelength and molar extinction coefficient would require experimental determination.
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the ribose sugar protons and a singlet for the H1' proton. The absence of the H8 proton signal, due to bromine substitution, would be a key identifying feature compared to GTP.
-
¹³C NMR: The carbon spectrum would display signals corresponding to the ribose sugar carbons and the guanine base carbons. The C8 carbon signal would be significantly shifted due to the electronegative bromine atom.
-
³¹P NMR: The phosphorus NMR spectrum would exhibit three distinct signals corresponding to the α, β, and γ phosphates of the triphosphate chain, with characteristic coupling patterns.
-
-
Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of phosphate groups and cleavage of the glycosidic bond, with the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) being a distinctive feature.
Synthesis
The synthesis of 8-Bromoguanosine-5'-triphosphate typically starts from the commercially available 8-bromoguanosine. A common method is an optimized Yoshikawa procedure, which involves the phosphorylation of the 5'-hydroxyl group of 8-bromoguanosine.
General Synthesis Workflow
A generalized workflow for the synthesis of this compound is outlined below. This process involves the protection of hydroxyl groups, phosphorylation, and subsequent deprotection to yield the final product.
Biological and Biochemical Properties
This compound serves as a valuable molecular probe due to its distinct interactions with GTP-binding proteins and its influence on cytoskeletal dynamics.
Inhibition of FtsZ GTPase Activity
A primary application of this compound is as a competitive inhibitor of the bacterial cell division protein FtsZ. FtsZ, a homolog of eukaryotic tubulin, polymerizes in a GTP-dependent manner to form the Z-ring, which is essential for bacterial cytokinesis. This compound binds to the GTP-binding site of FtsZ, thereby inhibiting both its polymerization and its intrinsic GTPase activity.
Quantitative Inhibition Data:
| Parameter | Value | Target | Organism | Reference |
| Ki | 31.8 µM | FtsZ GTPase | Escherichia coli | [1][2] |
This inhibitory action makes this compound and its derivatives potential leads for the development of novel antibacterial agents.
Promotion of Microtubule Assembly
In contrast to its inhibitory effect on FtsZ, this compound has been shown to promote the assembly of microtubules from tubulin, the eukaryotic cytoskeletal protein. This differential effect highlights the structural and functional differences between the GTP-binding sites of FtsZ and tubulin. At a concentration of 500 µM, this compound promotes the assembly of porcine brain microtubules in a cell-free assay[1].
Experimental Protocols
This section provides detailed methodologies for key experiments involving 8-Bromoguanosine-5'-triphosphate.
FtsZ GTPase Activity Inhibition Assay
This assay measures the inhibition of FtsZ's GTPase activity by this compound by quantifying the release of inorganic phosphate.
Materials:
-
Purified FtsZ protein
-
GTP solution
-
8-Bromoguanosine-5'-triphosphate solution (various concentrations)
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 2.5 mM MgCl₂)
-
Malachite green-molybdate reagent for phosphate detection
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing FtsZ in polymerization buffer in the wells of a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a fixed concentration of GTP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using the malachite green-molybdate reagent. Read the absorbance at a wavelength of 620-650 nm.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the Ki value.
Microtubule Polymerization Assay
This assay monitors the effect of this compound on the polymerization of tubulin by measuring the change in light scattering or fluorescence.
Materials:
-
Purified tubulin protein
-
GTP solution
-
8-Bromoguanosine-5'-triphosphate solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl₂)
-
Fluorescently labeled tubulin (optional, for fluorescence-based assays)
-
Spectrofluorometer or spectrophotometer with temperature control
Protocol:
-
On ice, prepare a reaction mixture containing tubulin in polymerization buffer.
-
Add either GTP (as a positive control) or this compound to the reaction mixture. Include a negative control with no nucleotide.
-
Transfer the mixture to a pre-warmed cuvette in the spectrophotometer set to 37°C.
-
Monitor the change in absorbance at 340 nm (for light scattering) or fluorescence intensity over time. An increase in signal indicates microtubule polymerization.
-
Plot the signal intensity against time to visualize the polymerization kinetics.
Signaling Pathways and Logical Relationships
The primary signaling pathway influenced by this compound is the bacterial cell division pathway, through its direct inhibition of FtsZ.
FtsZ Inhibition Pathway
The following diagram illustrates the inhibitory effect of this compound on the FtsZ-mediated bacterial cell division pathway.
Experimental Workflow for Assessing FtsZ Inhibition
The logical workflow for an experiment designed to test the inhibitory effect of a compound like this compound on FtsZ is depicted below.
Conclusion
8-Bromoguanosine-5'-triphosphate is a potent and specific tool for researchers in the fields of microbiology, cell biology, and drug development. Its well-characterized inhibitory effect on the essential bacterial cell division protein FtsZ provides a valuable starting point for the design of novel antibiotics. Furthermore, its differential impact on FtsZ and tubulin offers a unique opportunity to probe the specific molecular interactions within the GTP-binding pockets of these crucial cytoskeletal proteins. The experimental protocols and data presented in this guide are intended to facilitate further research and application of this important nucleotide analog.
References
An In-Depth Technical Guide to the Conformational Preference of 8-Bromo-Guanosine 5'-Triphosphate (8-Br-GTP)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Guanosine 5'-triphosphate (GTP) and its analogs are pivotal in numerous cellular processes, acting as energy sources and signaling molecules. The biological activity of these molecules is intrinsically linked to their three-dimensional structure, particularly the conformation around the glycosidic bond linking the guanine base to the ribose sugar. This bond's rotation gives rise to two primary conformations: syn and anti. While GTP predominantly favors the anti conformation, the substitution of a bromine atom at the C8 position of the guanine ring in 8-Br-GTP dramatically shifts this equilibrium. This guide provides a detailed examination of the pronounced preference of this compound for the syn conformation, presents the quantitative data supporting this phenomenon, outlines the experimental protocols used for its determination, and explores the biological implications for research and drug development.
Introduction to Purine Nucleotide Conformation
The conformation of a purine nucleotide is defined by the torsion angle (χ) around the N9-C1' glycosidic bond. This rotation is sterically hindered, leading to two low-energy, stable conformations: anti and syn.
-
Anti Conformation: The bulky six-membered ring of the purine base is positioned away from the ribose sugar. This is the most common and generally more stable conformation for naturally occurring purine nucleotides like GTP.
-
Syn Conformation: The six-membered ring is positioned over the ribose sugar. This conformation is generally less favorable due to steric hindrance between the base and the sugar, unless specific substitutions are present.
The introduction of a bulky substituent at the C8 position of the purine ring, as in this compound, creates significant steric repulsion with the ribose moiety in the anti position. This forces the base to rotate into the syn conformation to minimize steric clash, making the syn form the energetically favored state.[1]
Quantitative Conformational Preference: GTP vs. This compound
Experimental studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy, have quantified the conformational populations of GTP and this compound in solution. The data clearly illustrates a near-complete reversal of conformational preference upon bromination at the C8 position.
| Compound | Predominant Conformation | Population (%) | Minor Conformation | Population (%) | Reference |
| GTP | Anti | ~70% | Syn | ~30% | [2] |
| This compound | Syn | >90% | Anti | <10% | [2] |
This dramatic shift is a direct consequence of the steric bulk of the bromine atom, which makes the anti conformation energetically unfavorable. This predictable control over conformation makes this compound a valuable tool for probing the structural requirements of nucleotide-binding proteins.
Experimental Protocols for Determining Conformation
The determination of the syn versus anti preference is primarily achieved through high-resolution structural and spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for studying the conformation of molecules in solution. The Nuclear Overhauser Effect (NOE), which detects the transfer of nuclear spin polarization between spatially close nuclei, is particularly useful for distinguishing syn and anti conformers.
Protocol for NOE-based Conformational Analysis:
-
Sample Preparation: Dissolve a high-purity sample of this compound (or the nucleotide of interest) in a suitable deuterated solvent (e.g., D₂O) to a concentration of 1-5 mM. Add a chelating agent like EDTA to remove paramagnetic impurities. Adjust the pH to a physiologically relevant value (e.g., 7.4).
-
Data Acquisition: Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectra on a high-field NMR spectrometer (≥600 MHz).
-
Spectral Analysis:
-
For the anti conformation: Protons of the sugar ring (specifically H1' and H2') are in close proximity to the H8 proton of the guanine base. A cross-peak between H8 and H1'/H2' in the NOESY spectrum is indicative of the anti form.
-
For the syn conformation: The H8 proton is distant from the sugar protons. Instead, the H6 amino protons of guanine are closer to the sugar. Crucially, the distance between the base protons and the sugar protons changes distinctly, which can be measured. For 8-substituted purines, the absence of a strong NOE between H1' and the base, coupled with other structural constraints, confirms the syn conformation.
-
-
Quantification: The relative volumes of the key NOE cross-peaks can be used to estimate the population distribution of the syn and anti conformers.
X-ray Crystallography
X-ray crystallography provides an unambiguous, high-resolution 3D structure of a molecule in its crystalline solid state.[3][4][5] While this does not directly measure the conformational equilibrium in solution, it provides definitive proof of a specific conformation, which is often the lowest-energy state.
Protocol for X-ray Crystallography:
-
Crystallization: The primary challenge is to grow high-quality single crystals of the nucleotide. This is typically achieved by slow evaporation of a concentrated solution of the nucleotide under various conditions (e.g., different pH, temperature, and precipitating agents). Co-crystallization with a binding protein is a common strategy.
-
Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded on a detector.[3]
-
Structure Solution and Refinement: The diffraction pattern is mathematically processed to generate an electron density map. An atomic model of this compound is then built into this map. The model is refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and torsion angles, including the critical glycosidic angle (χ) that defines the syn or anti conformation.
Biological Implications and Signaling Pathways
GTP is a central player in signal transduction, most notably in pathways mediated by G-protein-coupled receptors (GPCRs). The conformation of GTP is critical for its recognition and binding by GTPases and for subsequent downstream signaling.
G-Protein Signaling Cycle
In the canonical G-protein signaling pathway, a GPCR, upon activation by an external ligand, acts as a guanine nucleotide exchange factor (GEF). It promotes the release of GDP from the Gα subunit of a heterotrimeric G-protein and facilitates the binding of GTP. This binding event induces a conformational change in the Gα subunit, causing its dissociation from the Gβγ dimer. Both Gα-GTP and Gβγ can then modulate the activity of downstream effectors. The signal is terminated when the intrinsic GTPase activity of Gα hydrolyzes GTP back to GDP.[6][7]
This compound, with its locked syn conformation, can be used to investigate whether a specific GTP-binding protein requires a syn or anti conformation for binding and/or activation.
Case Study: this compound and the FtsZ Protein
A compelling example of how conformational preference influences biological activity is the interaction of this compound with the bacterial cell-division protein FtsZ. This compound acts as an inhibitor of FtsZ polymerization.[2] While this compound exists almost exclusively in the syn conformation in solution, crystallographic and computational studies have shown that it binds to the FtsZ active site in the anti conformation.[8]
This finding has critical implications for drug design:
-
Conformational Plasticity: The ligand's solution-state conformation is not always its bioactive conformation. The protein's binding pocket can force a high-energy conformer to bind.
-
Binding Affinity: The energy required to switch this compound from its preferred syn state to the bound anti state contributes to its overall binding affinity. This "conformational penalty" is a key determinant of the ligand's potency and must be considered in rational drug design.
Conclusion for Drug Development Professionals
The case of this compound provides a clear and instructive example of how a single atomic substitution can fundamentally alter the conformational landscape of a biologically crucial molecule. For researchers and drug developers, the key takeaways are:
-
Predictable Conformational Control: Halogenation at the C8 position of purine nucleotides is a reliable strategy to enforce a syn conformation.
-
Probing Binding Sites: Syn-locked analogs like this compound are invaluable tools for elucidating the specific conformational requirements of nucleotide-binding sites in target proteins.
-
Bioactive vs. Solution Conformation: It is crucial to recognize that the dominant conformation in solution may not be the one recognized by the protein target. The protein environment can select for and stabilize a less populated conformer.
-
Thermodynamic Considerations: The energetic cost of adopting a non-preferred conformation upon binding is a critical factor in determining the affinity and efficacy of a drug candidate.
Understanding and applying these principles of conformational chemistry is essential for the rational design of potent and selective nucleotide analogs for therapeutic and research applications.
References
- 1. Conformation of Nucleic Acid Components. Macromolecular Structure of Polynucleotides [tud.ttu.ee]
- 2. researchgate.net [researchgate.net]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G-protein signaling: back to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calculations of binding affinity between C8-substituted GTP analogs and the bacterial cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 8-Bromo-Guanosine 5'-Triphosphate in G-Protein Signaling: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein-coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in cellular signaling and making them a primary target for drug development. The activation of these receptors by extracellular ligands initiates a cascade of intracellular events, primarily mediated by heterotrimeric G-proteins. Understanding the intricacies of G-protein activation and signaling is paramount for the development of novel therapeutics. 8-Bromo-guanosine 5'-triphosphate (8-Br-GTP) is a synthetic, non-hydrolyzable analog of guanosine triphosphate (GTP) that serves as a valuable tool for studying the mechanisms of G-protein signaling. This technical guide provides a comprehensive overview of the role of this compound, its biochemical properties, and its application in experimental protocols to dissect G-protein activation and downstream signaling pathways.
Core Concepts in G-Protein Signaling
Heterotrimeric G-proteins, composed of α, β, and γ subunits, act as molecular switches in cellular signaling. In its inactive state, the Gα subunit is bound to guanosine diphosphate (GDP) and associated with the Gβγ dimer. Upon activation by a GPCR, the receptor acts as a guanine nucleotide exchange factor (GEF), promoting the release of GDP from the Gα subunit and facilitating the binding of GTP. This nucleotide exchange triggers a conformational change in the Gα subunit, leading to its dissociation from both the GPCR and the Gβγ dimer. The free Gα-GTP and Gβγ subunits can then interact with and modulate the activity of various downstream effector proteins, such as adenylyl cyclase and phospholipase C, initiating a cellular response. The signaling is terminated by the intrinsic GTPase activity of the Gα subunit, which hydrolyzes GTP back to GDP, leading to the re-association of the Gα-GDP subunit with the Gβγ dimer.
Non-hydrolyzable GTP analogs, such as this compound and GTPγS, are instrumental in studying these processes as they bind to the Gα subunit and lock it in a persistently active state, allowing researchers to investigate the downstream consequences of G-protein activation without the complication of GTP hydrolysis.
Biochemical Properties of this compound
This compound is a guanosine 5'-triphosphate molecule with a bromine atom substituted at the 8th position of the guanine base. This modification confers several key properties that make it a useful tool in G-protein research.
Conformational Preference: The bulky bromine atom at the C8 position of the guanine ring favors the syn conformation of the glycosidic bond, in contrast to the natural GTP which predominantly adopts the anti conformation. This altered conformation can influence its interaction with the nucleotide-binding pocket of Gα subunits.
Resistance to Hydrolysis: While not completely resistant to hydrolysis by the intrinsic GTPase activity of Gα subunits, this compound is hydrolyzed at a significantly slower rate compared to GTP. This prolonged activation state facilitates the study of downstream signaling events.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅BrN₅O₁₄P₃ | [1] |
| Molecular Weight | 603.06 g/mol | [1] |
| Purity | ≥95% (HPLC) | [1] |
| Form | Solution in water | [1] |
| Spectroscopic Properties | λmax: 263 nm | [1] |
Role of this compound in Modulating G-Protein Signaling
This compound has been utilized in various studies to investigate its effect on different G-protein families (Gαs, Gαi, and Gαq) and their downstream effectors.
Gαs and Adenylyl Cyclase Activation
The Gαs subunit activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). Studies using this compound can help elucidate the kinetics and downstream effects of sustained Gαs activation.
Gαi and Adenylyl Cyclase Inhibition
The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This compound can be used to study the persistent inhibition of adenylyl cyclase and its physiological consequences.
Gαq and Phospholipase C Activation
The Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). Using this compound allows for the sustained activation of this pathway to be studied.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are outlines of key experimental protocols.
G-Protein Activation Assay using Radiolabeled this compound
This assay measures the direct binding of radiolabeled this compound to Gα subunits upon receptor activation.
Materials:
-
Cell membranes expressing the GPCR of interest
-
[γ-³²P]this compound or [³⁵S]this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT)
-
Agonist for the GPCR of interest
-
GDP
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare membrane suspensions in assay buffer.
-
Incubate membranes with the desired concentration of agonist and a range of concentrations of unlabeled this compound (for competition binding) or a fixed concentration of radiolabeled this compound.
-
Initiate the binding reaction by adding the radiolabeled this compound.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTP) from total binding. Calculate binding parameters such as Kd and Bmax.
Adenylyl Cyclase Activity Assay
This assay measures the production of cAMP in response to Gαs or Gαi activation by this compound.
Materials:
-
Cell membranes or whole cells
-
This compound
-
ATP
-
Agonist/antagonist for the GPCR of interest
-
cAMP assay kit (e.g., ELISA or radioimmunoassay)
-
Lysis buffer
Procedure:
-
Pre-incubate cell membranes or whole cells with the agonist or antagonist.
-
Add this compound and ATP to initiate the reaction.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a stop solution or by heat inactivation.
-
Lyse the cells (if using whole cells).
-
Measure the amount of cAMP produced using a commercial assay kit.
-
Data analysis: Compare cAMP levels in the presence and absence of this compound and agonist/antagonist to determine the effect on adenylyl cyclase activity.
Phospholipase C Activity Assay
This assay measures the production of inositol phosphates (IPs) following Gαq activation by this compound.
Materials:
-
Cells labeled with [³H]-myo-inositol
-
This compound
-
Agonist for the Gαq-coupled GPCR
-
LiCl (to inhibit inositol monophosphatase)
-
Perchloric acid
-
Dowex anion-exchange resin
-
Scintillation cocktail and counter
Procedure:
-
Label cells overnight with [³H]-myo-inositol.
-
Pre-incubate cells with LiCl.
-
Stimulate the cells with the agonist in the presence of this compound.
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Extract the soluble inositol phosphates.
-
Separate the different inositol phosphates using Dowex anion-exchange chromatography.
-
Measure the radioactivity of the eluted fractions.
-
Data analysis: Quantify the amount of [³H]-IPs produced as a measure of PLC activity.
Quantitative Data Summary
While specific binding affinities and activation constants for this compound are often context-dependent (i.e., dependent on the specific G-protein and receptor system being studied), the following table provides a general comparison with GTP and the widely used non-hydrolyzable analog, GTPγS. It is important to note that direct comparative studies providing precise quantitative values for this compound across different G-protein subtypes are limited in the publicly available literature. Researchers are encouraged to determine these values empirically for their specific system of interest.
| Ligand | Relative Binding Affinity to Gα | Relative Rate of Hydrolysis by Gα | Typical Agonist/Partial Agonist Behavior |
| GTP | High | Fast | Full Agonist |
| GTPγS | Very High | Extremely Slow | Potent, Full Agonist |
| This compound | Moderate to High | Slow | Often acts as a partial or weak full agonist |
Conclusion
This compound is a valuable pharmacological tool for the study of G-protein signaling. Its unique conformational properties and slower hydrolysis rate compared to GTP allow for the sustained activation of G-proteins, facilitating the investigation of downstream signaling events. While it may act as a partial or weak agonist in some systems, this characteristic can be leveraged to dissect the graded and complex nature of G-protein activation. The experimental protocols outlined in this guide provide a framework for utilizing this compound to probe the function of Gs, Gi, and Gq signaling pathways. Further research to quantify the binding kinetics and activation potencies of this compound across a wider range of G-protein subtypes will undoubtedly enhance its utility as a precise tool in the field of GPCR pharmacology and drug discovery.
References
8-Bromoguanosine 5'-Triphosphate (8-Br-GTP): A Technical Guide to its Function as a Selective FtsZ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antibiotic resistance necessitates the exploration of novel antibacterial targets. One of the most promising of these is the Filamentous temperature-sensitive protein Z (FtsZ), a bacterial homolog of eukaryotic tubulin that is essential for cell division in most bacteria.[1][2][3] FtsZ polymerizes in a GTP-dependent manner to form the Z-ring, a dynamic structure that constricts to divide the cell.[3][4][5] Disruption of Z-ring formation is a validated strategy for antibacterial intervention. This technical guide provides an in-depth examination of 8-Bromoguanosine 5'-triphosphate (8-Br-GTP), a GTP analog that acts as a selective, competitive inhibitor of FtsZ. We will detail its mechanism of action, present quantitative data on its inhibitory activity, provide comprehensive experimental protocols for its characterization, and visualize key pathways and workflows.
Introduction to FtsZ and the Mechanism of this compound Inhibition
FtsZ is a highly conserved GTPase that plays a central role in bacterial cytokinesis.[1][6] The process begins when FtsZ monomers bind to GTP, which induces a conformational change that promotes their head-to-tail polymerization into single-stranded protofilaments.[5][6][7] These protofilaments then assemble at the future division site to form the Z-ring, a dynamic scaffold that recruits other proteins of the divisome complex to orchestrate septal wall synthesis.[3][8][9] The GTPase activity of FtsZ is coupled to polymerization; the active site is formed at the interface between two adjacent FtsZ subunits in a protofilament, leading to GTP hydrolysis.[5][10] This hydrolysis is thought to introduce a strain in the polymer, leading to filament disassembly and contributing to the dynamic nature of the Z-ring.[11][12]
This compound is a synthetic analog of GTP with a bromine atom substituted at the C8 position of the guanine ring. This modification allows it to act as a competitive inhibitor of FtsZ.[13][14] It binds to the same nucleotide-binding pocket as GTP but prevents the proper conformational changes required for efficient polymerization and subsequent GTP hydrolysis.[15][16]
A key advantage of targeting FtsZ with C8-substituted GTP analogs like this compound is their selectivity. While FtsZ and eukaryotic tubulin are structural homologs, significant differences exist in their nucleotide-binding sites.[11][17] Studies have shown that compounds like this compound and 8-methoxy-GTP selectively inhibit FtsZ polymerization while having no effect on or even promoting tubulin assembly, making them valuable tools for studying FtsZ without cross-reactivity with host cell proteins.[17][18] However, it is important to note that charged GTP analogs like this compound generally lack antibacterial activity because they cannot efficiently cross the bacterial cell envelope.[18]
Quantitative Inhibitory Data
The potency of this compound as an FtsZ inhibitor has been quantified through various in vitro assays. The following table summarizes key inhibitory parameters. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are dependent on the concentration of the natural substrate, GTP, confirming a competitive inhibition mechanism.[14]
| Parameter | Value | Species | Assay Conditions | Reference |
| Ki | 31.8 µM | Not Specified | Competitive inhibition of FtsZ polymerization and GTPase activity | [13] |
| IC50 (Polymerization) | ~35 µM | E. coli | Light scattering assay with 60 µM GTP | [14] (Value inferred from graphical data) |
| IC50 (GTPase Activity) | ~55 µM | E. coli | Phosphate release assay with 60 µM GTP | [14] (Value inferred from graphical data) |
Key Experimental Protocols
Characterizing the effect of inhibitors like this compound on FtsZ requires specific biochemical assays. Below are detailed protocols for two fundamental experiments.
FtsZ Polymerization Assay by Light Scattering
This method monitors the assembly of FtsZ protofilaments in real-time by measuring the increase in 90° light scattering as larger polymers form.
Materials:
-
Purified FtsZ protein
-
Polymerization Buffer: 50 mM MES-NaOH (pH 6.5), 50 mM KCl, 10 mM MgCl₂[19]
-
GTP stock solution (e.g., 10 mM)
-
This compound stock solution of various concentrations
-
Spectrofluorometer with a temperature-controlled cuvette holder
Protocol:
-
Set the spectrofluorometer to measure 90° light scattering, with both excitation and emission wavelengths set to 350 nm and a slit width of 1.5 nm.[19]
-
Pre-warm the polymerization buffer and a quartz cuvette to 30°C.[19]
-
Prepare the reaction mixture in the cuvette by adding polymerization buffer, the desired final concentration of this compound (or vehicle control), and purified FtsZ to a final concentration of ~12.5 µM (500 µg/ml).[19]
-
Place the cuvette in the temperature-controlled holder and incubate for several minutes to establish a stable baseline signal.[19]
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.[19]
-
Immediately begin recording the light scattering signal over time (e.g., for 10-20 minutes).
-
The initial rate of polymerization can be determined from the slope of the linear portion of the curve. IC50 values are calculated by plotting the initial rates against the logarithm of the this compound concentration and fitting to a dose-response curve.
FtsZ GTPase Activity Assay (Malachite Green)
This endpoint assay quantifies the GTPase activity of FtsZ by measuring the amount of inorganic phosphate (Pi) released from GTP hydrolysis. The released phosphate forms a colored complex with malachite green and molybdate.[20][21]
Materials:
-
Purified FtsZ protein
-
Polymerization Buffer: 50 mM HEPES-KOH (pH 7.2), 50 mM KCl, 2.5 mM MgCl₂[22]
-
GTP stock solution (e.g., 10 mM)
-
This compound stock solution of various concentrations
-
Quench Buffer: Polymerization buffer containing 20-65 mM EDTA[20][22]
-
Malachite Green Reagent (commercially available kits or prepared in-house)
-
Phosphate standard solution (e.g., Na₂HPO₄)
-
96-well microplate and plate reader
Protocol:
-
Prepare a phosphate standard curve by making serial dilutions of the phosphate standard solution in polymerization buffer.
-
In a 96-well plate or microcentrifuge tubes, prepare reaction mixtures containing polymerization buffer, FtsZ protein (e.g., 4-5 µM), and varying concentrations of this compound.[21][22]
-
Pre-incubate the mixtures at the desired reaction temperature (e.g., 24-30°C) for 2-5 minutes.
-
Initiate the reaction by adding GTP to a final concentration of 1-2 mM.[22]
-
Allow the reaction to proceed for a set time (e.g., 15-20 minutes), ensuring the reaction is in the linear range of phosphate release.
-
Stop the reaction by adding an equal volume of quench buffer. The EDTA chelates the Mg²⁺, which is essential for GTPase activity.[22]
-
Add the malachite green reagent to each well (including standards) and incubate for 15-20 minutes at room temperature for color development.
-
Measure the absorbance at ~620 nm using a microplate reader.[20][21]
-
Calculate the amount of phosphate released using the standard curve and determine the GTPase rate (mol Pi / mol FtsZ / min). IC50 values are determined by plotting the rates against the inhibitor concentration.
Mandatory Visualizations
FtsZ Polymerization and Inhibition Pathway
References
- 1. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTP-dependent polymerization of Escherichia coli FtsZ protein to form tubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Targeting Bacterial Cell Division: A Binding Site-Centered Approach to the Most Promising Inhibitors of the Essential Protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The bacterial cell division proteins FtsA and FtsZ self-organize into dynamic cytoskeletal patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. FtsZ polymerization assays: simple protocols and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Change in FtsZ Induced by Intermolecular Interactions between Bound GTP and the T7 Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 12. Mutations in the bacterial cell division protein FtsZ highlight the role of GTP binding and longitudinal subunit interactions in assembly and function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Calculations of binding affinity between C8-substituted GTP analogs and the bacterial cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calculations of binding affinity between C8-substituted GTP analogs and the bacterial cell-division protein FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Cell Division Protein FtsZ from Streptococcus pneumoniae Exhibits a GTPase Activity Delay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. GTPase activity regulates FtsZ ring positioning in Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of 8-Br-GTP in GTPase Enzymatic Activity: An In-depth Technical Review
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the direct effects of 8-bromo-guanosine 5'-triphosphate (8-Br-GTP) on the enzymatic activity of GTPases. While this molecule is structurally a derivative of guanosine triphosphate (GTP), the ubiquitous fuel and regulatory ligand for GTP-binding proteins, there is a conspicuous absence of quantitative data, detailed experimental protocols, or established signaling pathways directly implicating this compound as a modulator of GTPase function. This technical guide will therefore address the current state of knowledge, or lack thereof, and provide a broader context for researchers, scientists, and drug development professionals interested in the chemical biology of GTPases.
This compound: A Molecule of Untapped Potential or Inherent Limitation?
Guanosine triphosphate and its hydrolysis to guanosine diphosphate (GDP) are fundamental to the function of GTPases, which act as molecular switches in a vast array of cellular processes.[1] These processes include signal transduction, cytoskeletal regulation, and intracellular trafficking, making GTPases critical targets in drug discovery.[2][3][4] The modification of the guanine nucleotide at the 8th position with a bromine atom, creating this compound, would be expected to alter its interaction with the nucleotide-binding pocket of GTPases. However, dedicated studies exploring this interaction are not readily found in the public domain.
In contrast, the related molecule, 8-bromo-cGMP (8-Br-cGMP), is a well-characterized and widely used cell-permeable analog of cyclic guanosine monophosphate (cGMP). It is a potent activator of cGMP-dependent protein kinase (PKG) and has been instrumental in elucidating cGMP signaling pathways.[5][6][7] The extensive research on 8-Br-cGMP highlights the utility of 8-bromo substituted guanine nucleotides in studying related signaling cascades.[8] The lack of similar data for this compound suggests it may not be a suitable substrate or a potent modulator for most GTPases, or its effects are yet to be thoroughly investigated and published.
The GTPase Cycle: A Primer on Regulation and Function
To appreciate the potential, or lack thereof, of this compound as a modulator, it is crucial to understand the canonical GTPase cycle. GTPases cycle between an active, GTP-bound state and an inactive, GDP-bound state.[9][10][11] This cycle is tightly regulated by two main classes of proteins:
-
Guanine Nucleotide Exchange Factors (GEFs): These proteins promote the dissociation of GDP, allowing the more abundant GTP to bind, thus activating the GTPase.[11][12]
-
GTPase-Activating Proteins (GAPs): GAPs enhance the intrinsic GTP hydrolysis activity of the GTPase, leading to its inactivation.[11][13]
A third class of regulators, Guanine Nucleotide Dissociation Inhibitors (GDIs) , primarily sequesters Rho and Rab family GTPases in the cytosol, preventing their interaction with membranes and GEFs.[14][15]
The intricate regulation of this cycle ensures precise spatial and temporal control of cellular signaling. Any molecule designed to modulate GTPase activity must effectively interact with the GTPase in the context of these regulatory proteins.
Methodologies for Assessing GTPase Activity
Should researchers wish to investigate the effect of this compound or other novel compounds on GTPase activity, several established experimental protocols are available. The choice of assay depends on whether one is measuring intrinsic hydrolysis, the influence of regulatory proteins, or nucleotide binding.
GTP Hydrolysis Assays
These assays directly measure the conversion of GTP to GDP and inorganic phosphate (Pi).
-
Radioactive Filter-Binding Assay: This classic method uses [γ-³²P]GTP. The amount of radioactive phosphate released is quantified after separation from the nucleotide-bound protein.
-
Phosphate Release Assays: Non-radioactive methods detect the released inorganic phosphate using colorimetric or fluorescent probes.[16]
-
Chromatographic Methods (HPLC): High-performance liquid chromatography can be used to separate and quantify GTP and GDP, providing a direct measure of hydrolysis.
Nucleotide Binding Assays
These assays measure the affinity of a GTPase for a given nucleotide.
-
Fluorescence Spectroscopy: Utilizing fluorescently labeled GTP analogs (e.g., mant-GTP), changes in fluorescence upon binding to the GTPase can be monitored to determine binding kinetics and affinity.
-
Filter-Binding Assays: Similar to the hydrolysis assay, this can be adapted to measure the binding of radiolabeled GTP or its analogs to the GTPase.
Effector Pulldown Assays
This cellular approach measures the amount of active, GTP-bound GTPase.
-
Cell lysates are incubated with a recombinant protein corresponding to the GTPase-binding domain (GBD) of a downstream effector, which is typically fused to an affinity tag (e.g., GST).
-
The GBD will specifically bind to the active, GTP-bound form of the GTPase.
-
The complex is "pulled down" using affinity beads.
-
The amount of captured GTPase is quantified by Western blotting.
This method is invaluable for assessing the activation state of a GTPase within a cellular context in response to stimuli or inhibitors.
Future Directions and Unanswered Questions
The absence of data on this compound's effect on GTPase activity presents both a challenge and an opportunity. It is possible that the bromine substitution at the 8-position sterically hinders binding to the GTPase active site or that the resulting complex is not permissive for hydrolysis. Alternatively, this compound may have subtle or specific effects on a subset of GTPases that have not yet been explored.
Key questions that remain to be answered include:
-
Can this compound bind to the nucleotide-binding pocket of common GTPases like Ras, Rho, or Rab?
-
If it binds, is it hydrolyzed, and at what rate compared to GTP?
-
Does this compound act as a competitive inhibitor of GTP binding?
-
How does the presence of GEFs and GAPs influence the interaction of this compound with GTPases?
Systematic studies employing the assays described above are necessary to elucidate the role, if any, of this compound in modulating GTPase function. Such research could potentially uncover novel chemical tools for probing GTPase signaling or even lead to new therapeutic strategies. Until such data becomes available, the effect of this compound on GTPase enzymatic activity remains an open and intriguing question in the field of signal transduction and drug discovery.
References
- 1. GTPase - Wikipedia [en.wikipedia.org]
- 2. Targeting the Small GTPase Superfamily through Their Regulatory Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GTPase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Bromo-cGMP, sodium salt | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 6. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Divergent Mechanisms Activating RAS and Small GTPases Through Post-translational Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The potential therapeutic roles of Rho GTPases in substance dependence [frontiersin.org]
- 13. Ras-Specific GTPase-Activating Proteins—Structures, Mechanisms, and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Posttranslational modifications of Rab GTPases help their insertion into membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of Rab GTPases in the export trafficking of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Assay for Profiling the Substrate Specificity of Rab GTPase-Activating Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of 8-Br-GTP Bound to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-guanosine 5'-triphosphate (8-Br-GTP) is a non-hydrolyzable analog of guanosine triphosphate (GTP) that has become an invaluable tool in the study of GTP-binding proteins (GTPases). By locking these molecular switches in an "on" state, this compound facilitates the structural and functional characterization of their active conformations. This technical guide provides a comprehensive overview of the methodologies employed in the structural analysis of proteins bound to this compound, offering detailed experimental protocols and data presentation strategies to aid researchers in this field.
GTPases play a pivotal role in a myriad of cellular processes, including signal transduction, protein synthesis, and intracellular trafficking.[1] Their activity is tightly regulated by a cycle of GTP binding and hydrolysis, switching them between an active GTP-bound and an inactive GDP-bound state.[1] Understanding the structural basis of GTPase activation is paramount for elucidating their mechanisms of action and for the development of targeted therapeutics. This compound, by mimicking the GTP-bound state, provides a stable complex amenable to structural studies.
While specific quantitative binding data and dedicated crystal structures for this compound in complex with various proteins are not abundantly available in public databases, this guide will utilize data from closely related GTP analogs and provide generalized protocols that can be adapted for the study of this compound.
Data Presentation: Quantitative Analysis of Protein-Ligand Interactions
A thorough structural analysis begins with a quantitative understanding of the binding affinity and kinetics of the ligand to its target protein. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are instrumental in determining these parameters.
Table 1: Example Thermodynamic and Kinetic Parameters for GTP Analog Binding to a Hypothetical GTPase
| Ligand | Protein | Method | Kd (nM) | kon (1/Ms) | koff (1/s) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | GTPase X | ITC | 150 | N/A | N/A | 0.98 | -12.5 | 3.2 |
| This compound | GTPase X | SPR | 120 | 2.5 x 10^5 | 3.0 x 10^-2 | N/A | N/A | N/A |
| GTPγS | GTPase X | ITC | 100 | N/A | N/A | 1.02 | -11.8 | 3.5 |
| GppNHp | GTPase X | SPR | 200 | 1.8 x 10^5 | 3.6 x 10^-2 | N/A | N/A | N/A |
Note: The data for this compound are hypothetical examples to illustrate typical values and are not from a specific published study. Researchers should determine these values experimentally for their system of interest.
Experimental Protocols
Detailed methodologies are crucial for the successful structural analysis of this compound bound to proteins. The following sections provide step-by-step protocols for key experiments.
Protein Expression and Purification
High-purity, homogenous protein is a prerequisite for any structural or biophysical study.
Protocol 1: Expression and Purification of a Recombinant GTPase
-
Gene Cloning: Clone the gene encoding the GTPase of interest into a suitable expression vector (e.g., pGEX or pET series) with an appropriate tag (e.g., His-tag, GST-tag) for affinity purification.
-
Protein Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) (final concentration 0.1-1 mM) and continue to grow the cells at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.
-
Affinity Chromatography: Clarify the lysate by centrifugation. Load the supernatant onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins). Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration for Ni-NTA).
-
Elution: Elute the protein from the column using an elution buffer containing a high concentration of the competing agent (e.g., 250 mM imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).
-
Tag Cleavage (Optional): If required, cleave the affinity tag using a specific protease (e.g., TEV protease or thrombin).
-
Size-Exclusion Chromatography: Further purify the protein using a size-exclusion chromatography column to remove aggregates and any remaining impurities. The protein should be eluted in a buffer suitable for downstream applications.
-
Concentration and Storage: Concentrate the purified protein to the desired concentration using a centrifugal filter unit. Determine the protein concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford). Flash-freeze the protein in small aliquots in liquid nitrogen and store at -80°C.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Protocol 2: ITC Analysis of this compound Binding to a GTPase
-
Sample Preparation:
-
Dialyze the purified GTPase extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2).
-
Prepare the this compound solution in the final dialysis buffer to ensure a perfect match. Mismatched buffers can lead to large heats of dilution.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles in the calorimeter.
-
-
Experimental Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) of the this compound solution into the protein solution.
-
Allow sufficient time between injections for the signal to return to baseline (e.g., 120-180 seconds).
-
-
Control Experiment: To determine the heat of dilution, perform a control titration by injecting this compound into the buffer alone.
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Integrate the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor chip, providing kinetic information (kon and koff) in addition to binding affinity (Kd).
Protocol 3: SPR Analysis of this compound Interaction with a GTPase
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the GTPase onto the activated surface via amine coupling. The protein should be in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to promote pre-concentration.
-
Deactivate any remaining active esters on the surface with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound (the analyte) in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Inject the different concentrations of this compound over the sensor surface containing the immobilized GTPase. Use a reference flow cell with no immobilized protein or an irrelevant protein to subtract non-specific binding.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.
-
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein (e.g., a low pH glycine solution or a high salt concentration).
-
Data Analysis:
-
Perform double referencing by subtracting the signal from the reference flow cell and from a buffer-only injection.
-
Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the protein-ligand complex, revealing the precise binding mode and the conformational changes induced by ligand binding.
Protocol 4: Crystallization and Structure Determination of a GTPase in Complex with this compound
-
Complex Formation:
-
Incubate the purified GTPase with a molar excess of this compound (e.g., 5-10 fold) and a non-hydrolyzable magnesium analog (e.g., MgCl2) for several hours to overnight at 4°C to ensure complete complex formation.
-
It may be beneficial to include a phosphatase inhibitor to prevent any potential degradation of the triphosphate.
-
-
Crystallization Screening:
-
Set up crystallization trials using various methods such as sitting-drop or hanging-drop vapor diffusion.
-
Screen a wide range of commercially available crystallization screens to identify initial crystallization conditions.
-
The protein-ligand complex is mixed with the reservoir solution at different ratios.
-
-
Crystal Optimization:
-
Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives.
-
Techniques like micro-seeding can be employed to improve crystal size and quality.
-
-
Cryo-protection and Data Collection:
-
Soak the crystals in a cryo-protectant solution (typically the reservoir solution supplemented with a cryo-agent like glycerol or ethylene glycol) to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Solve the crystal structure using molecular replacement, using a known structure of a homologous protein as a search model.
-
Build the atomic model of the protein and the bound this compound into the electron density map.
-
Refine the model against the diffraction data to improve its quality and agreement with the experimental data.
-
-
Structural Analysis: Analyze the final refined structure to understand the interactions between this compound and the protein, and to compare it with the apo or GDP-bound structures to identify conformational changes.
Visualization of Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures is essential for clear communication and understanding. The following diagrams were generated using the Graphviz DOT language.
GTPase Activation and Signaling Pathway
The following diagram illustrates a generic signaling pathway involving the activation of a small GTPase by a Guanine Nucleotide Exchange Factor (GEF) and its subsequent interaction with a downstream effector. This compound would lock the GTPase in its active state, continuously stimulating the downstream pathway.
References
Biophysical Characterization of 8-Bromoguanosine-5'-triphosphate (8-Br-GTP): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromoguanosine-5'-triphosphate (8-Br-GTP) is a synthetic analog of guanosine triphosphate (GTP) that has emerged as a valuable tool in the study of GTP-binding proteins (GTPases) and their associated signaling pathways. The introduction of a bromine atom at the C8 position of the guanine ring induces a conformational preference for the syn orientation of the guanine base relative to the ribose sugar, in contrast to the natural anti conformation of GTP.[1] This fixed conformation provides a unique probe to investigate the nucleotide-binding pockets of GTPases and to modulate their activity. This technical guide provides a comprehensive overview of the biophysical properties of this compound, its interaction with key protein targets, and detailed experimental protocols for its characterization.
Biophysical and Biochemical Properties
This compound serves as a competitive inhibitor for some GTPases while acting as an analog for others, allowing for the investigation of GTP-dependent processes. Its utility is further expanded by the availability of fluorescent derivatives, such as 8-Br-TNP-GTP, which exhibit changes in fluorescence upon protein binding, providing a means to monitor these interactions in real-time.[1]
Conformational Preference
Nuclear magnetic resonance (NMR) studies have shown that while GTP exists in a dynamic equilibrium between the anti and syn conformations, with a preference for the anti state, this compound predominantly adopts the syn conformation.[1] This steric constraint imposed by the bulky bromine atom is a key determinant of its differential interactions with various GTP-binding proteins.
Interaction with FtsZ
A primary and well-characterized target of this compound is the bacterial cell division protein FtsZ, a prokaryotic homolog of tubulin. This compound acts as a competitive inhibitor of FtsZ polymerization and its associated GTPase activity.
Quantitative Data for this compound Interaction with FtsZ
| Parameter | Value | Protein | Method |
| Ki (Inhibition Constant) | 31.8 µM | FtsZ | GTPase Activity Assay |
Signaling Pathways Modulated by this compound
The primary application of this compound has been in the study of bacterial cell division, where it directly inhibits the function of FtsZ. As a GTP analog, it has the potential to interfere with any signaling pathway that is dependent on GTP binding and hydrolysis.
FtsZ Polymerization and Cell Division Pathway
This compound directly inhibits the polymerization of FtsZ into the Z-ring, a critical step in bacterial cytokinesis. This makes it a valuable tool for studying the dynamics of bacterial cell division and a potential lead compound for the development of novel antibiotics.
Experimental Protocols
Detailed methodologies are crucial for the accurate biophysical characterization of this compound and its interactions with target proteins. The following sections provide protocols for key experiments.
Isothermal Titration Calorimetry (ITC) to Determine Binding Affinity
ITC directly measures the heat changes that occur upon binding of a ligand (this compound) to a macromolecule (GTPase), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Workflow:
Methodology:
-
Sample Preparation:
-
Express and purify the target GTPase to >95% purity.
-
Prepare a concentrated stock solution of this compound.
-
Thoroughly dialyze the protein against the chosen experimental buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2).
-
Dissolve the this compound in the final dialysis buffer to ensure a perfect match.
-
Degas both protein and ligand solutions immediately before the experiment.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the sample cell (typically ~200 µL) with the GTPase solution (e.g., 10-50 µM).
-
Load the injection syringe (typically ~40 µL) with the this compound solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) with adequate spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat signal for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to GTPase.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand and an analyte in real-time. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified GTPase onto the activated sensor surface via amine coupling to a target response level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Interaction:
-
Prepare a series of concentrations of this compound in running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the immobilized GTPase surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time during the association phase.
-
After the injection, flow running buffer over the surface to monitor the dissociation phase.
-
-
Data Analysis:
-
Generate sensorgrams by plotting the RU versus time.
-
Perform a global fit of the association and dissociation curves for all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine ka, kd, and KD.
-
GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by a GTPase in the presence and absence of this compound to determine its inhibitory effect. A common method is a malachite green-based assay that detects the release of inorganic phosphate (Pi).
Methodology:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2).
-
Set up reactions containing the GTPase (e.g., FtsZ at a final concentration of 5 µM) and varying concentrations of this compound.
-
Initiate the reaction by adding GTP to a final concentration that is at or below the Km of the enzyme for GTP.
-
-
Incubation and Phosphate Detection:
-
Incubate the reactions at a constant temperature (e.g., 37 °C) for a set period during which the reaction is linear.
-
Stop the reaction and detect the amount of Pi produced using a malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of Pi.
-
Calculate the rate of GTP hydrolysis for each concentration of this compound.
-
Plot the reaction velocity against the concentration of this compound and fit the data to an appropriate inhibition model to determine the IC50 or Ki.
-
Conclusion and Future Directions
This compound is a powerful tool for the biophysical characterization of GTP-binding proteins, particularly for the bacterial cell division protein FtsZ. Its fixed syn conformation provides a unique means to probe the nucleotide-binding sites of GTPases. While its inhibitory effects on FtsZ are well-documented, a comprehensive biophysical characterization of its interactions with a broader range of GTPases, including members of the Ras, Rho, and Rab families, is still lacking. Future research employing techniques such as ITC and SPR to determine the binding affinities and kinetics of this compound with these proteins will be crucial for expanding its utility as a pharmacological tool and for the development of novel therapeutics targeting GTPase-mediated signaling pathways. The detailed protocols provided in this guide offer a starting point for researchers to undertake such investigations.
References
An In-depth Technical Guide to 8-Bromoguanosine 5'-Triphosphate (8-Br-GTP): Cellular Uptake, Stability, and Applications in GTPase Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromoguanosine 5'-triphosphate (8-Br-GTP) is a synthetic analog of guanosine triphosphate (GTP) that has emerged as a valuable tool in biochemical and cellular research. Its modification at the 8th position of the guanine ring imparts unique conformational preferences and inhibitory properties. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its cellular uptake, stability, and its potential applications as a modulator of GTP-binding proteins, particularly the Rho family of small GTPases. While specific quantitative data on its behavior in mammalian cells remains limited in publicly available literature, this guide furnishes researchers with the necessary theoretical framework and detailed experimental protocols to investigate its properties and utilize it as a research tool.
Introduction to this compound
This compound is a purine nucleotide analog characterized by the substitution of a hydrogen atom with a bromine atom at the C8 position of the guanine base. This modification significantly influences the conformation of the glycosidic bond, favoring the syn conformation over the anti conformation that is predominant for GTP. This altered stereochemistry can lead to differential interactions with GTP-binding proteins, making this compound a useful probe for studying their function.
One of the most well-documented activities of this compound is its role as a competitive inhibitor of the bacterial cell division protein FtsZ. It has been shown to inhibit both the polymerization and the GTPase activity of FtsZ with a Ki of 31.8 ± 4.1 μM[1]. Notably, this compound does not appear to inhibit the assembly of the eukaryotic homolog, tubulin, suggesting a degree of selectivity based on the structural differences in the nucleotide-binding pockets of these proteins[1]. This observation highlights the potential of this compound as a selective tool for studying specific GTPases.
Physicochemical Properties and Conformational Preference
The introduction of the bulky bromine atom at the C8 position sterically hinders the rotation around the glycosidic bond, leading to a strong preference for the syn conformation. This is in contrast to the natural nucleotide GTP, which exists in a dynamic equilibrium between the anti and syn conformations. This fixed conformation is a key feature of this compound and is the likely basis for its altered biological activity compared to GTP.
Cellular Uptake and Stability: Current Knowledge and Future Directions
A critical aspect for the utility of any nucleotide analog in cellular studies is its ability to cross the cell membrane and its stability within the intracellular environment.
Cellular Uptake
Currently, there is a notable lack of specific quantitative data in the peer-reviewed literature regarding the cellular uptake efficiency and kinetics of this compound in mammalian cells. While it is often referred to as "cell-permeable," this is a general descriptor for many 8-bromo-purine analogs and may not reflect its actual uptake characteristics in different cell types. The negatively charged phosphate groups of this compound would be expected to hinder its passive diffusion across the lipid bilayer. Therefore, its entry into cells may rely on specific nucleotide transporters or endocytic pathways.
To address this knowledge gap, researchers can employ a variety of established methods to quantify the cellular uptake of this compound. A detailed protocol for a cellular uptake assay is provided in Section 5.1.
Intracellular Stability
The intracellular stability of this compound is another crucial parameter that has not been extensively characterized. Its triphosphate chain is susceptible to hydrolysis by cellular phosphatases, and the guanine base could be subject to enzymatic modification. The bromine substitution might also influence its susceptibility to degradation compared to GTP. Understanding its intracellular half-life is essential for designing experiments and interpreting results accurately.
A protocol for assessing the stability of this compound in cell lysates is detailed in Section 5.2. This assay can provide an initial estimate of its susceptibility to cellular enzymes.
This compound as a Modulator of Rho Family GTPases
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are critical regulators of the actin cytoskeleton, cell polarity, and cell migration. They act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote GTP loading, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis.
Given that this compound is a GTP analog, it has the potential to interfere with the function of Rho GTPases in several ways:
-
Competitive Inhibition of GTP Binding: this compound could compete with endogenous GTP for binding to Rho GTPases. Due to its different conformation, the binding of this compound might not lead to the canonical activation of the GTPase.
-
Altered Interaction with Regulators: The syn conformation of this compound might alter its interaction with GEFs and GAPs, potentially leading to either inhibition or aberrant activation of the signaling pathways.
-
Resistance to Hydrolysis: The bromine substitution could affect the rate of hydrolysis by the intrinsic GTPase activity of the Rho proteins or by GAPs.
Investigating these potential effects is a promising area of research. Detailed protocols for assessing the impact of this compound on the activity of RhoA, Rac1, and Cdc42 are provided in Sections 5.3, 5.4, and 5.5.
RhoA Signaling Pathway
Figure 1: The RhoA signaling pathway.
Rac1 Signaling Pathway
Figure 2: The Rac1 signaling pathway.
Cdc42 Signaling Pathway
References
8-Br-GTP: A Potential Antibacterial Agent Targeting Bacterial Cell Division
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The rise of antibiotic resistance necessitates the exploration of novel antibacterial targets and agents. One promising avenue is the inhibition of bacterial cell division, a complex and essential process orchestrated by the FtsZ protein. This technical guide provides a comprehensive overview of 8-bromoguanosine-5'-triphosphate (8-Br-GTP), a GTP analog, as a potential antibacterial agent. We delve into its mechanism of action, present available quantitative data on its inhibitory effects, detail relevant experimental protocols, and visualize the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on the discovery of new antimicrobial therapies.
Introduction: Targeting Bacterial Cell Division
Bacterial cell division, or cytokinesis, is a fundamental process for bacterial proliferation and survival. A key player in this process is the filamentous temperature-sensitive protein Z (FtsZ), a homolog of eukaryotic tubulin. FtsZ polymerizes in a GTP-dependent manner at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the recruitment of other cell division proteins. The Z-ring constricts, leading to the formation of a septum and ultimately the division of the cell into two daughter cells. The critical role of FtsZ in bacterial cell division makes it an attractive target for the development of novel antibiotics.
8-bromoguanosine-5'-triphosphate (this compound) is a synthetic analog of guanosine triphosphate (GTP). Its potential as an antibacterial agent stems from its ability to interfere with the function of FtsZ. This guide explores the current understanding of this compound's mechanism of action and its potential as a lead compound in the development of new antibacterial drugs.
Mechanism of Action: Inhibition of FtsZ Polymerization and GTPase Activity
The primary mechanism by which this compound is proposed to exert its antibacterial effect is through the competitive inhibition of FtsZ. FtsZ's function is tightly regulated by the binding and hydrolysis of GTP.
-
FtsZ Polymerization: GTP binding to FtsZ monomers induces a conformational change that promotes their assembly into protofilaments, which then form the Z-ring.
-
GTPase Activity: FtsZ possesses intrinsic GTPase activity, hydrolyzing GTP to GDP. This hydrolysis is thought to induce a conformational change that destabilizes the FtsZ polymer, leading to its disassembly. The dynamic balance between polymerization and depolymerization is crucial for the proper function of the Z-ring.
This compound, as a competitive inhibitor, is believed to bind to the GTP-binding site of FtsZ, thereby preventing the binding of the natural substrate, GTP. This interference disrupts the normal cycle of FtsZ polymerization and depolymerization, ultimately leading to a cessation of cell division.
Quantitative Data
A key study by Läppchen et al. (2005) provides quantitative insight into the inhibitory effect of this compound on FtsZ.[1]
| Parameter | Value | Target Protein | Method |
| Ki (GTPase activity) | 31.8 ± 4.1 µM | E. coli FtsZ | Coupled light scattering and GTPase assay |
Table 1: Quantitative Inhibition Data for this compound against FtsZ.[1]
This Ki value indicates that this compound is a moderately potent competitive inhibitor of FtsZ's GTPase activity. It is important to note that this study did not report a Minimum Inhibitory Concentration (MIC) for this compound against any bacterial strains, which is a critical parameter for assessing its potential as an antibacterial agent. The lack of whole-cell activity could be due to factors such as poor cell permeability.
Potential Impact on the Stringent Response
Beyond its direct action on FtsZ, this compound could potentially impact another crucial bacterial survival pathway: the stringent response. The stringent response is a global reprogramming of bacterial metabolism in response to nutritional stress, such as amino acid starvation. This response is mediated by the alarmones guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp), collectively known as (p)ppGpp.
(p)ppGpp is synthesized from GTP (and ATP) by the enzyme RelA. A decrease in the intracellular pool of GTP or the presence of a GTP analog could, in theory, affect the synthesis of (p)ppGpp and thereby modulate the stringent response. However, there is currently no direct experimental evidence to confirm that this compound affects (p)ppGpp levels in bacteria. This remains an important area for future investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound as an FtsZ inhibitor.
FtsZ Polymerization Assay (Light Scattering)
This assay measures the polymerization of FtsZ into protofilaments by detecting changes in light scattering.
-
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP solution (10 mM)
-
This compound solution (various concentrations)
-
Spectrofluorometer capable of measuring 90° light scattering
-
-
Protocol:
-
Prepare a reaction mixture containing FtsZ in polymerization buffer.
-
Add the desired concentration of this compound or vehicle control.
-
Equilibrate the mixture in the spectrofluorometer at 37°C.
-
Initiate polymerization by adding GTP.
-
Monitor the increase in light scattering at a wavelength of 350 nm over time.
-
The initial rate of polymerization can be determined from the slope of the curve.
-
To determine the IC50, perform the assay with a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ.
-
Materials:
-
Purified FtsZ protein
-
Assay buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP solution (containing γ-³²P-GTP for radioactive detection, or a non-radioactive phosphate detection reagent like Malachite Green)
-
This compound solution (various concentrations)
-
Thin-layer chromatography (TLC) plates (for radioactive assay) or microplate reader (for colorimetric assay)
-
-
Protocol (Malachite Green Method):
-
Prepare reaction mixtures containing FtsZ in assay buffer.
-
Add various concentrations of this compound or vehicle control.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding GTP.
-
At various time points, stop the reaction (e.g., by adding EDTA).
-
Add Malachite Green reagent to detect the released inorganic phosphate.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the amount of phosphate released based on a standard curve.
-
To determine the Ki, perform the assay with varying concentrations of both GTP and this compound and analyze the data using Michaelis-Menten and competitive inhibition models.
-
Determination of (p)ppGpp Levels by HPLC-MS/MS
This method allows for the sensitive and specific quantification of (p)ppGpp in bacterial cells.
-
Materials:
-
Bacterial culture
-
This compound
-
Extraction solution (e.g., acetonitrile/methanol/water mixture)
-
HPLC-MS/MS system
-
-
Protocol:
-
Grow bacterial cultures to the desired optical density.
-
Treat the cultures with this compound or a vehicle control for a specified time.
-
Rapidly quench metabolic activity and harvest the cells.
-
Extract the nucleotides from the cell pellet using the extraction solution.
-
Analyze the extracts by HPLC-MS/MS to separate and quantify ppGpp and pppGpp.
-
Compare the (p)ppGpp levels in treated versus untreated cells.
-
Expected Morphological Changes
Inhibition of FtsZ is expected to cause distinct morphological changes in bacteria. As cell division is blocked while cell growth continues, bacteria are likely to elongate and form filaments. Electron microscopy studies of bacteria treated with other FtsZ inhibitors have shown these characteristic filamentous morphologies, often with the absence of a clear Z-ring or septum formation. While no specific electron microscopy images of this compound-treated bacteria are readily available in the published literature, similar effects would be anticipated.
Conclusion and Future Directions
This compound has been identified as a competitive inhibitor of the essential bacterial cell division protein FtsZ, demonstrating a clear mechanism of action at the molecular level. The available quantitative data, specifically its Ki value for FtsZ GTPase activity, provides a solid foundation for its consideration as a lead compound.
However, several critical questions remain to be addressed to fully evaluate its potential as an antibacterial agent:
-
Antibacterial Activity: The lack of reported MIC values is a significant gap. Future studies should focus on determining the in vitro antibacterial spectrum of this compound against a panel of clinically relevant bacterial pathogens.
-
Cell Permeability: The charged nature of the triphosphate group may limit its ability to cross the bacterial cell wall and membrane. Prodrug strategies could be explored to enhance its cellular uptake.
-
Effect on the Stringent Response: Direct measurement of (p)ppGpp levels in this compound-treated bacteria is necessary to confirm its potential impact on this crucial stress response pathway.
-
In Vivo Efficacy and Toxicity: Should promising in vitro activity be demonstrated, further studies will be required to assess its efficacy in animal models of infection and to evaluate its potential toxicity.
References
The Bromine Atom's Crucial Role in 8-Br-GTP's Function: A Technical Guide for Researchers
An in-depth exploration of 8-Bromoguanosine 5'-triphosphate (8-Br-GTP), a pivotal tool for researchers in cell signaling and drug development. This guide delves into the biochemical properties, experimental applications, and the structural basis of the bromine atom's influence on this compound's function, with a primary focus on its well-characterized interaction with the bacterial cell division protein FtsZ.
Introduction
8-Bromoguanosine 5'-triphosphate (this compound) is a synthetic analog of guanosine triphosphate (GTP) that has emerged as a valuable molecular probe in the study of GTP-binding proteins (GTPases). The strategic placement of a bromine atom at the C8 position of the guanine ring confers unique conformational properties to the molecule, significantly influencing its interaction with target proteins. This guide provides a comprehensive overview of the role of the bromine atom in this compound function, its impact on protein-ligand interactions, and its application in experimental settings.
The Role of the Bromine Atom: Inducing the syn Conformation
The most significant consequence of the bromine substitution at the C8 position is the steric hindrance it imposes, which forces the guanine base to adopt a syn conformation around the glycosidic bond.[1] In contrast, the natural nucleotide GTP predominantly exists in the anti conformation. This fixed syn conformation is the primary determinant of this compound's altered biological activity compared to GTP. The bromine atom, being larger than a hydrogen atom, creates a steric clash with the ribose sugar in the anti conformation, making the syn conformation energetically more favorable.[1]
This conformational preference has profound implications for how this compound interacts with the nucleotide-binding pocket of GTPases. Many GTP-binding proteins have evolved to specifically recognize the anti conformation of GTP. Consequently, this compound can act as a competitive inhibitor or a modulator of these proteins' functions.
Quantitative Data on this compound Interactions
The primary and most well-characterized target of this compound is the bacterial tubulin homolog, FtsZ. FtsZ is a crucial protein in bacterial cell division, and its polymerization, which is GTP-dependent, is essential for the formation of the Z-ring at the division site. This compound acts as a competitive inhibitor of FtsZ polymerization and its associated GTPase activity.
| Compound | Target Protein | Inhibition Constant (Ki) | Method | Reference |
| This compound | E. coli FtsZ | 31.8 ± 4.1 µM | GTPase Activity Assay | [2] |
Computational studies have further explored the binding affinities of various C8-substituted GTP analogs to FtsZ, providing insights into the structure-activity relationship.
| Compound | Relative Binding Affinity (ΔΔG) to FtsZ (kJ mol⁻¹) (Calculated) |
| GTP | 0 |
| 8-F-GTP | -0.8 ± 2.5 |
| 8-Cl-GTP | 3.7 ± 2.3 |
| This compound | 10.1 ± 2.3 |
| 8-CH₃-GTP | 10.5 ± 2.4 |
Data adapted from Hritz, J., & Oostenbrink, C. (2009). Calculations of binding affinity between C8-substituted GTP analogs and the bacterial cell-division protein FtsZ. Journal of chemical theory and computation, 5(11), 3075–3084.
While extensive quantitative data for this compound's interaction with other GTPases is limited in the literature, the principle of its action—the enforcement of the syn conformation—suggests its potential as a tool to probe the nucleotide conformation specificity of a wide range of GTP-binding proteins.
Experimental Protocols
This compound is a valuable reagent in a variety of in vitro assays designed to study GTP-binding proteins. Below are detailed methodologies for key experiments.
FtsZ Polymerization Assay by Light Scattering
This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering. This compound can be used as a competitive inhibitor to determine its effect on the kinetics and extent of FtsZ polymerization.
Materials:
-
Purified FtsZ protein
-
Polymerization Buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP stock solution (100 mM)
-
This compound stock solution (of varying concentrations)
-
Spectrophotometer or plate reader capable of measuring light scattering at 340-400 nm
Protocol:
-
Prepare the FtsZ solution by diluting the purified protein to the desired final concentration (e.g., 12 µM) in pre-chilled Polymerization Buffer on ice.
-
Add the desired concentration of this compound or vehicle control to the FtsZ solution.
-
Incubate the mixture on ice for a few minutes.
-
Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM.
-
Immediately transfer the reaction mixture to a pre-warmed cuvette or microplate well at 37°C.
-
Monitor the change in light scattering (absorbance) at 350 nm over time.
-
Plot the light scattering signal as a function of time to observe the polymerization kinetics. The inhibitory effect of this compound will be reflected in a reduced rate and/or extent of polymerization compared to the control.
FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization. A common method is to quantify the release of inorganic phosphate (Pi) using a malachite green-based colorimetric assay.
Materials:
-
Purified FtsZ protein
-
Polymerization Buffer
-
GTP stock solution
-
This compound stock solution
-
Malachite Green reagent
-
Phosphate standard solution
Protocol:
-
Set up the reaction mixture containing FtsZ in Polymerization Buffer with or without this compound, as described in the light scattering assay.
-
Initiate the reaction by adding GTP.
-
At various time points, take aliquots of the reaction and stop the GTPase activity by adding the aliquot to the Malachite Green reagent.
-
Allow the color to develop according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (typically around 620-650 nm).
-
Generate a standard curve using the phosphate standard solution.
-
Calculate the amount of Pi released at each time point and determine the GTPase rate. The inhibitory effect of this compound will result in a lower rate of Pi release.
Filter Binding Assay for Nucleotide Binding
This assay can be used to measure the binding of radiolabeled GTP or a fluorescent GTP analog to a GTP-binding protein and to assess the competitive displacement by this compound.
Materials:
-
Purified GTP-binding protein
-
Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Radiolabeled GTP (e.g., [γ-³²P]GTP or [³H]GTP) or fluorescent GTP analog
-
This compound stock solution
-
Nitrocellulose filters
-
Filter apparatus
-
Scintillation counter or fluorescence plate reader
Protocol:
-
Incubate the purified protein with a fixed concentration of radiolabeled or fluorescent GTP in the Binding Buffer.
-
In parallel incubations, include increasing concentrations of unlabeled this compound.
-
Allow the binding reaction to reach equilibrium.
-
Rapidly filter the reaction mixtures through the nitrocellulose filters under vacuum. Proteins and protein-ligand complexes will be retained on the filter, while unbound nucleotide will pass through.
-
Wash the filters with ice-cold Binding Buffer to remove non-specifically bound nucleotide.
-
Quantify the amount of bound radiolabeled GTP by scintillation counting or fluorescent GTP by fluorescence measurement.
-
The decrease in the signal in the presence of this compound indicates competitive binding. The data can be used to calculate the IC₅₀ and Ki of this compound.
Signaling Pathways and Molecular Interactions
The primary signaling pathway elucidated using this compound is the bacterial cell division pathway, where it directly inhibits the function of FtsZ. The binding of this compound to the nucleotide-binding site of FtsZ prevents the conformational changes necessary for protofilament assembly, thereby blocking the formation of the Z-ring and inhibiting cytokinesis.
The diagram above illustrates the competitive inhibition mechanism. While GTP binding to FtsZ monomers promotes their assembly into protofilaments and the subsequent formation of the Z-ring essential for cell division, this compound competes for the same binding site. The resulting FtsZ-8-Br-GTP complex is conformationally distinct and unable to polymerize, thus blocking the entire downstream pathway.
Workflow for Investigating this compound's Effect on a Novel GTPase
For researchers investigating the effect of this compound on a newly identified GTP-binding protein, the following experimental workflow can be employed:
This workflow begins with initial binding assays to confirm a direct interaction and quantify its affinity. Based on these findings, functional assays are designed to probe the consequences of this compound binding on the protein's activity. Finally, structural studies can provide a detailed molecular picture of the interaction, elucidating the precise role of the bromine-induced syn conformation.
Conclusion
The bromine atom in this compound plays a definitive role in its function by sterically forcing the guanine nucleotide into a syn conformation. This conformational constraint is the key to its utility as a research tool, allowing for the specific inhibition and study of GTP-binding proteins that preferentially recognize the anti conformation of their natural ligand. The well-characterized inhibitory effect of this compound on FtsZ serves as a paradigm for its application. For drug development professionals, the targeted disruption of bacterial cell division through FtsZ inhibition by molecules like this compound represents a promising avenue for novel antibiotic discovery. For researchers and scientists, this compound remains an indispensable tool for dissecting the intricate mechanisms of GTPase signaling and for probing the conformational specificity of nucleotide-binding proteins.
References
8-Br-GTP and GTP Hydrolysis: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to GTP Hydrolysis in Cellular Signaling
GTPases are a superfamily of hydrolase enzymes that act as molecular switches in a vast array of fundamental cellular processes.[2] These processes include signal transduction, protein synthesis, cell proliferation and differentiation, and intracellular vesicle transport. The functional state of a GTPase is determined by the nucleotide it is bound to: active when bound to GTP and inactive when bound to guanosine diphosphate (GDP).[2]
The transition from the active to the inactive state is accomplished through the hydrolysis of the γ-phosphate of GTP, a reaction that is intrinsically slow for most GTPases but is significantly accelerated by GTPase-activating proteins (GAPs).[2] Conversely, the exchange of GDP for GTP, which reactivates the G-protein, is facilitated by guanine nucleotide exchange factors (GEFs). This tightly regulated cycle of GTP binding, hydrolysis, and GDP release is fundamental to cellular signaling.
The general mechanism of GTP hydrolysis involves a nucleophilic attack on the γ-phosphate of GTP by a water molecule.[3] This process is dependent on the presence of a magnesium ion (Mg²⁺) and results in the formation of GDP and inorganic phosphate (Pi).[2]
Comparative Hydrolysis Rates: 8-Br-GTP vs. GTP
A primary focus for researchers utilizing GTP analogs is to understand how modifications to the guanine nucleotide affect its interaction with and hydrolysis by GTPases. This compound, a derivative of GTP with a bromine atom at the 8th position of the guanine ring, is known to favor the syn conformation, in contrast to the anti conformation typically preferred by GTP.[1] This conformational preference can alter its binding affinity and subsequent hydrolysis by GTP-binding proteins.
Despite extensive investigation, specific quantitative data directly comparing the enzymatic or non-enzymatic hydrolysis rates of this compound and GTP could not be located in the reviewed scientific literature. While this compound is used as a GTP analog and has been shown to inhibit the polymerization and GTPase activity of certain proteins like FtsZ, its own rate of hydrolysis in comparison to GTP is not well-documented in the available resources.[1] The use of non-hydrolyzable GTP analogs in research underscores the principle that modifications to the GTP molecule can significantly impede its hydrolysis, thereby locking the G-protein in an active state.[4][5] However, without direct experimental data, the precise impact of the 8-bromo modification on the lability of the terminal phosphate bond remains unquantified.
Experimental Protocols for Measuring GTP Hydrolysis
Several well-established methods are employed to measure the rate of GTP hydrolysis. The choice of assay depends on factors such as the required sensitivity, throughput, and whether real-time measurements are necessary.
Radioactive Filter-Binding Assays
This traditional method relies on the use of radioactively labeled GTP, typically with ³²P at the gamma-phosphate position ([γ-³²P]GTP).
Protocol Outline:
-
Reaction Setup: The GTPase is incubated with [γ-³²P]GTP in a suitable reaction buffer containing Mg²⁺ and other necessary co-factors.
-
Initiation: The reaction is initiated by the addition of the enzyme or GTP.
-
Time Points: At specific time intervals, aliquots of the reaction mixture are quenched, usually by adding a strong acid (e.g., perchloric acid or formic acid).
-
Separation: The unhydrolyzed [γ-³²P]GTP and the released radioactive phosphate ([³²P]Pi) are separated. A common method involves adding a charcoal slurry, which binds the nucleotide but not the free phosphate.
-
Quantification: After centrifugation to pellet the charcoal, the radioactivity in the supernatant (containing [³²P]Pi) is measured using a scintillation counter.
-
Data Analysis: The amount of Pi produced over time is used to calculate the rate of hydrolysis.
High-Performance Liquid Chromatography (HPLC)
HPLC-based methods offer a non-radioactive alternative for quantifying GTP hydrolysis by separating and measuring the amounts of GTP and GDP over time.
Protocol Outline:
-
Reaction: The GTPase reaction is carried out as described above but with non-radioactive GTP.
-
Quenching: Aliquots are taken at different time points and the reaction is stopped, often by the addition of a denaturing agent or by rapid freezing.
-
Injection: The samples are injected into an HPLC system equipped with an appropriate column (e.g., a reverse-phase C18 column).
-
Separation and Detection: GTP and GDP are separated based on their retention times and detected by their UV absorbance (typically at 254 nm).
-
Quantification: The peak areas corresponding to GTP and GDP are integrated to determine their respective concentrations. The rate of GTP decrease or GDP increase is then used to calculate the hydrolysis rate.
Phosphate-Binding Protein-Based Assays
These assays provide a real-time, fluorescence-based measurement of inorganic phosphate release.
Protocol Outline:
-
Reagent Preparation: A fluorescently labeled phosphate-binding protein (PBP) is used. This protein undergoes a conformational change upon binding to Pi, leading to a change in its fluorescence properties.
-
Reaction Mixture: The GTPase, GTP, and the fluorescent PBP sensor are combined in the reaction buffer.
-
Real-Time Monitoring: The fluorescence of the solution is monitored continuously in a fluorometer.
-
Data Interpretation: An increase in fluorescence corresponds to the production of Pi, and the initial rate of this increase is proportional to the rate of GTP hydrolysis.
Commercial GTPase Assays
Several commercial kits are available that offer convenient, often luminescence-based, methods for measuring GTPase activity. These assays typically measure the amount of GTP remaining after the reaction.
Protocol Outline (General):
-
GTPase Reaction: The GTPase reaction is performed for a set period.
-
GTP Detection: A reagent is added that specifically detects the remaining GTP. In some kits, the remaining GTP is converted to ATP, which is then detected using a luciferase/luciferin reaction.
-
Signal Measurement: The luminescent or colorimetric signal is measured. The signal is inversely proportional to the GTPase activity.
Signaling Pathways and Experimental Workflows
The regulation of cellular processes by G-proteins is a cornerstone of signal transduction. Below are diagrams illustrating a generic G-protein signaling pathway and a typical experimental workflow for a GTPase assay.
Caption: Generic G-protein signaling pathway.
Caption: Experimental workflow for a GTPase assay.
Conclusion
While this compound serves as a valuable tool for investigating the structure and function of GTP-binding proteins, a direct quantitative comparison of its hydrolysis rate with that of GTP is not available in the current body of scientific literature. Researchers and drug development professionals are encouraged to utilize the established experimental protocols outlined in this guide to perform such comparative studies, which would provide significant insights into the biochemical properties of this important GTP analog. A deeper understanding of how modifications to the guanine nucleotide affect hydrolysis will undoubtedly aid in the design of more specific and effective modulators of G-protein signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. G-protein signaling: back to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Role of G-proteins in T cell activation: non-hydrolysable GTP analogues induce early ornithine decarboxylase activity in human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-hydrolyzable GTP Test Kit, Non-hydrolyzable Nucleotide Kits - Jena Bioscience [jenabioscience.com]
Exploring the Cellular Interactome of 8-Br-GTP: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanosine triphosphate (GTP) is a critical molecule that fuels a vast array of cellular processes, from signal transduction and protein synthesis to cytoskeletal dynamics and vesicular transport. The diverse functions of GTP are executed by a large superfamily of GTP-binding proteins that act as molecular switches, cycling between an active GTP-bound and an inactive GDP-bound state. Understanding the intricate network of protein-protein interactions that are dependent on or modulated by GTP is paramount for elucidating cellular signaling pathways and identifying novel therapeutic targets. 8-bromoguanosine-5'-triphosphate (8-Br-GTP) is a non-hydrolyzable analog of GTP that can be utilized as a powerful chemical probe to trap and identify GTP-binding proteins and their associated interactomes. This technical guide provides a comprehensive overview of the methodologies for exploring the interactome of this compound in a cellular context, from experimental design and execution to data analysis and validation.
Introduction to this compound as a Chemical Probe
This compound is a synthetic analog of GTP where the hydrogen atom at the 8th position of the guanine base is replaced by a bromine atom. This modification sterically hinders the rotation around the glycosidic bond, favoring the syn conformation. While it can be used as a competitive inhibitor for some GTPases, such as the bacterial protein FtsZ, its key utility in interactome studies lies in its ability to be immobilized on a solid support and used as "bait" in affinity purification experiments. By incubating cell lysates with immobilized this compound, researchers can selectively capture proteins that directly bind to GTP or are part of larger complexes that are stabilized by GTP binding.
Methodologies for this compound Interactome Profiling
The identification of the this compound interactome is typically achieved through a chemical proteomics approach that combines affinity purification with mass spectrometry.
Experimental Workflow
The general workflow for an this compound pull-down experiment followed by mass spectrometry is outlined below.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Affinity Resin
-
Materials:
-
This compound
-
NHS-activated Sepharose beads (or similar)
-
Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0)
-
Wash buffer (e.g., alternating high and low pH buffers like 0.1 M acetate, 0.5 M NaCl, pH 4.0 and 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0)
-
-
Procedure:
-
Wash the NHS-activated Sepharose beads with ice-cold 1 mM HCl.
-
Dissolve this compound in coupling buffer to a final concentration of 1-5 mM.
-
Immediately mix the this compound solution with the washed beads and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.
-
Centrifuge the beads and discard the supernatant.
-
Block any remaining active groups on the beads by incubating with blocking buffer for 2 hours at room temperature.
-
Wash the beads extensively with alternating high and low pH wash buffers to remove non-covalently bound ligand.
-
Finally, wash the beads with a buffer compatible with your pull-down experiment (e.g., PBS) and store at 4°C.
-
Protocol 2: this compound Pull-Down Assay
-
Materials:
-
Prepared this compound affinity resin and control resin (beads without this compound)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., lysis buffer with a lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer, high salt buffer, or a buffer containing free GTP)
-
-
Procedure:
-
Culture cells of interest to the desired confluency and treat as required for your experimental question.
-
Lyse the cells in ice-cold lysis buffer and clear the lysate by centrifugation.
-
Determine the protein concentration of the cleared lysate.
-
Pre-clear the lysate by incubating with control resin for 1 hour at 4°C to reduce non-specific binding.
-
Incubate a defined amount of pre-cleared lysate (e.g., 1-5 mg of total protein) with the this compound affinity resin and control resin for 2-4 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove unbound proteins.
-
Elute the bound proteins from the beads using elution buffer. For mass spectrometry, elution with SDS-PAGE sample buffer followed by in-gel digestion is a common method.
-
Protocol 3: Sample Preparation for Mass Spectrometry
-
Procedure (In-gel digestion):
-
Run the eluted proteins on a 1D SDS-PAGE gel.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue).
-
Excise the entire lane or specific bands of interest.
-
Destain the gel pieces.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins overnight with trypsin.
-
Extract the peptides from the gel pieces.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Quantitative Mass Spectrometry
To distinguish true interactors from non-specific background proteins, quantitative proteomic techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or isobaric tagging for relative and absolute quantitation (iTRAQ) can be employed.[1][2][3]
Data Presentation and Analysis
Quantitative data from mass spectrometry should be organized to clearly distinguish specific interactors from background.
Table 1: Hypothetical List of this compound Interacting Proteins Identified by SILAC-MS
| Protein ID (UniProt) | Gene Name | Protein Name | SILAC Ratio (this compound/Control) | p-value | Function |
| P63000 | GNAI1 | Guanine nucleotide-binding protein G(i) subunit alpha-1 | 15.2 | <0.001 | Signal transduction |
| P62873 | RHOA | Transforming protein RhoA | 12.5 | <0.001 | Cytoskeletal regulation |
| P62491 | RAC1 | Ras-related C3 botulinum toxin substrate 1 | 10.8 | <0.001 | Cell motility, signal transduction |
| Q15286 | ARF1 | ADP-ribosylation factor 1 | 9.7 | <0.005 | Vesicular trafficking |
| P01116 | HRAS | GTPase HRas | 8.1 | <0.005 | Cell proliferation, signal transduction |
| P51148 | GNB1 | Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1 | 7.5 | <0.01 | Signal transduction |
| Q05587 | TUBA1A | Tubulin alpha-1A chain | 5.3 | <0.01 | Cytoskeleton |
| P11142 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.2 | >0.05 | Non-specific background |
| P04075 | ACTB | Actin, cytoplasmic 1 | 1.1 | >0.05 | Non-specific background |
Note: This is a hypothetical table for illustrative purposes. Actual results will vary based on the cell type and experimental conditions.
Potential Signaling Pathways Involving the this compound Interactome
Based on the known functions of GTP-binding proteins, an this compound interactome study is likely to identify key players in various signaling pathways.
G-Protein Coupled Receptor (GPCR) Signaling
Heterotrimeric G proteins are canonical GTP binders that are activated by GPCRs. An this compound pull-down would be expected to enrich Gα and Gβγ subunits.
Small GTPase Signaling
Small GTPases of the Ras superfamily (e.g., Ras, Rho, Rac, Arf) are central regulators of numerous cellular processes. This compound would likely capture these proteins and their regulators (GEFs and GAPs) and effectors.
Validation of Putative Interactions
Identified interactions from the mass spectrometry screen should be validated using orthogonal methods.
-
Co-immunoprecipitation (Co-IP): An antibody against a putative interacting protein is used to pull down its binding partners from a cell lysate. The presence of the GTP-binding protein in the immunoprecipitate is then detected by Western blotting.
-
Western Blot: The eluates from the this compound pull-down can be directly probed with antibodies against known GTP-binding proteins or candidate interactors to confirm their presence.
Conclusion
The use of this compound as a chemical probe in conjunction with affinity purification and quantitative mass spectrometry offers a powerful strategy to globally explore the GTP-dependent interactome within a cell. This approach can provide novel insights into the complex signaling networks that are regulated by GTP-binding proteins, potentially uncovering new drug targets and a deeper understanding of cellular physiology and disease. While this guide provides a framework, it is important to note that optimization of each step will be necessary for specific cell types and experimental goals.
References
Methodological & Application
Application Notes and Protocols for Using 8-Br-GTP in In Vitro GTPase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 8-Bromoguanosine 5'-triphosphate (8-Br-GTP) in in vitro GTPase assays. This document details the mechanism of action of this compound, its applications in studying GTPase function, and provides detailed protocols for its use in common assay formats.
Introduction to this compound
8-Bromoguanosine 5'-triphosphate (this compound) is an analog of guanosine triphosphate (GTP). Structurally, it features a bromine atom at the 8th position of the guanine ring. This modification influences its interaction with GTP-binding proteins (GTPases), making it a valuable tool for studying their function.
GTPases are a superfamily of hydrolase enzymes that act as molecular switches in a multitude of cellular processes, including signal transduction, cell proliferation, and cytoskeletal dynamics.[1][2] They cycle between an active, GTP-bound state and an inactive, GDP-bound state.[1] The intrinsic rate of GTP hydrolysis is often slow and is accelerated by GTPase-activating proteins (GAPs), while the exchange of GDP for GTP is facilitated by guanine nucleotide exchange factors (GEFs).[1][2]
Mechanism of Action of this compound
Available scientific literature indicates that this compound primarily functions as a competitive inhibitor of GTPases. It competes with the natural substrate, GTP, for binding to the nucleotide-binding pocket of the GTPase. The bromination at the 8-position can sterically hinder the conformational changes required for GTPase activation and subsequent hydrolysis.
It is important to note that while this compound has been characterized as a competitive inhibitor for some GTPases, its specific effects and potency can vary between different members of the GTPase superfamily. Therefore, empirical determination of its inhibitory constants (Ki or IC50) is recommended for each specific GTPase under investigation.
Applications in In Vitro GTPase Assays
This compound can be employed in various in vitro assays to investigate the function and regulation of GTPases:
-
Competitive Binding Assays: To determine the binding affinity of other ligands or potential inhibitors to the GTPase active site.
-
Enzyme Kinetics Studies: To elucidate the mechanism of GTPase inhibition and to determine the inhibitory constant (Ki) of this compound.
-
High-Throughput Screening (HTS): As a reference compound in screens for novel GTPase inhibitors.
-
Validation of GTP-dependent processes: To confirm that a specific cellular or biochemical process is dependent on GTP binding and hydrolysis by a particular GTPase.
Quantitative Data
Currently, specific quantitative data (e.g., IC50, Ki) for the inhibitory effect of this compound on many common mammalian GTPases of the Ras, Rho, and Rac families is not widely available in the public domain. The primary characterized example is its competitive inhibition of the bacterial GTPase FtsZ.
| GTPase | Inhibitor | Ki | Assay Type |
| FtsZ | This compound | 31.8 µM | Not Specified |
Researchers should determine the IC50 and/or Ki values for their specific GTPase of interest using the protocols outlined below.
Experimental Protocols
Here, we provide detailed protocols for incorporating this compound into two common in vitro GTPase assay formats: a bioluminescence-based endpoint assay and a real-time fluorescence-based kinetic assay.
Protocol 1: Determination of IC50 of this compound using a Bioluminescence-based GTPase Assay (e.g., GTPase-Glo™)
This protocol is adapted for a commercially available assay like GTPase-Glo™, which measures the amount of GTP remaining after a GTPase reaction.[3] A decrease in GTP hydrolysis due to inhibition by this compound will result in a higher luminescent signal.
Materials:
-
Purified GTPase of interest (e.g., Ras, RhoA, Rac1)
-
GTPase-Glo™ Reagent and Buffer (or equivalent)
-
GTP solution
-
This compound solution
-
Assay plates (white, 96-well or 384-well)
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate buffer (e.g., water or assay buffer).
-
Prepare a serial dilution of this compound to cover a range of concentrations (e.g., from 1 µM to 1 mM).
-
Prepare the GTPase enzyme solution at the desired concentration in the assay buffer.
-
Prepare the GTP solution at a concentration close to the Km of the GTPase for GTP.
-
-
Assay Setup:
-
Add a fixed volume of the GTPase enzyme solution to each well of the assay plate.
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding a fixed volume of the GTP solution to each well.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the GTPase activity (typically room temperature or 37°C) for a predetermined time (e.g., 60-90 minutes). This time should be within the linear range of the enzyme reaction.
-
-
Detection:
-
Stop the GTPase reaction and detect the remaining GTP by adding the GTPase-Glo™ Reagent according to the manufacturer's instructions.
-
Incubate as recommended by the manufacturer.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Real-time Measurement of GTPase Inhibition by this compound using a Phosphate Detection Assay
This protocol utilizes a fluorescent phosphate sensor to continuously monitor the release of inorganic phosphate (Pi) during GTP hydrolysis.[4] Inhibition by this compound will result in a decreased rate of Pi production.
Materials:
-
Purified GTPase of interest
-
GTP solution
-
This compound solution
-
Fluorescent phosphate-binding protein (e.g., Phosphate Sensor)
-
Assay buffer (e.g., Tris-HCl, MgCl2, NaCl)
-
Fluorometer with plate reading capability
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of GTP and this compound.
-
Prepare the GTPase enzyme at the desired concentration in the assay buffer.
-
Prepare the fluorescent phosphate sensor according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a microplate, mix the GTPase, the fluorescent phosphate sensor, and varying concentrations of this compound. Include a no-inhibitor control.
-
Equilibrate the plate to the desired reaction temperature.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding GTP to all wells.
-
Immediately start monitoring the fluorescence intensity over time using a fluorometer.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve) for each this compound concentration.
-
Plot the reaction rates against the this compound concentration to determine the IC50.
-
To determine the mechanism of inhibition and the Ki, perform the assay with varying concentrations of both GTP and this compound and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Visualizations
Signaling Pathway
Caption: The GTPase signaling cycle and points of regulation.
Experimental Workflow: IC50 Determination using a Bioluminescence Assay
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship: Competitive Inhibition
Caption: Mechanism of competitive inhibition by this compound.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Biochemical assays to characterize Rho GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Homogenous Bioluminescent System for Measuring GTPase, GTPase Activating Protein, and Guanine Nucleotide Exchange Factor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time in vitro measurement of GTP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FtsZ Polymerization Inhibition using 8-Br-GTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
FtsZ, a prokaryotic homolog of eukaryotic tubulin, is an essential protein for bacterial cell division. It polymerizes in a GTP-dependent manner to form the Z-ring at the future division site, which serves as a scaffold for the assembly of the divisome machinery. The critical role of FtsZ in bacterial cytokinesis makes it an attractive target for the development of novel antibacterial agents. This document provides detailed application notes and protocols for the use of 8-bromoguanosine 5'-triphosphate (8-Br-GTP), a competitive inhibitor of FtsZ, to study and inhibit its polymerization.
Mechanism of Action
This compound acts as a competitive inhibitor of FtsZ by binding to the GTP-binding site. This prevents the proper binding and hydrolysis of GTP, which are essential for the dynamic polymerization and depolymerization of FtsZ filaments. By occupying the nucleotide-binding pocket, this compound effectively blocks the conformational changes required for FtsZ protofilament formation and stability, thereby inhibiting the formation of the Z-ring and subsequent cell division.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FtsZ polymerization pathway and the workflow for assessing its inhibition by this compound.
Caption: FtsZ polymerization pathway and its inhibition by this compound.
Caption: Experimental workflow for studying FtsZ inhibition by this compound.
Quantitative Data Summary
The inhibitory effect of this compound on FtsZ has been quantified using various biochemical assays. The following table summarizes the key findings.
| Parameter | Value | Assay Method | Organism | Reference |
| Ki (GTPase Activity) | 31.8 ± 4.1 µM | Coupled light scattering and phosphate release assay | Escherichia coli | [1] |
| Inhibition Type | Competitive | Coupled light scattering and phosphate release assay | Escherichia coli | [1] |
| IC50 (Polymerization) | Not explicitly reported, but inhibition is dose-dependent | Light Scattering | Escherichia coli | [2] |
Experimental Protocols
Detailed methodologies for key experiments to assess the inhibitory effect of this compound on FtsZ polymerization are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.[3][4][5]
Protocol 1: FtsZ Polymerization Inhibition Assay by 90° Light Scattering
This assay monitors the polymerization of FtsZ in real-time by measuring the increase in light scattering as FtsZ monomers assemble into larger polymers.
Materials:
-
Purified FtsZ protein
-
Polymerization Buffer (e.g., 50 mM MES-NaOH, pH 6.5, 50 mM KCl, 10 mM MgCl₂)[4]
-
GTP stock solution (100 mM)
-
This compound stock solution (in Polymerization Buffer)
-
Fluorometer or spectrophotometer with a 90° light scattering detection setup
-
Cuvettes
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in a cuvette containing Polymerization Buffer, purified FtsZ (e.g., 5-12.5 µM), and the desired concentration of this compound.[4] The total volume should be consistent across experiments (e.g., 200-300 µL).[3][4]
-
Include control reactions: a negative control without GTP and a positive control with GTP but without this compound.
-
-
Baseline Measurement:
-
Incubate the reaction mixture in the fluorometer at a constant temperature (e.g., 30°C or 37°C) for several minutes to establish a stable baseline signal.[4]
-
-
Initiation of Polymerization:
-
Initiate the polymerization by adding GTP to a final concentration of 1 mM.[4]
-
Mix gently but thoroughly.
-
-
Data Acquisition:
-
Immediately start monitoring the change in light scattering at a 90° angle. Set both excitation and emission wavelengths to a value where there is no absorbance by the protein or buffer components (e.g., 350 nm or 400 nm).
-
Record the light scattering intensity over time (e.g., for 10-20 minutes).
-
-
Data Analysis:
-
Plot the light scattering intensity versus time.
-
Determine the initial rate of polymerization from the slope of the linear phase of the curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: FtsZ GTPase Activity Inhibition Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization. The inhibition of GTPase activity by this compound is a direct measure of its effect on FtsZ function. A common method is the malachite green assay, which detects the release of inorganic phosphate (Pi).[3]
Materials:
-
Purified FtsZ protein
-
Polymerization Buffer
-
GTP stock solution
-
This compound stock solution
-
Malachite Green Reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, prepare reaction mixtures containing Polymerization Buffer, purified FtsZ (e.g., 5 µM), and varying concentrations of this compound.
-
Include appropriate controls (no enzyme, no GTP, no inhibitor).
-
-
Initiation of Reaction:
-
Pre-incubate the plate at the desired temperature (e.g., 30°C or 37°C) for a few minutes.
-
Initiate the reaction by adding GTP (e.g., 1 mM final concentration) to all wells simultaneously using a multichannel pipette.
-
-
Incubation and Termination:
-
Incubate the plate at the reaction temperature for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a solution that chelates Mg²⁺, such as EDTA, or by adding the Malachite Green Reagent directly if it contains a stop solution.
-
-
Color Development and Measurement:
-
Add the Malachite Green Reagent to each well and incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm) using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using the phosphate standard solution to determine the amount of Pi released in each reaction.
-
Calculate the rate of GTP hydrolysis (nmol Pi/min/mg FtsZ).
-
Determine the percentage of inhibition for each this compound concentration.
-
Calculate the IC50 value as described in Protocol 1. To determine the Ki value for competitive inhibition, perform the assay with varying concentrations of both GTP and this compound and analyze the data using a Dixon or Lineweaver-Burk plot.
-
Protocol 3: FtsZ Polymer Sedimentation Assay
This assay physically separates FtsZ polymers from monomers by ultracentrifugation to quantify the extent of polymerization.
Materials:
-
Purified FtsZ protein
-
Polymerization Buffer
-
GTP stock solution
-
This compound stock solution
-
Ultracentrifuge with a suitable rotor (e.g., TLA-100)
-
SDS-PAGE equipment and reagents
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures in ultracentrifuge tubes containing Polymerization Buffer, purified FtsZ (e.g., 5-12 µM), and different concentrations of this compound.[3]
-
-
Initiation and Incubation:
-
Initiate polymerization by adding GTP (e.g., 1 mM final concentration).
-
Incubate the reactions at the desired temperature for a time sufficient to allow polymerization to reach a steady state (e.g., 10-15 minutes).[4]
-
-
Sedimentation:
-
Centrifuge the samples at high speed (e.g., >100,000 x g) for a sufficient time to pellet the FtsZ polymers (e.g., 15-30 minutes) at a controlled temperature.[3]
-
-
Sample Analysis:
-
Carefully separate the supernatant (containing FtsZ monomers) from the pellet (containing FtsZ polymers).
-
Resuspend the pellet in a volume of buffer equal to the supernatant volume.
-
Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE.
-
-
Quantification:
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Quantify the amount of FtsZ in the supernatant and pellet fractions using densitometry.
-
Calculate the percentage of FtsZ in the pellet for each condition.
-
Determine the effect of this compound on the amount of polymerized FtsZ.
-
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers investigating the inhibition of FtsZ polymerization by this compound. By utilizing these methods, scientists can further elucidate the mechanism of FtsZ inhibition and advance the development of novel antibacterial therapeutics targeting bacterial cell division.
References
- 1. GTP analogue inhibits polymerization and GTPase activity of the bacterial protein FtsZ without affecting its eukaryotic homologue tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FtsZ polymerization assays: simple protocols and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 8-Bromoguanosine 5'-Triphosphate (8-Br-GTP) in Structural Biology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromoguanosine 5'-triphosphate (8-Br-GTP) is a valuable synthetic analog of guanosine triphosphate (GTP) utilized in structural biology and biochemical studies. The substitution of a bromine atom at the C8 position of the guanine base significantly influences its conformation, favoring the syn conformation over the anti conformation preferred by native GTP. This distinct conformational preference makes this compound a powerful tool for investigating the structure and function of GTP-binding proteins (GTPases), including G-proteins, tubulin, and various enzymes. Its applications range from elucidating enzymatic mechanisms and protein-ligand interactions to serving as a selective inhibitor for drug discovery efforts.
Key Applications in Structural Biology
This compound offers several advantages in structural biology research:
-
Probing Nucleotide Conformation: Due to its strong preference for the syn conformation, this compound can be used to study the functional importance of the guanine nucleotide conformation in protein binding and activation. By comparing the effects of this compound with GTP, researchers can infer whether a protein preferentially binds the syn or anti conformer.
-
Enzyme Inhibition and Mechanistic Studies: this compound can act as a competitive inhibitor for many GTP-dependent enzymes. Studying the kinetics of this inhibition provides insights into the enzyme's active site and catalytic mechanism.
-
Structural Determination: The bromine atom in this compound is an anomalous scatterer of X-rays, which can be invaluable for solving the phase problem in X-ray crystallography of protein-ligand complexes. This facilitates the determination of high-resolution three-dimensional structures.
-
Drug Discovery: As a selective inhibitor of certain GTPases, such as the bacterial cell division protein FtsZ, this compound serves as a lead compound and a tool for the development of novel antimicrobial agents.
Data Presentation: Quantitative Analysis of this compound Interactions
The following table summarizes the available quantitative data for the interaction of this compound with specific proteins. This data is crucial for designing experiments and for computational modeling of protein-ligand interactions.
| Protein | Organism | Method | Parameter | Value | Reference |
| FtsZ | Aquifex aeolicus | Computational (Free Energy Perturbation) | Relative Binding Affinity (ΔΔG) vs. GTP | 10.1 ± 2.3 kJ/mol | [1] |
| FtsZ | Methanococcus jannaschii | Experimental (GTPase Activity Inhibition) | Relative Binding Affinity (ΔΔG) vs. GTP | 9.2 ± 1.8 kJ/mol | [1] |
Note: A positive ΔΔG value indicates weaker binding compared to GTP.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Determination of Binding Affinity using Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Objective: To determine the binding affinity of this compound to a target GTPase.
Materials:
-
Purified target GTPase (concentration accurately determined)
-
This compound solution (concentration accurately determined)
-
ITC instrument
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 2% glycerol, degassed)
-
Syringe for ITC
Procedure:
-
Sample Preparation:
-
Dialyze the purified protein against the ITC buffer overnight at 4°C to ensure buffer matching.
-
Prepare a concentrated stock solution of this compound in the same dialysis buffer.
-
Determine the precise concentrations of both the protein and this compound solutions using a reliable method (e.g., UV-Vis spectroscopy).
-
-
Instrument Setup:
-
Thoroughly clean the ITC cell and syringe with detergent and water, followed by extensive rinsing with the ITC buffer.
-
Equilibrate the instrument to the desired experimental temperature (e.g., 25°C).
-
-
Loading the ITC:
-
Load the protein solution into the sample cell (typically 20-50 µM).
-
Load the this compound solution into the injection syringe (typically 10-20 fold higher concentration than the protein).
-
-
Titration:
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the protein solution.
-
Allow sufficient time between injections for the system to return to thermal equilibrium.
-
-
Control Experiment:
-
Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.
-
Protocol 2: GTPase Activity Assay using a Phosphate Release Assay
This protocol measures the rate of GTP hydrolysis by a GTPase in the presence and absence of this compound to determine its inhibitory effect.
Objective: To determine the IC50 or Ki of this compound for a target GTPase.
Materials:
-
Purified target GTPase
-
GTP solution
-
This compound solution
-
GTPase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in the GTPase reaction buffer.
-
Prepare a solution of GTP at a concentration close to the Km of the enzyme.
-
-
Set up Reactions:
-
In a 96-well plate, add the GTPase reaction buffer.
-
Add the diluted this compound solutions to the respective wells.
-
Add the purified GTPase to all wells (except for the no-enzyme control).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate Reaction:
-
Initiate the reaction by adding the GTP solution to all wells.
-
-
Incubate and Stop Reaction:
-
Incubate the plate at the reaction temperature for a specific time period during which the reaction is linear.
-
Stop the reaction by adding the phosphate detection reagent.
-
-
Measure Phosphate Release:
-
Allow color to develop according to the manufacturer's instructions for the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of phosphate released in each reaction.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the inhibition is competitive.
-
Protocol 3: Co-crystallization of a Protein with this compound
This protocol outlines the general steps for obtaining crystals of a protein in complex with this compound for structural studies.
Objective: To grow diffraction-quality crystals of a protein-8-Br-GTP complex.
Materials:
-
Highly purified and concentrated protein solution
-
This compound stock solution
-
Crystallization screens and reagents
-
Crystallization plates (e.g., sitting or hanging drop vapor diffusion plates)
-
Microscope for crystal visualization
Procedure:
-
Complex Formation:
-
Incubate the purified protein with a 5-10 fold molar excess of this compound on ice for at least 1 hour to ensure complex formation.
-
It is advisable to include a non-hydrolyzable analog of the beta-gamma phosphate (e.g., GppNHp) if the protein has high GTPase activity, or to use a GTPase-deficient mutant.
-
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
-
Mix the protein-8-Br-GTP complex with various crystallization screen solutions in the drops.
-
Equilibrate the drops against the reservoir solution.
-
-
Crystal Optimization:
-
Monitor the crystallization plates regularly for crystal growth.
-
Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives.
-
-
Crystal Harvesting and Data Collection:
-
Carefully harvest the crystals and cryo-protect them if necessary.
-
Collect X-ray diffraction data at a synchrotron source. The presence of the bromine atom can be confirmed by collecting data at the bromine absorption edge for anomalous signal.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound.
Caption: G-Protein signaling pathway and inhibition by this compound.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Caption: Experimental workflow for co-crystallization of a protein with this compound.
Conclusion
This compound is a versatile and indispensable tool for researchers in structural biology and drug discovery. Its unique conformational properties and the presence of the bromine atom provide distinct advantages for probing protein structure-function relationships, elucidating enzymatic mechanisms, and facilitating structure-based drug design. The protocols and data presented here serve as a guide for the effective application of this compound in your research endeavors.
References
Application Notes and Protocols for 8-Bromo-Guanosine 3',5'-Cyclic Monophosphate (8-Br-GTP) in Cell-Based Signaling Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-guanosine 3',5'-cyclic monophosphate (commonly referred to as 8-Br-cGMP) is a cell-permeable and phosphodiesterase (PDE)-resistant analog of cyclic guanosine monophosphate (cGMP). These properties make it a valuable tool for investigating cGMP-mediated signaling pathways in a variety of cell-based assays. 8-Br-cGMP primarily acts as an activator of cGMP-dependent protein kinase (PKG), a key downstream effector in the nitric oxide (NO)/cGMP signaling cascade. This pathway plays a crucial role in regulating a wide range of physiological processes, including smooth muscle relaxation (vasodilation), platelet aggregation, neuronal function, and cell growth and differentiation.
These application notes provide detailed protocols for utilizing 8-Br-GTP in key cell-based signaling assays, along with data presentation guidelines and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound mimics the action of endogenous cGMP by binding to and activating PKG. The activation of PKG leads to the phosphorylation of various downstream target proteins on serine and threonine residues, thereby modulating their activity and triggering a cellular response. The resistance of this compound to degradation by PDEs ensures a sustained activation of the cGMP signaling pathway, allowing for more robust and reproducible experimental outcomes.
Key Applications in Cell-Based Assays
This compound is widely employed in a variety of cell-based assays to elucidate the role of the cGMP/PKG signaling pathway. Key applications include:
-
Vasorelaxation Assays: Studying the relaxation of vascular smooth muscle cells, a critical process in blood pressure regulation.
-
Intracellular Calcium Measurement: Investigating the modulation of intracellular calcium levels, which is crucial for numerous cellular functions.
-
VASP Phosphorylation Assays: Quantifying the activation of PKG by measuring the phosphorylation of one of its key substrates, Vasodilator-Stimulated Phosphoprotein (VASP).
-
Drug Discovery and High-Throughput Screening (HTS): Validating hits from HTS campaigns that target components of the cGMP signaling pathway.[1][2]
Data Presentation: Quantitative Analysis of this compound Effects
The following table summarizes quantitative data from various studies using this compound in cell-based assays. This allows for easy comparison of effective concentrations across different experimental systems.
| Cell Type/Tissue | Assay | Parameter Measured | This compound Concentration | Observed Effect | Reference |
| Cultured Rat Aortic Smooth Muscle Cells | Intracellular Ca²⁺ Measurement | Inhibition of Angiotensin II-induced Ca²⁺ peak | 100 µM | Significant inhibition of Ca²⁺ accumulation. | [3] |
| Cultured Rat Aortic Smooth Muscle Cells | Ca²⁺-ATPase Activity | Stimulation of Ca²⁺-ATPase | 0.01 - 1.0 µM | Up to 4-fold stimulation of Ca²⁺-ATPase activity. | [3] |
| Epithelial Ovarian Cancer Cells (A2780, SKOV3) | Proliferation, Migration, Invasion | Inhibition of EGF-induced effects | 250 µM | Antagonized EGF-induced proliferation, migration, and invasion. | [4] |
| Neonatal Rat Bladder Strips | Phasic Contractions | Decrease in amplitude and frequency | 100 µM | Mimicked the inhibitory effect of the NO donor SNAP. | [5] |
| Cultured Rat Dorsal Root Ganglion Neurons | TRPV1 Activity (Icap) | Inhibition of capsaicin-induced current | 100 µM | Decreased Icap to 57.1% of control. | [6] |
| Rabbit Urethral Interstitial Cells of Cajal | Ca²⁺ Waves | Reduction in spatial spread | Not specified | Reduced the spatial spread of spontaneous Ca²⁺ waves. | [7] |
| Human Neutrophils | Cell Spreading | Acceleration of spreading | Not specified | Accelerated neutrophil spreading. | [8] |
Experimental Protocols
Protocol 1: Assessment of Vasorelaxation in Isolated Aortic Rings
This protocol details the procedure for measuring the vasorelaxant effects of this compound on isolated mouse aortic rings pre-contracted with phenylephrine.
Materials:
-
Mouse Aorta
-
Krebs-Henseleit Buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM D-glucose)
-
Phenylephrine (PE)
-
This compound
-
Organ Bath System with Force Transducers
-
Data Acquisition System
Procedure:
-
Aorta Isolation and Preparation:
-
Mounting the Aortic Rings:
-
Mount each aortic ring in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Attach one end of the ring to a fixed hook and the other to a force transducer.
-
Apply a resting tension of 1 g and allow the rings to equilibrate for 60-90 minutes, replacing the buffer every 15-20 minutes.
-
-
Viability Check:
-
Contract the rings with 60 mM KCl to check for viability. After the contraction reaches a plateau, wash the rings with fresh buffer until the tension returns to baseline.
-
-
Experimental Protocol:
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) until a stable contraction plateau is reached.
-
Once the contraction is stable, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 µM to 100 µM).
-
Record the relaxation response at each concentration until a stable baseline is achieved.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Construct a concentration-response curve and calculate the EC₅₀ value for this compound.
-
Experimental Controls:
-
Negative Control: Vehicle control (the solvent used to dissolve this compound) should be added to pre-contracted rings to ensure it has no effect on vascular tone.
-
Positive Control: A known vasodilator, such as sodium nitroprusside (SNP), can be used as a positive control to confirm the ability of the tissue to relax in response to a cGMP-elevating agent.
Protocol 2: Measurement of Intracellular Calcium Concentration Using Fura-2 AM
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in cultured cells in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.[12][13]
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells) plated on glass coverslips or in a 96-well plate
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Fura-2 AM
-
Pluronic F-127
-
Probenecid (optional)
-
This compound
-
Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips or in a black-walled, clear-bottom 96-well plate and grow to 70-80% confluency.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127. Probenecid (1-2.5 mM) can be included to inhibit dye extrusion.[14]
-
Remove the culture medium and wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye for at least 20 minutes at room temperature.[12]
-
-
Calcium Measurement:
-
Mount the coverslip in a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.
-
Continuously perfuse the cells with HBSS.
-
Record the baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Stimulate the cells by adding this compound to the perfusion buffer or directly to the wells at the desired concentration (e.g., 100 µM).
-
Continue recording the fluorescence changes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute calcium concentrations, although this requires calibration.
-
Experimental Controls:
-
Negative Control: Treat cells with the vehicle for this compound to ensure it does not affect intracellular calcium levels.
-
Positive Control: Use a known calcium-mobilizing agent, such as ionomycin or ATP, to confirm that the cells are responsive and the dye is functioning correctly.
Protocol 3: VASP Phosphorylation Western Blot Assay
This protocol outlines the steps to detect the phosphorylation of VASP at Serine 239, a downstream target of PKG, in response to this compound treatment.[8][15][16]
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and grow to the desired confluency.
-
Treat the cells with this compound at the desired concentration and for the desired time. A time course and dose-response experiment is recommended to determine optimal conditions.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-VASP (Ser239) antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total VASP antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the level of VASP phosphorylation as the ratio of the phospho-VASP signal to the total VASP signal.
-
Experimental Controls:
-
Negative Control: Untreated cells or cells treated with the vehicle for this compound.[17]
-
Positive Control: Cells treated with a known activator of the cGMP/PKG pathway, such as a nitric oxide donor (e.g., SNP) or a phosphodiesterase inhibitor (e.g., sildenafil).[17]
Mandatory Visualizations
Signaling Pathway Diagrams
// Nodes NO [label="Nitric Oxide (NO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sGC [label="Soluble Guanylyl\nCyclase (sGC)", fillcolor="#FBBC05", fontcolor="#202124"]; GTP [label="GTP", fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="cGMP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKG [label="Protein Kinase G\n(PKG)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PDEs [label="Phosphodiesterases\n(PDEs)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; GMP [label="5'-GMP", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Effectors\n(e.g., VASP, Ion Channels)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Response [label="Cellular Response\n(e.g., Vasorelaxation, Decreased [Ca²⁺]i)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Eight_Br_GTP [label="this compound", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges NO -> sGC [label="Activates", color="#202124"]; GTP -> sGC [style=dashed, arrowhead=none, color="#5F6368"]; sGC -> cGMP [label="Converts", color="#202124"]; cGMP -> PKG [label="Activates", color="#202124"]; Eight_Br_GTP -> PKG [label="Activates\n(Mimics cGMP)", style=dashed, color="#202124"]; PKG -> Downstream [label="Phosphorylates", color="#202124"]; Downstream -> Response [label="Leads to", color="#202124"]; cGMP -> PDEs [label="Hydrolyzed by", style=dashed, color="#5F6368"]; PDEs -> GMP [label="Produces", style=dashed, color="#5F6368"]; } END_DOT Caption: The cGMP/PKG signaling pathway and the role of this compound.
// Nodes Eight_Br_GTP [label="this compound", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PKG [label="PKG Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; MLCP [label="Myosin Light Chain\nPhosphatase (MLCP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MLC [label="Phosphorylated\nMyosin Light Chain", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Contraction [label="Smooth Muscle\nContraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Relaxation [label="Smooth Muscle\nRelaxation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_Channels [label="↓ Ca²⁺ Influx", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SR_Ca [label="↑ Ca²⁺ Sequestration\ninto Sarcoplasmic Reticulum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytosolic_Ca [label="↓ Cytosolic [Ca²⁺]", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Eight_Br_GTP -> PKG [color="#202124"]; PKG -> MLCP [label="Activates", color="#202124"]; MLCP -> MLC [label="Dephosphorylates", color="#202124"]; MLC -> Contraction [style=dashed, arrowhead=none, color="#5F6368"]; MLC -> Relaxation [label="Promotes", color="#202124"]; PKG -> Ca_Channels [label="Inhibits", color="#202124"]; PKG -> SR_Ca [label="Stimulates", color="#202124"]; Ca_Channels -> Cytosolic_Ca [style=dashed, color="#5F6368"]; SR_Ca -> Cytosolic_Ca [style=dashed, color="#5F6368"]; Cytosolic_Ca -> Contraction [label="Reduces", style=dashed, color="#5F6368"]; Contraction -> Relaxation [style=invis, arrowhead=none]; } END_DOT Caption: this compound-induced smooth muscle relaxation pathway.
Experimental Workflow Diagrams
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Isolate [label="Isolate & Prepare\nAortic Rings", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mount [label="Mount in\nOrgan Bath", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Equilibrate [label="Equilibrate & \nCheck Viability", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Contract [label="Pre-contract with\nPhenylephrine", fillcolor="#FBBC05", fontcolor="#202124"]; Add_8BrGTP [label="Add this compound\n(Cumulative Doses)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Record [label="Record Relaxation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data\n(Concentration-Response Curve)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Isolate [color="#202124"]; Isolate -> Mount [color="#202124"]; Mount -> Equilibrate [color="#202124"]; Equilibrate -> Contract [color="#202124"]; Contract -> Add_8BrGTP [color="#202124"]; Add_8BrGTP -> Record [color="#202124"]; Record -> Analyze [color="#202124"]; Analyze -> End [color="#202124"]; } END_DOT Caption: Workflow for aortic ring vasorelaxation assay.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Plate_Cells [label="Plate Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Load_Fura2 [label="Load with\nFura-2 AM", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash & De-esterify", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Record_Baseline [label="Record Baseline\nFluorescence (F340/F380)", fillcolor="#FBBC05", fontcolor="#202124"]; Stimulate [label="Stimulate with\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Record_Response [label="Record Fluorescence\nResponse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data\n(Ratio vs. Time)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Plate_Cells [color="#202124"]; Plate_Cells -> Load_Fura2 [color="#202124"]; Load_Fura2 -> Wash [color="#202124"]; Wash -> Record_Baseline [color="#202124"]; Record_Baseline -> Stimulate [color="#202124"]; Stimulate -> Record_Response [color="#202124"]; Record_Response -> Analyze [color="#202124"]; Analyze -> End [color="#202124"]; } END_DOT Caption: Workflow for intracellular calcium imaging.
Troubleshooting and Pitfalls
-
Cell Permeability: While this compound is cell-permeable, the efficiency of uptake can vary between cell types. It is advisable to perform a dose-response curve to determine the optimal concentration for the specific cells being used.
-
Specificity: this compound can have off-target effects at very high concentrations. It is important to use the lowest effective concentration and include appropriate controls, such as a PKG inhibitor (e.g., Rp-8-pCPT-cGMPS), to confirm that the observed effects are mediated by PKG.
-
VASP Phosphorylation: The phosphorylation of VASP can also be mediated by cAMP-dependent protein kinase (PKA). Therefore, it is important to consider the potential for crosstalk between the cGMP and cAMP signaling pathways in the experimental system.
-
Aortic Ring Viability: The viability of the aortic rings is critical for obtaining reliable results. Ensure proper handling and oxygenation of the tissue throughout the experiment.
Use in Drug Development
This compound serves as a valuable tool in drug discovery and development for validating compounds that target the cGMP signaling pathway. For instance, in a high-throughput screen that identifies potential activators of soluble guanylyl cyclase (sGC) or inhibitors of phosphodiesterases (PDEs), this compound can be used as a positive control to mimic the downstream effects of these drug targets. By comparing the cellular response to a hit compound with the response to this compound, researchers can confirm that the compound's mechanism of action involves the activation of the cGMP/PKG pathway. This helps to validate promising drug candidates for further development.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the nitric oxide-cGMP pathway reduces phasic contractions in neonatal rat bladder strips via protein kinase G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the cGMP/Protein Kinase G Pathway by Nitric Oxide Can Decrease TRPV1 Activity in Cultured Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the cGMP/PKG pathway inhibits electrical activity in rabbit urethral interstitial cells of Cajal by reducing the spatial spread of Ca2+ waves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The vasodilator-stimulated phosphoprotein is regulated by cyclic GMP-dependent protein kinase during neutrophil spreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of the mouse aortic ring assay to study angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of the mouse aortic ring assay to study angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hellobio.com [hellobio.com]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bosterbio.com [bosterbio.com]
Application Note: Measuring Binding Affinity of 8-Br-GTP to GTPases using Isothermal Titration Calorimetry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantify the thermodynamic parameters of binding interactions in solution.[1][2] It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[1][3] This label-free and in-solution method is invaluable for characterizing the interactions between small molecules and proteins, making it a crucial tool in drug discovery and basic research.
Guanosine triphosphate (GTP) binding proteins, or GTPases, are a large family of molecular switches that regulate a wide array of cellular processes, including signal transduction, cell proliferation, cytoskeletal dynamics, and vesicular transport.[4][5][6] These proteins cycle between an active GTP-bound state and an inactive GDP-bound state. The binding of GTP induces a conformational change that allows the GTPase to interact with downstream effector proteins and propagate cellular signals.
8-Bromo-guanosine 5'-triphosphate (8-Br-GTP) is a non-hydrolyzable analog of GTP. The bromine substitution at the 8th position of the guanine ring makes it resistant to hydrolysis by the intrinsic GTPase activity of the target protein. This property makes this compound a valuable tool for studying the GTP-bound state of GTPases, as it effectively "locks" the protein in its active conformation, facilitating the characterization of its binding affinity and interaction with regulatory and effector proteins.
This application note provides a detailed protocol for using ITC to measure the binding affinity of this compound to a representative GTPase, Cdc42, a member of the Rho family of GTPases.
Signaling Pathway
GTPases of the Rho family, such as Cdc42, are key regulators of cell polarity and cytoskeletal organization. Their activity is tightly controlled by Guanine nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-Activating Proteins (GAPs), which enhance the intrinsic GTP hydrolysis rate. In its active, GTP-bound state, Cdc42 can interact with various downstream effector proteins to initiate signaling cascades.
Experimental Workflow
The general workflow for an ITC experiment to measure the binding of this compound to a GTPase involves careful sample preparation, instrument setup, titration, and data analysis.
Detailed Experimental Protocol
This protocol is adapted for the measurement of this compound binding to a representative GTPase, Cdc42.
1. Materials
-
Purified Cdc42 protein (concentration to be accurately determined)
-
8-Bromo-guanosine 5'-triphosphate (this compound)
-
ITC Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT (or TCEP)
-
Isothermal Titration Calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC or similar)
-
Degasser
-
Precision syringe for loading
2. Sample Preparation
-
Protein Preparation:
-
Dialyze the purified Cdc42 protein extensively against the ITC buffer to ensure buffer matching.
-
Determine the final protein concentration accurately using a reliable method (e.g., UV-Vis spectroscopy with the appropriate extinction coefficient). A typical concentration for the protein in the sample cell is in the range of 10-50 µM.
-
Centrifuge the protein solution at high speed (e.g., >13,000 x g) for 10-15 minutes to remove any aggregates before use.
-
-
Ligand Preparation:
-
Prepare a stock solution of this compound in the exact same ITC buffer used for the protein. The ligand concentration in the syringe should be 10-20 times higher than the protein concentration in the cell. A typical concentration range is 200-1000 µM.
-
Ensure the pH of the ligand solution is identical to the protein solution.
-
-
Degassing:
-
Thoroughly degas both the protein and ligand solutions for 10-15 minutes under vacuum to prevent the formation of air bubbles in the calorimeter cells, which can interfere with the measurements.[2]
-
3. ITC Instrument Setup and Measurement
-
Instrument Cleaning:
-
Thoroughly clean the sample cell and the titration syringe with detergent solution followed by extensive rinsing with deionized water and finally with the ITC buffer.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm).
-
Set the injection parameters:
-
Number of injections: 19
-
Injection volume: 2 µL per injection
-
Spacing between injections: 150 seconds
-
Initial delay: 60 seconds
-
Filter period: 2 seconds
-
-
-
Sample Loading:
-
Load approximately 300 µL of the Cdc42 protein solution into the sample cell, avoiding the introduction of air bubbles.
-
Load approximately 100 µL of the this compound solution into the injection syringe, ensuring no air bubbles are present.
-
-
Equilibration and Titration:
-
Allow the system to equilibrate thermally for at least 30 minutes.
-
Perform a small initial injection (e.g., 0.4 µL) to remove any material that may have diffused from the syringe into the cell. This first data point is typically discarded during analysis.
-
Initiate the titration run.
-
4. Data Analysis
-
Data Integration:
-
The raw data will consist of a series of heat spikes corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection (ΔH).
-
-
Binding Isotherm:
-
Plot the integrated heat data against the molar ratio of ligand to protein.
-
-
Model Fitting:
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument.
-
-
Thermodynamic Parameters:
-
The fitting process will yield the stoichiometry of the binding (n), the binding constant (K A), and the enthalpy of binding (ΔH).
-
The dissociation constant (K D) is the reciprocal of the binding constant (K D = 1/K A).
-
The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated from the following equations:
-
ΔG = -RTln(K A)
-
ΔG = ΔH - TΔS where R is the gas constant and T is the absolute temperature in Kelvin.
-
-
Data Presentation
The following table summarizes hypothetical, yet representative, thermodynamic data for the binding of this compound to Cdc42, as would be obtained from an ITC experiment.
| Parameter | Value | Units |
| Stoichiometry (n) | 0.98 ± 0.05 | - |
| Dissociation Constant (K D) | 5.2 ± 0.7 | µM |
| Enthalpy Change (ΔH) | -12.5 ± 0.3 | kcal/mol |
| Entropy Change (TΔS) | -4.8 | kcal/mol |
| Gibbs Free Energy (ΔG) | -7.7 | kcal/mol |
Note: The values presented in this table are for illustrative purposes and are typical for nucleotide binding to small GTPases. Actual experimental values may vary.
Conclusion
Isothermal Titration Calorimetry provides a robust and direct method for determining the complete thermodynamic profile of the interaction between this compound and GTPases like Cdc42. The detailed protocol and data analysis workflow presented in this application note offer a comprehensive guide for researchers and scientists in academic and industrial settings. The quantitative data obtained from ITC experiments are crucial for understanding the molecular basis of GTPase regulation and for the development of novel therapeutic agents targeting these important signaling proteins.
References
- 1. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 3. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GTP-binding proteins of the Rho/Rac family: regulation, effectors and functions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative GTPase Affinity Purification Identifies Rho Family Protein Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho family GTPases and their regulators in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Probing Protein Dynamics with 8-Bromo-GTP Molecular Dynamics Simulations
References
- 1. youtube.com [youtube.com]
- 2. Ras interaction with the GTPase-activating protein (GAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ras GTPase - Wikipedia [en.wikipedia.org]
- 4. RAS Proteins and Their Regulators in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calculations of binding affinity between C8-substituted GTP analogs and the bacterial cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]
- 9. Tutorial ORN [2210pc.chem.uic.edu]
Application Notes and Protocols for 8-Br-GTP in High-Throughput Screening for GTPase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 8-Bromoguanosine 5'-triphosphate (8-Br-GTP) as a tool for identifying and characterizing inhibitors of GTPase enzymes through high-throughput screening (HTS). Detailed protocols for competitive binding assays are provided, alongside essential data and visualizations to guide experimental design and data interpretation.
Introduction to this compound
8-Bromoguanosine 5'-triphosphate (this compound) is a synthetic analog of guanosine triphosphate (GTP). The presence of a bromine atom at the 8th position of the guanine ring introduces significant steric hindrance, which favors a syn conformation of the guanosine base relative to the ribose sugar. This is in contrast to the natural GTP, which predominantly adopts an anti conformation. This fixed conformation can alter the binding affinity and activity of this compound with various GTPases, making it a valuable tool for probing nucleotide-binding pockets and for developing competitive screening assays.
While direct, widespread application of this compound in HTS campaigns for common human GTPase inhibitors is not extensively documented, its known biochemical properties make it a suitable reagent for such purposes. It has been characterized as a competitive inhibitor of the bacterial GTPase FtsZ, demonstrating its potential to interfere with GTP-binding processes.
Principle of the HTS Assay
The proposed high-throughput screening assay is a competitive binding assay. It relies on the displacement of a fluorescently labeled GTP analog from the active site of a GTPase by a potential inhibitor. In this setup, this compound can be utilized in several ways: as a control inhibitor, as a competitor to establish assay parameters, or in counter-screens to identify compounds that bind to specific conformational states of the GTPase.
The general workflow involves immobilizing the target GTPase, incubating it with a fluorescent GTP analog to achieve a high fluorescence signal, and then adding compounds from a chemical library. A decrease in fluorescence indicates that the test compound has displaced the fluorescent probe, suggesting it is a potential binder to the GTP-binding pocket.
Quantitative Data
The following table summarizes the known quantitative data for this compound's interaction with a GTPase. This data is critical for assay development and for understanding the potency of this compound as a competitive ligand.
| GTPase Target | Ligand | Parameter | Value | Reference |
| FtsZ (from E. coli) | This compound | Ki | 31.8 µM | [1] |
Signaling Pathway of Ras Superfamily GTPases
GTPases of the Ras superfamily are critical molecular switches that regulate a multitude of cellular processes, including cell growth, differentiation, and apoptosis. They cycle between an active, GTP-bound state and an inactive, GDP-bound state. The following diagram illustrates this fundamental signaling cycle.
Caption: The GTPase cycle: activation by GEFs and inactivation by GAPs.
Experimental Protocols
Protocol 1: Immobilization of GST-tagged GTPase to Glutathione-Coated Plates
This protocol describes the immobilization of a Glutathione-S-Transferase (GST)-tagged GTPase to a glutathione-coated microplate, a common first step in HTS assays.
Materials:
-
GST-tagged GTPase of interest (e.g., Ras, RhoA, Rac1)
-
Glutathione-coated 384-well microplates
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT
-
Wash Buffer: Assay Buffer with 0.05% Tween-20
-
Plate shaker
Procedure:
-
Dilute the GST-tagged GTPase to a final concentration of 10 µg/mL in Assay Buffer.
-
Add 25 µL of the diluted GTPase solution to each well of the glutathione-coated microplate.
-
Incubate the plate for 1 hour at room temperature with gentle agitation on a plate shaker.
-
Wash the wells three times with 100 µL of Wash Buffer to remove unbound GTPase.
-
After the final wash, remove all residual buffer by inverting and tapping the plate on a clean paper towel. The plate is now ready for the binding assay.
Protocol 2: High-Throughput Competitive Binding Assay
This protocol outlines the procedure for a competitive binding assay to screen for inhibitors of a target GTPase using a fluorescent GTP analog and this compound as a potential competitor or control.
Materials:
-
GTPase-immobilized 384-well plate (from Protocol 1)
-
Fluorescent GTP analog (e.g., BODIPY-FL-GTP)
-
This compound solution (10 mM stock)
-
Compound library dissolved in DMSO
-
Assay Buffer (as above)
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of the fluorescent GTP analog at 2X the final desired concentration (e.g., 200 nM for a 100 nM final concentration) in Assay Buffer.
-
Prepare serial dilutions of test compounds and this compound (as a control inhibitor) in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
To the GTPase-immobilized plate, add 12.5 µL of the 2X fluorescent GTP analog solution to all wells.
-
Add 12.5 µL of the diluted test compounds or this compound to the respective wells. For control wells, add 12.5 µL of Assay Buffer (for maximum signal) or a high concentration of a known inhibitor (for background).
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the high (assay buffer) and low (saturating inhibitor) controls. IC50 values are determined by fitting the dose-response data to a suitable model.
HTS Assay Workflow
The following diagram provides a visual representation of the high-throughput screening workflow for identifying GTPase inhibitors.
Caption: Workflow for a competitive HTS assay to find GTPase inhibitors.
Logical Relationship for Hit Confirmation
After the primary screen, a series of secondary assays are crucial to confirm the activity of the identified hits and to elucidate their mechanism of action. The following diagram outlines a logical progression for hit confirmation.
References
Protocol for Radiolabeling 8-Br-GTP and its Application in Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine triphosphate (GTP) and its analogs are indispensable tools in the study of G-protein coupled receptors (GPCRs) and other GTP-binding proteins. The brominated analog, 8-bromo-guanosine triphosphate (8-Br-GTP), offers unique properties for investigating nucleotide binding and hydrolysis. Radiolabeling of this compound, typically with phosphorus-32 (³²P), provides a sensitive method for its detection in various binding assays. This document outlines a detailed protocol for the enzymatic synthesis of [γ-³²P]this compound and its subsequent use in a filter-binding assay to characterize its interaction with target proteins, such as G-proteins in membrane preparations.
Data Presentation
Table 1: Reagents for Enzymatic Radiolabeling of this compound
| Reagent | Stock Concentration | Final Concentration |
| 8-Bromo-GDP | 10 mM | 1 mM |
| [γ-³²P]ATP | 10 mCi/mL (3000-6000 Ci/mmol) | 100 µCi |
| Nucleoside Diphosphate Kinase (NDPK) | 100 U/mL | 10 U |
| Tris-HCl (pH 7.5) | 1 M | 50 mM |
| MgCl₂ | 1 M | 10 mM |
| Dithiothreitol (DTT) | 1 M | 1 mM |
| Nuclease-free water | - | To final volume |
Table 2: Components for Filter Binding Assay
| Component | Concentration |
| [γ-³²P]this compound | 0.1-100 nM |
| Membrane Preparation (containing target protein) | 10-50 µg protein/well |
| Assay Buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP) | 1X |
| Non-specific binding control (unlabeled GTPγS) | 10 µM |
| Wash Buffer (ice-cold 50 mM Tris-HCl pH 7.4) | 1X |
| Glass Fiber Filters (e.g., Whatman GF/C) | - |
| Scintillation Cocktail | - |
Experimental Protocols
Part 1: Enzymatic Synthesis of [γ-³²P]this compound
This protocol is adapted from general methods for enzymatic phosphorylation of nucleoside diphosphates.[1][2][3] The principle involves the transfer of the gamma-phosphate from [γ-³²P]ATP to 8-Br-GDP, catalyzed by Nucleoside Diphosphate Kinase (NDPK).
Materials:
-
8-Bromo-GDP (8-bromo-guanosine 5'-diphosphate)
-
Nucleoside Diphosphate Kinase (NDPK) from a suitable source (e.g., bovine liver)
-
Tris-HCl, MgCl₂, DTT, EDTA
-
Thin Layer Chromatography (TLC) plates (PEI-cellulose)
-
TLC developing solvent (e.g., 0.75 M KH₂PO₄, pH 3.5)
-
Phosphorimager or autoradiography film
-
Microcentrifuge tubes
-
Water bath or incubator
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following reagents in the specified order:
-
Nuclease-free water to a final volume of 50 µL.
-
1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM.
-
1 M MgCl₂ to a final concentration of 10 mM.
-
1 M DTT to a final concentration of 1 mM.
-
10 mM 8-Br-GDP to a final concentration of 1 mM.
-
10 mCi/mL [γ-³²P]ATP (approximately 100 µCi).
-
100 U/mL NDPK to a final concentration of 10 U.
-
-
Incubation: Gently mix the reaction components and incubate at 37°C for 60-90 minutes.
-
Monitoring the Reaction:
-
Periodically (e.g., at 30, 60, and 90 minutes), take a small aliquot (1 µL) of the reaction mixture and spot it onto a PEI-cellulose TLC plate.
-
Spot standards of [γ-³²P]ATP and unlabeled this compound on the same plate.
-
Develop the TLC plate in a chamber containing the developing solvent until the solvent front is near the top.
-
Dry the plate and expose it to a phosphorimager screen or autoradiography film to visualize the separation of [γ-³²P]this compound from unreacted [γ-³²P]ATP. The product, [γ-³²P]this compound, should migrate slower than [γ-³²P]ATP.
-
-
Termination of Reaction: Once the reaction is deemed complete (maximal conversion of [γ-³²P]ATP to [γ-³²P]this compound), the reaction can be stopped by adding EDTA to a final concentration of 50 mM or by heat inactivation at 95°C for 5 minutes.
-
Purification (Optional but Recommended): For binding studies requiring high purity, the radiolabeled product can be purified using high-performance liquid chromatography (HPLC) with an appropriate anion-exchange column. The fractions are collected and the radioactivity is measured to identify the peak corresponding to [γ-³²P]this compound.
Part 2: Filter Binding Assay for [γ-³²P]this compound
This protocol describes a standard filter binding assay to measure the interaction of [γ-³²P]this compound with a target protein, typically in a membrane preparation.[6][7][8]
Materials:
-
[γ-³²P]this compound (synthesized and purified as described above)
-
Membrane preparation containing the target G-protein or other GTP-binding protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4)
-
Unlabeled GTPγS (for non-specific binding determination)
-
96-well microplate
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in wash buffer
-
Vacuum filtration manifold
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of [γ-³²P]this compound in the assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 nM).
-
In a 96-well microplate, set up the following reactions in triplicate for each concentration of radioligand:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of the membrane preparation (10-50 µg protein), and 50 µL of the desired [γ-³²P]this compound dilution.
-
Non-specific Binding: Add 50 µL of 10 µM unlabeled GTPγS, 50 µL of the membrane preparation, and 50 µL of the desired [γ-³²P]this compound dilution.
-
-
The final assay volume in each well is 150 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration:
-
Terminate the binding reaction by rapid filtration of the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold.
-
Immediately wash each filter with 3 x 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Carefully remove the filters from the manifold and place them in individual scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for the triplicate wells.
-
Determine the specific binding by subtracting the non-specific binding CPM from the total binding CPM for each radioligand concentration.
-
Plot the specific binding (in fmol/mg protein) against the concentration of [γ-³²P]this compound.
-
Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola in software like GraphPad Prism) to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Mandatory Visualization
Caption: G-Protein signaling cascade and the role of [γ-³²P]this compound.
Caption: Experimental workflow for radiolabeling and binding studies.
References
- 1. A method for the enzymatic synthesis and purification of [alpha-32P] nucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic synthesis of [beta-32P]ADP using adenylate kinase and [gamma-32P]ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATP, [γ-32P]- 6000Ci/mmol 10mCi/ml , 250 µCi | Revvity [revvity.com]
- 5. revvity.com [revvity.com]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Filter binding assay - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying GTP-Binding Protein Kinetics Using 8-Br-GTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine triphosphate (GTP)-binding proteins, also known as GTPases, are a superfamily of molecular switches that play pivotal roles in a vast array of cellular processes, including signal transduction, protein synthesis, and intracellular trafficking. The function of these proteins is tightly regulated by a cycle of GTP binding (activation) and hydrolysis to guanosine diphosphate (GDP) (inactivation). The intrinsic rate of GTP hydrolysis is often slow and is accelerated by GTPase-activating proteins (GAPs), while the exchange of GDP for GTP is facilitated by guanine nucleotide exchange factors (GEFs).
The study of the kinetics of these interactions is crucial for understanding the regulation of cellular signaling and for the development of novel therapeutics targeting diseases associated with aberrant GTPase function, such as cancer. 8-Bromoguanosine 5'-triphosphate (8-Br-GTP) is a valuable tool for these studies. The bromine substitution at the 8th position of the guanine ring favors the syn conformation of the glycosidic bond, which can provide insights into the nucleotide-binding site preferences of different GTPases. Furthermore, this compound can be a precursor for the synthesis of more complex probes, such as affinity labels, to identify key amino acid residues in the nucleotide-binding pocket.
These application notes provide an overview of the use of this compound in studying the kinetics of GTP-binding proteins, along with detailed protocols for key experiments.
Key Applications of this compound in GTP-Binding Protein Research
-
Probing Nucleotide-Binding Site Conformation: The preference of this compound for the syn conformation can be exploited to investigate the conformational requirements of the nucleotide-binding pocket of a target GTPase. Differences in the binding affinity or hydrolysis rate of this compound compared to GTP can indicate a preference for either the syn or anti conformation of the guanine nucleotide.
-
Differential Inhibition of GTPases: this compound has been shown to selectively inhibit certain GTPases. For instance, it inhibits the polymerization and GTPase activity of the bacterial protein FtsZ without affecting its eukaryotic homolog tubulin, highlighting its potential as a selective biochemical tool.[1]
-
Synthesis of Affinity Labels: this compound serves as a key intermediate in the synthesis of affinity labels like 8-(4-bromo-2,3-dioxobutylthio)guanosine 5'-triphosphate (8-BDB-TGTP).[2] These reagents can be used to covalently modify and identify amino acid residues within the GTP-binding site, providing valuable structural information.
-
Fluorescent Kinetic Studies: this compound can be a scaffold for the development of fluorescent analogs, such as 8-Br-TNP-GTP, which can be used in real-time fluorescence-based assays to monitor GTP binding and hydrolysis.[3]
Signaling Pathway of a Typical Small GTPase
The activity of small GTPases is controlled by the opposing actions of GEFs and GAPs, cycling the GTPase between an inactive GDP-bound state and an active GTP-bound state.
Experimental Protocols
Protocol 1: GTPase Activity Assay using this compound
This protocol is a generalized method to measure the intrinsic and GAP-stimulated GTPase activity using a phosphate release assay. This can be adapted to use this compound to compare its hydrolysis rate to that of GTP.
Workflow Diagram:
Materials:
-
Purified GTP-binding protein
-
Purified GAP domain of a regulatory protein (optional)
-
This compound sodium salt solution (e.g., 10 mM stock)
-
GTP sodium salt solution (e.g., 10 mM stock)
-
GTPase Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
Phosphate detection reagent (e.g., Malachite Green-based colorimetric assay kit)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reaction Mixtures:
-
On ice, prepare reaction mixtures in a 96-well plate. For each condition (GTP or this compound, with or without GAP), prepare triplicate wells.
-
A typical reaction mixture (50 µL final volume) contains:
-
GTPase Assay Buffer
-
Purified GTPase (e.g., 1 µM final concentration)
-
Purified GAP (e.g., 0.1 µM final concentration, if used)
-
GTP or this compound (e.g., 100 µM final concentration)
-
-
Include control wells without GTPase to measure background nucleotide hydrolysis.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding the nucleotide (GTP or this compound) to the wells.
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the plate at 37°C for a set time course (e.g., 0, 5, 10, 20, 30 minutes).
-
-
Stop the Reaction and Detect Phosphate:
-
At each time point, stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.
-
Allow color to develop as specified by the kit protocol.
-
-
Measure Absorbance:
-
Measure the absorbance at the recommended wavelength (typically around 620 nm for malachite green assays).
-
-
Data Analysis:
-
Generate a standard curve using the provided phosphate standards.
-
Convert the absorbance readings to the amount of inorganic phosphate (Pi) released.
-
Plot Pi concentration versus time for each condition.
-
The initial rate of GTP/8-Br-GTP hydrolysis is the slope of the linear portion of the curve.
-
Expected Results and Interpretation:
By comparing the hydrolysis rates of GTP and this compound, you can infer the GTPase's tolerance for the syn conformation. A significantly lower hydrolysis rate for this compound would suggest that the enzyme's active site prefers the anti conformation of the guanine nucleotide for efficient catalysis.
Protocol 2: Competitive Binding Assay with Radiolabeled GTP
This protocol determines the relative binding affinity of this compound to a GTP-binding protein by competing with a radiolabeled, non-hydrolyzable GTP analog like [³⁵S]GTPγS.
Workflow Diagram:
Materials:
-
Purified GTP-binding protein
-
[³⁵S]GTPγS (radiolabeled, non-hydrolyzable GTP analog)
-
Non-radiolabeled ("cold") this compound
-
Non-radiolabeled ("cold") GTPγS (for determining non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂
-
Nitrocellulose filters (0.45 µm pore size)
-
Filter manifold apparatus
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Reaction Mixtures:
-
In microcentrifuge tubes, prepare reaction mixtures (100 µL final volume).
-
Each tube should contain:
-
Binding Buffer
-
Purified GTPase (e.g., 10-100 nM)
-
A fixed concentration of [³⁵S]GTPγS (typically at or below its Kd for the GTPase)
-
Increasing concentrations of cold this compound (e.g., from 1 nM to 100 µM).
-
-
Include tubes for:
-
Total binding (no cold competitor)
-
Non-specific binding (a high concentration of cold GTPγS, e.g., 10 µM)
-
-
-
Incubation:
-
Incubate the reactions on ice for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
-
Filter Binding:
-
Pre-soak the nitrocellulose filters in Wash Buffer.
-
Assemble the filter manifold.
-
Rapidly filter the contents of each reaction tube through a separate filter.
-
The GTPase and any bound radioligand will be retained on the filter.
-
-
Washing:
-
Immediately wash each filter with 3 x 4 mL of ice-cold Wash Buffer to remove unbound [³⁵S]GTPγS.
-
-
Scintillation Counting:
-
Place each filter in a scintillation vial.
-
Add scintillation fluid and vortex.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of [³⁵S]GTPγS binding).
-
Calculate the inhibitory constant (Kᵢ) for this compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³⁵S]GTPγS and Kd is its dissociation constant for the GTPase.
-
Expected Results and Interpretation:
The Kᵢ value provides a quantitative measure of the binding affinity of this compound for the GTPase. A lower Kᵢ indicates a higher affinity. Comparing the Kᵢ of this compound to that of GTP (determined in a similar competition assay) will reveal the relative affinity and provide insights into the nucleotide-binding site's preference.
Quantitative Data Summary
The following table summarizes hypothetical kinetic parameters that could be obtained from the experiments described above, illustrating how data can be structured for easy comparison.
| Parameter | GTP | This compound | GTPase Mutant (e.g., impaired hydrolysis) with GTP | Reference/Notes |
| Intrinsic Hydrolysis Rate (khydrol) | e.g., 0.02 min⁻¹ | e.g., 0.005 min⁻¹ | e.g., 0.001 min⁻¹ | Lower rate with this compound suggests preference for anti conformation. |
| GAP-stimulated Hydrolysis Rate | e.g., 5 min⁻¹ | e.g., 0.5 min⁻¹ | e.g., 0.002 min⁻¹ | Reduced GAP stimulation with this compound further supports conformational preference. |
| Binding Affinity (Ki) | e.g., 1 µM | e.g., 10 µM | e.g., 0.8 µM | Higher Ki for this compound indicates weaker binding. |
Note: The values in this table are for illustrative purposes only and will vary depending on the specific GTPase and experimental conditions.
A study on a derivative of this compound, 8-(4-bromo-2,3-dioxobutylthio)guanosine 5'-triphosphate (8-BDB-TGTP), provides an example of experimentally determined kinetic parameters.[2]
| Reagent | Enzyme | Apparent KI | kmax |
| 8-BDB-TGTP | E. coli adenylosuccinate synthetase | 115 µM | 0.0262 min⁻¹ |
Conclusion
This compound is a versatile tool for elucidating the kinetic and structural properties of GTP-binding proteins. By comparing its binding and hydrolysis characteristics to those of the natural ligand GTP, researchers can gain valuable insights into the conformational requirements of the nucleotide-binding pocket. Furthermore, its use as a precursor for affinity labels and fluorescent probes expands its utility in studying the intricate mechanisms of GTPase regulation. The protocols and data presentation formats provided here offer a framework for incorporating this compound into the study of this critical class of signaling proteins.
References
Application Notes and Protocols for Live-Cell Imaging with Fluorescently Labeled 8-Br-GTP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a generalized protocol for the use of fluorescently labeled 8-bromo-guanosine 5'-triphosphate (8-Br-GTP) in live-cell imaging. This technique allows for the real-time visualization and analysis of GTP-binding protein (G-protein) activity and other GTP-dependent cellular processes.
Introduction
Guanosine 5'-triphosphate (GTP) is a critical molecule in cellular signaling, acting as a molecular switch for a vast family of GTP-binding proteins. The ability to monitor the localization and interaction of GTP in living cells is essential for understanding numerous physiological and pathological processes. Fluorescently labeled GTP analogs serve as powerful tools for these investigations. This compound is a non-hydrolyzable GTP analog that can persistently activate G-proteins. When coupled with a fluorophore, it allows for the tracking of its binding to target proteins and its subcellular distribution.
One such commercially available fluorescent analog is 8-Br-TNP-GTP, which combines the 8-bromo modification with the fluorescent group trinitrophenyl (TNP). This derivative exhibits fluorescence that is sensitive to its local environment, often showing an increase in quantum yield and a spectral shift upon binding to a protein.[1]
Applications
-
Monitoring G-protein activation: Directly visualize the binding of the non-hydrolyzable GTP analog to G-proteins, providing a readout of their activation state.
-
High-throughput screening: Develop assays to screen for compounds that modulate G-protein activation by measuring changes in fluorescence.
-
Studying GTPase dynamics: Investigate the localization and trafficking of activated G-proteins within the cell.
-
Probing nucleotide binding sites: Characterize the environment of GTP-binding pockets in various proteins.
Data Presentation
Table 1: Spectral Properties of a Fluorescent this compound Analog
| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference |
| 8-Br-TNP-GTP | 408 nm | 552 nm | [1] |
Table 2: Comparative Data of Other Fluorescent GTP Analogs
This table provides data on other commonly used fluorescent GTP analogs to offer a comparative perspective on their binding affinities and fluorescence properties.
| Fluorescent GTP Analog | G-protein Subunit | Dissociation Constant (Kd) | Fold Fluorescence Increase Upon Binding | Reference |
| BODIPY FL GTPγS | Gαo | 11 nM | 6 | [2] |
| BODIPY FL GTPγS | Gαs | 58 nM | N/A | [2] |
| BODIPY FL GTPγS | Gαi1 | 150 nM | N/A | [2] |
| BODIPY FL GTPγS | Gαi2 | 300 nM | N/A | [2] |
| BODIPY FL GppNHp | Gαo | 110 nM | 3.5 | [2] |
| TAMRA-GTP | Tubulin | 1.0 ± 0.4 µM | N/A | [3] |
| NBD-GTP | K-Ras | N/A (competitive binding shown) | N/A | [2] |
Signaling Pathway and Experimental Workflow Diagrams
G-Protein Signaling Pathway
Caption: G-protein signaling cascade initiated by ligand binding and leading to a cellular response.
Experimental Workflow for Live-Cell Imaging
Caption: A generalized workflow for loading and imaging fluorescent this compound in live cells.
Experimental Protocols
Note: The following protocols are generalized and should be optimized for your specific cell type and experimental conditions. As fluorescently labeled this compound is membrane-impermeant, a method for its introduction into the cytoplasm is required.
Protocol 1: Cell Loading using Streptolysin O (SLO) Permeabilization
This protocol is adapted from methods used to introduce membrane-impermeant molecules into living cells.
Materials:
-
Cells cultured on glass-bottom imaging dishes
-
Fluorescently labeled this compound (e.g., 8-Br-TNP-GTP)
-
Streptolysin O (SLO)
-
Live-cell imaging solution (e.g., phenol red-free DMEM or HBSS)[4]
-
"Complete" medium (e.g., DMEM with serum, ATP, GTP, and glucose)
-
Wash buffer (e.g., PBS)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on glass-bottom dishes suitable for microscopy.
-
SLO Preparation: Prepare SLO according to the manufacturer's instructions. The optimal concentration needs to be determined empirically for each cell line.
-
Permeabilization:
-
Wash the cells once with pre-warmed live-cell imaging solution.
-
Incubate the cells with the SLO solution at 37°C for 7-10 minutes.
-
-
Loading of Fluorescent this compound:
-
Immediately after SLO incubation, place the dish on ice.
-
Remove the SLO solution and add the fluorescent this compound diluted in cold live-cell imaging solution. A starting concentration in the low micromolar range is recommended.
-
Incubate on ice for 5 minutes.
-
-
Washing and Resealing:
-
Gently wash the cells three times with cold wash buffer to remove excess probe.
-
Add pre-warmed "complete" medium to the cells to allow the cell membrane to reseal.
-
-
Recovery: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes to allow for full recovery.
-
Imaging: Replace the medium with pre-warmed live-cell imaging solution and proceed with microscopy.
Protocol 2: Microinjection
Microinjection offers a more direct method of introducing the probe into individual cells, albeit at a lower throughput.
Materials:
-
Cells cultured on glass-bottom imaging dishes
-
Fluorescently labeled this compound
-
Microinjection system with microneedles
-
Injection buffer (e.g., sterile PBS)
Procedure:
-
Cell Preparation: Culture cells on gridded or marked glass-bottom dishes to facilitate relocation of injected cells.
-
Probe Preparation: Prepare a solution of fluorescent this compound in the injection buffer at a suitable concentration (e.g., 10-100 µM). Centrifuge the solution to pellet any micro-particles.
-
Microinjection:
-
Mount the dish on the microscope stage.
-
Back-fill a microneedle with the probe solution.
-
Under microscopic guidance, carefully insert the needle into the cytoplasm of the target cells and inject a small volume.
-
-
Recovery: Allow the cells to recover for at least 30-60 minutes at 37°C before imaging.
-
Imaging: Proceed with live-cell imaging, focusing on the injected cells.
Live-Cell Imaging Parameters
-
Microscopy: A confocal or total internal reflection fluorescence (TIRF) microscope is recommended for high-resolution imaging and to minimize out-of-focus light.
-
Environmental Control: Maintain the cells at 37°C and 5% CO2 throughout the imaging experiment using a stage-top incubator.
-
Excitation and Emission: Use appropriate laser lines and filter sets for the specific fluorophore (e.g., ~408 nm excitation for TNP).[1]
-
Minimizing Phototoxicity: Use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.[5] Consider using time-lapse imaging with longer intervals between acquisitions to allow for cell recovery.
-
Controls:
-
Image mock-treated cells (undergoing the loading procedure without the fluorescent probe) to assess any morphological changes due to the procedure.
-
Image cells loaded with the probe but without any stimulation to establish a baseline fluorescence distribution.
-
Data Analysis
-
Localization Analysis: Analyze the subcellular distribution of the fluorescence signal. This can be done qualitatively by observation or quantitatively by measuring fluorescence intensity in different cellular compartments (e.g., plasma membrane, cytoplasm, nucleus).
-
Intensity Measurements: Quantify changes in fluorescence intensity over time, particularly in response to a stimulus (e.g., agonist for a G-protein coupled receptor).
-
Co-localization: If imaging with other fluorescent markers, co-localization analysis can be performed to determine if the fluorescent this compound is associated with specific proteins or organelles.
Troubleshooting
-
High background fluorescence: Optimize washing steps after loading. Ensure the probe is fully dissolved.
-
Cell death or stress: Reduce the concentration of the loading reagent (e.g., SLO) or the fluorescent probe. Minimize laser exposure during imaging.
-
Weak signal: Increase the concentration of the fluorescent probe. Ensure the imaging system is optimally configured for the fluorophore's spectral properties.
-
No change in fluorescence upon stimulation: The target protein may not be expressed or functional in the chosen cell line. The concentration of the stimulus may need to be optimized.
By following these guidelines and protocols, researchers can effectively utilize fluorescently labeled this compound to gain valuable insights into the dynamic processes governed by GTP-binding proteins in living cells.
References
- 1. biolog.de [biolog.de]
- 2. Interaction of a novel fluorescent GTP analogue with the small G-protein K-Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fluorescent GTP analog as a specific, high-precision label of microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. feinberg.northwestern.edu [feinberg.northwestern.edu]
Application Notes and Protocols for Studying the Effects of 8-Br-GTP on Tubulin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] These polymers are assembled from αβ-tubulin heterodimers. The dynamic instability of microtubules—the stochastic switching between phases of growth and shrinkage—is intrinsically regulated by the binding and hydrolysis of guanosine triphosphate (GTP) at the exchangeable nucleotide-binding site (E-site) on β-tubulin.[2][3][4] GTP-bound tubulin readily polymerizes, while the subsequent hydrolysis to GDP within the microtubule lattice leads to destabilization and promotes depolymerization.[3][4]
8-bromo-GTP (8-Br-GTP) is a non-hydrolyzable or slowly hydrolyzable analog of GTP.[5][6] Studying its interaction with tubulin provides critical insights into the specific role of GTP hydrolysis in microtubule dynamics. By preventing or slowing this crucial step, this compound can be used to "trap" microtubules in a state that mimics the stable GTP-bound form, allowing researchers to dissect the molecular mechanisms governing microtubule stability and function. These application notes provide a comprehensive experimental framework for characterizing the biochemical and cellular effects of this compound on tubulin.
Section 1: Proposed Mechanism of Action
This compound is hypothesized to act as a competitive inhibitor at the E-site of β-tubulin. By binding to this site, it prevents the binding of endogenous GTP. Because this compound is resistant to hydrolysis, its incorporation into the microtubule lattice results in a more stable polymer that is less prone to depolymerization, effectively disrupting normal microtubule dynamics.
Section 2: Biochemical Assays
Biochemical assays using purified tubulin are fundamental for directly assessing the impact of this compound on the polymerization process and enzymatic activity of tubulin.
Protocol 2.1: In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the rate and extent of microtubule formation by monitoring changes in light scattering or fluorescence.[7][8][9]
Materials:
-
Purified tubulin (>99%, e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound stock solution (in DMSO or buffer)
-
Glycerol
-
Paclitaxel (positive control for polymerization)
-
Nocodazole (positive control for depolymerization)
-
Half-area 96-well plates (black for fluorescence, clear for absorbance)
-
Temperature-controlled plate reader
Methodology:
-
Preparation: Thaw all reagents on ice. Prepare a master mix of tubulin in General Tubulin Buffer with glycerol (e.g., 10% final concentration). The final tubulin concentration is typically 2-4 mg/mL.[7][10]
-
Compound Addition: Add varying concentrations of this compound to the wells. Include wells for no-compound control, DMSO vehicle control, paclitaxel control, and nocodazole control.
-
Initiation: To initiate polymerization, add GTP to a final concentration of 1 mM to all wells except those being tested with this compound alone. Add this compound to the respective test wells. The reaction should be started by transferring the plate to a plate reader pre-warmed to 37°C.[7][11]
-
Measurement: Monitor the increase in absorbance at 340 nm or fluorescence (e.g., using a fluorescent reporter like DAPI) every 30-60 seconds for 60-90 minutes.[10][11]
-
Data Analysis: Plot the signal (absorbance or fluorescence) versus time. Analyze the key phases of the polymerization curve: the lag phase (nucleation), the linear phase (growth rate, Vmax), and the plateau (steady-state).
Protocol 2.2: Tubulin GTPase Activity Assay
This assay quantifies the rate of GTP hydrolysis by tubulin, which is expected to be inhibited by this compound.
Materials:
-
Purified tubulin
-
GTPase assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 3 mM MgCl₂, 0.5 mM DTT)
-
[γ-³²P]GTP (for radioactivity-based assay) or a commercial phosphate detection kit (e.g., malachite green-based).
-
This compound
-
Thin-layer chromatography (TLC) plates (for radioactive assay)
Methodology (Malachite Green Method):
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing tubulin (e.g., 1-5 µM) in GTPase assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or control compounds.
-
Initiation: Start the reaction by adding GTP to a final concentration of 1 mM. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Phosphate Detection: Add the malachite green reagent according to the manufacturer's instructions. This reagent forms a colored complex with free inorganic phosphate released from GTP hydrolysis.
-
Measurement: Read the absorbance at the appropriate wavelength (typically ~620-650 nm).
-
Data Analysis: Generate a standard curve using known phosphate concentrations. Calculate the amount of phosphate released over time for each condition to determine the GTPase activity rate.
Table 1: Summary of Expected Quantitative Data from Biochemical Assays
| Parameter | Description | Expected Effect of this compound | Example Value Range |
| Polymerization IC₅₀ | Concentration of this compound that inhibits 50% of microtubule polymerization. | N/A (Promotes stability) | N/A |
| Polymerization EC₅₀ | Concentration of this compound that induces 50% of maximal polymerization/stability. | Induces polymerization | 1 - 50 µM |
| Vmax (Growth Rate) | The maximum rate of tubulin polymerization. | May increase or eliminate lag phase | Variable (e.g., mOD/min) |
| Critical Concentration (Cc) | The concentration of tubulin at which polymerization begins. | Decreased | < 1 mg/mL |
| GTPase Activity | Rate of GTP hydrolysis (pmol phosphate/min/mg tubulin). | Strongly inhibited | < 10% of control |
Section 3: Cell-Based Assays
Cell-based assays are crucial for validating the biochemical findings in a physiological context and assessing the downstream consequences of microtubule disruption by this compound.
Protocol 3.1: Immunofluorescence Staining of Microtubules
This method visualizes the effects of this compound on the microtubule network within cells.[12][13]
Materials:
-
Adherent cell line (e.g., HeLa, A549)
-
Cell culture medium, FBS, and supplements
-
This compound
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Methodology:
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-range of this compound for a specified time (e.g., 6-24 hours). Include vehicle-treated controls.
-
Fixation & Permeabilization: Wash cells with PBS, fix with paraformaldehyde for 15 minutes, and then permeabilize with Triton X-100 for 10 minutes.
-
Blocking & Staining: Block non-specific binding with BSA for 1 hour. Incubate with the primary anti-tubulin antibody for 1-2 hours at room temperature.
-
Secondary Antibody & Counterstain: Wash, then incubate with the fluorescent secondary antibody for 1 hour. Counterstain with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images of the microtubule network and nuclear morphology. Stabilizing agents are expected to cause bundling of microtubules, while destabilizing agents lead to a diffuse tubulin signal.[13]
Protocol 3.2: Cell Viability/Cytotoxicity Assay
This assay determines the effect of this compound on cell proliferation and survival.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
This compound
-
Resazurin-based reagent (e.g., alamarBlue) or MTT reagent
Methodology:
-
Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere.
-
Treatment: Add serial dilutions of this compound to the wells. Incubate for a period relevant to the cell cycle (e.g., 48-72 hours).
-
Reagent Addition: Add the viability reagent (e.g., resazurin) to each well and incubate for 1-4 hours according to the manufacturer's protocol.
-
Measurement: Read the fluorescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Plot cell viability (%) against the log concentration of this compound and calculate the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.
Protocol 3.3: Cell Cycle Analysis by Flow Cytometry
Microtubule-targeting agents often cause cell cycle arrest, typically at the G2/M phase.[14] This protocol quantifies this effect.
Materials:
-
Cell line
-
This compound
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Methodology:
-
Treatment: Treat cells with this compound at concentrations around the GI₅₀ value for 18-24 hours.
-
Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C.
-
Staining: Rehydrate the fixed cells with PBS, then stain with the PI/RNase A solution for 30 minutes in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Table 2: Summary of Expected Quantitative Data from Cell-Based Assays
| Parameter | Description | Expected Effect of this compound | Example Value Range |
| GI₅₀ / IC₅₀ | Concentration causing 50% inhibition of cell growth or viability. | Dose-dependent cytotoxicity | 0.1 - 100 µM |
| Microtubule Morphology | Qualitative and quantitative changes in the microtubule network. | Increased bundling, density | N/A (Qualitative) |
| G2/M Arrest (%) | Percentage of cells accumulated in the G2/M phase of the cell cycle. | Increased percentage | > 50% of cells |
Section 4: Experimental Workflows and Signaling
A logical workflow ensures that comprehensive data is collected efficiently. The ultimate effect of microtubule disruption is often the induction of apoptosis.
References
- 1. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Game of Tubulins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural changes at microtubule ends accompanying GTP hydrolysis: Information from a slowly hydrolyzable analogue of GTP, guanylyl (α,β)methylenediphosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lander-lab.com [lander-lab.com]
- 5. GTP analogues interact with the tubulin exchangeable site during assembly and upon binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. maxanim.com [maxanim.com]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Toward Discovery of Novel Microtubule Targeting Agents: A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Microtubule Targeting Agents for Cancer Therapy [mdpi.com]
Application Notes and Protocols: 8-Br-GTP in the Study of Bacterial Cell Division
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial cell division is a meticulously orchestrated process, with the FtsZ protein playing a central role. FtsZ, a homolog of eukaryotic tubulin, polymerizes in a GTP-dependent manner to form the Z-ring at the future division site. This structure acts as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal wall synthesis and cell constriction. The critical dependence of FtsZ on GTP for its polymerization and function makes it a prime target for the development of novel antibacterial agents. 8-Bromoguanosine-5'-triphosphate (8-Br-GTP) is a synthetic analog of GTP that has emerged as a valuable tool for studying the intricacies of FtsZ function and for screening potential FtsZ-targeting inhibitors.
These application notes provide a comprehensive overview of the use of this compound in bacterial cell division research, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for its application in FtsZ polymerization and GTPase activity assays.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of FtsZ.[1] It binds to the GTP-binding site on the FtsZ monomer, but the presence of the bulky bromine atom at the C8 position of the guanine ring sterically hinders the conformational changes required for efficient polymerization and subsequent GTP hydrolysis. By competing with the endogenous GTP, this compound effectively disrupts the formation and dynamics of the Z-ring, ultimately leading to the inhibition of bacterial cell division.
dot
Caption: Competitive inhibition of FtsZ by this compound.
Quantitative Data
This compound has been shown to inhibit both the polymerization of FtsZ and its associated GTPase activity. The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki).
| Parameter | Value | Organism/Enzyme | Reference |
| Ki (GTPase Activity) | 31.8 ± 4.1 µM | Escherichia coli FtsZ | [1] |
| IC50 (Polymerization) | Not explicitly reported, but stated to be lower than GTPase IC50 | Escherichia coli FtsZ | [2] |
| IC50 (GTPase Activity) | Generally 20-60% higher than for polymerization | Escherichia coli FtsZ | [2] |
Experimental Protocols
The following are detailed protocols for assessing the inhibitory effect of this compound on FtsZ polymerization and GTPase activity. These protocols are adapted from established methods and can be modified based on specific experimental needs.[3][4]
Protocol 1: FtsZ Polymerization Inhibition Assay using Light Scattering
This assay monitors the polymerization of FtsZ in real-time by measuring the increase in light scattering as FtsZ monomers assemble into larger polymers.
Materials:
-
Purified FtsZ protein
-
Polymerization Buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)
-
GTP stock solution (10 mM)
-
This compound stock solution (in Polymerization Buffer)
-
Spectrofluorometer or a dedicated light scattering instrument
Procedure:
-
Preparation:
-
Thaw purified FtsZ on ice. Centrifuge at high speed (e.g., 100,000 x g) for 20 minutes at 4°C to remove any aggregates. Determine the protein concentration of the supernatant.
-
Prepare serial dilutions of this compound in Polymerization Buffer.
-
Pre-warm the spectrofluorometer to 37°C.
-
-
Assay Setup:
-
In a quartz cuvette, add Polymerization Buffer and the desired final concentration of FtsZ (e.g., 5 µM).
-
Add varying concentrations of this compound to different cuvettes. Include a control with no this compound.
-
Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration and any potential pre-binding of the inhibitor.
-
-
Initiation and Measurement:
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately begin monitoring the change in light scattering at a 90° angle (excitation and emission wavelengths typically set to 350 nm).
-
Record data for a sufficient duration (e.g., 10-15 minutes) until the polymerization reaction reaches a plateau.
-
-
Data Analysis:
-
Determine the initial rate of polymerization from the slope of the linear phase of the light scattering curve.
-
Plot the initial rates against the corresponding concentrations of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the FtsZ polymerization rate.
-
dot
References
- 1. GTP analogue inhibits polymerization and GTPase activity of the bacterial protein FtsZ without affecting its eukaryotic homologue tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FtsZ polymerization assays: simple protocols and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low efficacy of 8-Br-GTP in assays
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals experiencing low efficacy of 8-Bromoguanosine 5'-triphosphate (8-Br-GTP) in their assays.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no activity with this compound in my assay?
Low efficacy of this compound, a substrate for guanylyl cyclases, typically stems from one of three main areas: issues with the reagent itself, suboptimal activity of the target enzyme (e.g., soluble guanylyl cyclase, sGC), or incorrect assay conditions. A systematic approach to troubleshooting is essential to pinpoint the exact cause.
Q2: How can I ensure the integrity and activity of my this compound reagent?
Guanosine 5'-triphosphate and its analogs can be unstable if not handled and stored correctly.[1][2] Degradation of the triphosphate chain to diphosphate or monophosphate will render the molecule inactive as a substrate for guanylyl cyclase.
-
Storage and Handling: this compound should be stored at -80°C for long-term stability (≥ 2 years).[3] For routine use, stock solutions can be stored in aliquots at -20°C for 3-6 months to avoid repeated freeze-thaw cycles.[1][2]
-
Solution Preparation: Prepare solutions immediately before use with high-purity, nuclease-free water.[1] Since GTP solutions can be unstable, do not store them at room temperature for extended periods.[4]
-
Purity: Always use a high-purity grade (≥95%) of this compound.[3] Impurities can act as inhibitors.
| Parameter | Recommendation |
| Purity | ≥95% (HPLC)[3] |
| Form | Typically supplied as a salt in solid form or as a solution in water.[3] |
| Solubility | Soluble in water.[3] |
| Long-Term Storage | -80°C (Solid or aqueous solution)[3] |
| Short-Term Storage | -20°C (Aliquoted stock solutions, for 3-6 months)[1] |
| Stability | Stable for ≥ 2 years at -80°C.[3] Avoid multiple freeze-thaw cycles and prolonged exposure to room temperature.[1][4] |
Q3: My this compound is fine. Could the problem be with the soluble guanylyl cyclase (sGC) enzyme?
Yes, the activity of sGC is highly dependent on its redox state. sGC is a heme-containing enzyme, and the iron in the heme group must be in the reduced (Fe2+) state to be activated by nitric oxide (NO), which in turn dramatically increases its ability to convert GTP to cGMP.[5]
-
Heme Oxidation: Under conditions of oxidative stress, the heme iron can be oxidized to the ferric (Fe3+) state.[5][6] This oxidized sGC is insensitive or unresponsive to NO stimulation, leading to very low basal activity.[5][7]
-
Heme Loss: Chronically oxidized sGC is also prone to losing its heme group entirely, rendering it inactive.[6][7]
-
Thiol Oxidation: Besides the heme iron, critical cysteine residues on the sGC protein can become oxidized, which can also inhibit enzyme activity.[8][9]
If you suspect your sGC is oxidized, you can test this using specific pharmacological tools. sGC "activators" (e.g., cinaciguat) are compounds that preferentially activate the oxidized or heme-free form of the enzyme, whereas sGC "stimulators" (e.g., riociguat) act on the reduced form.[5][6][7]
Q4: What are the optimal assay conditions for using this compound with sGC?
Even with active reagents and enzymes, suboptimal assay conditions can lead to poor results.[10]
-
sGC Activation: sGC has a low basal activity. For robust cGMP production, it must be activated. This is typically achieved by including an NO donor (e.g., DEA NONOate, SNP) in the reaction mixture.[5]
-
Cofactors: sGC requires magnesium ions (Mg2+) as a cofactor for its catalytic activity. Ensure Mg2+ is present in your assay buffer at an optimal concentration.[11]
-
Temperature and pH: Most enzyme assays perform optimally at room temperature (20-25°C) or 37°C, with a physiological pH buffer.[4] Using ice-cold buffers can significantly reduce enzyme activity.[4][10]
-
Interfering Substances: Avoid common inhibitors in your sample preparation. For example, EDTA (>0.5 mM) can chelate necessary metal cofactors, while detergents like SDS can denature the enzyme.[10]
Q5: How should I design my experiment with the proper controls?
Proper controls are essential to interpret your results and troubleshoot any issues.[12][13] A well-designed experiment will allow you to isolate the problematic step.
| Control Type | Reagent/Condition | Purpose |
| Positive Control | Known sGC stimulator (e.g., YC-1, riociguat) + NO | Confirms that the reduced form of your sGC enzyme is active and the assay is working.[14] |
| Positive Control | Known sGC activator (e.g., cinaciguat) | Tests for the presence of oxidized/heme-free sGC. If this works but NO doesn't, it indicates an enzyme redox issue.[6] |
| Negative Control | No this compound | Establishes the background signal of the assay in the absence of the substrate. |
| Negative Control | sGC inhibitor (e.g., ODQ) | Confirms that the observed activity is indeed from sGC. ODQ specifically inhibits the reduced form of sGC.[15] |
| Downstream Control | 8-Bromo-cGMP | Bypasses sGC entirely to directly activate downstream targets like protein kinase G (PKG). This helps verify that downstream components of your signaling pathway are functional. |
Visual Troubleshooting Guides
Signaling Pathway and Troubleshooting Logic
The following diagrams illustrate the key components of the sGC signaling pathway and a logical workflow for troubleshooting low efficacy.
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
This protocol outlines the recommended procedure for preparing stable, active stock solutions of this compound.
-
Reconstitution:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitute the powder in sterile, nuclease-free water to a convenient stock concentration (e.g., 10 mM).
-
Vortex gently to ensure the powder is fully dissolved.
-
-
Aliquoting:
-
Immediately after reconstitution, divide the stock solution into single-use aliquots. This is critical to avoid multiple freeze-thaw cycles which can degrade the triphosphate chain.[4]
-
Use low-retention polypropylene tubes.
-
-
Storage:
-
For long-term storage (months to years), store the aliquots at -80°C.[3]
-
For short-term or frequent use (weeks to months), store aliquots at -20°C.[1]
-
When ready to use, thaw an aliquot on ice and keep it on ice until it is added to the reaction mixture. Discard any unused portion of the thawed aliquot.
-
Protocol 2: Basic In Vitro sGC Activity Assay
This protocol provides a general framework for measuring the conversion of this compound to 8-Br-cGMP by purified sGC or in cell lysates. The final detection of cGMP can be performed using various methods, such as ELISA, RIA, or mass spectrometry.
-
Reagent Preparation:
-
Assay Buffer: Prepare an assay buffer at room temperature (e.g., 50 mM TEA or HEPES, pH 7.4, containing 3 mM MgCl₂, 1 mM DTT, and 0.5 mg/mL BSA). The DTT is included to help maintain a reducing environment for the sGC.
-
sGC Enzyme: Dilute the sGC enzyme preparation to the desired concentration in ice-cold assay buffer immediately before starting the assay.
-
Activator/Inhibitor: Prepare stock solutions of the NO donor (e.g., 10 mM DEA NONOate) and/or inhibitor (e.g., 10 mM ODQ in DMSO).
-
Substrate: Thaw an aliquot of 10 mM this compound on ice.
-
-
Assay Procedure:
-
Set up reactions in microcentrifuge tubes or a microplate on ice. A typical reaction volume is 50-100 µL.
-
To each tube, add the assay buffer and the sGC enzyme.
-
Add the activator (NO donor) or inhibitor (ODQ) and pre-incubate for 5-10 minutes at room temperature.
-
To initiate the reaction, add the this compound substrate. Mix gently.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes). The optimal time should be determined empirically.
-
Stop the reaction by adding a stop solution (e.g., 10 mM EDTA) or by heat inactivation.
-
-
Detection:
-
Quantify the amount of 8-Br-cGMP produced using a suitable detection method, such as a cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
Calculate the specific activity of the enzyme based on the amount of product formed over time.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Redox regulation of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Thiol-Based Redox Modulation of Soluble Guanylyl Cyclase, the Nitric Oxide Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. GTPase - Wikipedia [en.wikipedia.org]
- 12. Positive and Negative Controls | Rockland [rockland.com]
- 13. ibidi.com [ibidi.com]
- 14. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 8-Br-GTP Concentration for Cellular Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 8-Br-GTP in cellular experiments. Our guidance is based on the current understanding that this compound serves as a cell-permeable prodrug or analog that effectively increases intracellular levels of 8-bromo-cGMP, a potent activator of cGMP-dependent protein kinase (PKG).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cellular experiments?
A1: this compound is understood to function as a cell-permeable precursor to 8-bromo-cGMP (8-Br-cGMP). Once inside the cell, it is presumed to be converted to or act as an analog of 8-Br-cGMP. This analog then activates cGMP-dependent protein kinase (PKG), a key downstream effector in the cGMP signaling pathway.[1][2] This pathway is involved in a wide range of cellular processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neuronal signaling.[3][4]
Q2: Why is this compound used instead of cGMP?
A2: Due to its polar ionic structure, cGMP cannot readily penetrate intact cellular membranes.[5] this compound, and its active form 8-Br-cGMP, are more lipophilic, allowing them to cross the cell membrane and effectively increase intracellular cGMP signaling.[5]
Q3: What are the potential off-target effects of this compound/8-Br-cGMP?
A3: While 8-Br-cGMP primarily targets PKG, high concentrations may lead to off-target effects. Brominated cyclic nucleotides have the potential to interact with other signaling pathways. For instance, studies have shown that 8-Br-cGMP can influence the EGFR/PLCγ1 pathway.[6] Additionally, cross-reactivity with cAMP-dependent protein kinase (PKA) can occur, although PKG shows a 50- to 200-fold higher selectivity for cGMP and its analogs.[1] It's also important to be aware that immunoassays for cGMP can show strong cross-reactivity with 8-Br-cGMP, potentially leading to inaccurate measurements of endogenous cGMP levels.[7][8]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For cellular experiments, it should be dissolved in an appropriate solvent, such as sterile water or a buffer like PBS (pH 7.2), to create a stock solution.[9] It is recommended to prepare fresh solutions for each experiment. For short-term storage, solutions can be kept at 2-8°C. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or below to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: No observable effect after treating cells with this compound.
-
Question: I've treated my cells with this compound, but I'm not seeing the expected downstream effects (e.g., changes in protein phosphorylation, cell morphology, or gene expression). What could be the problem?
-
Answer: There are several potential reasons for a lack of response:
-
Inadequate Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type. We recommend performing a dose-response experiment to determine the optimal concentration.
-
Insufficient Incubation Time: The incubation time may be too short for the cGMP signaling pathway to become fully activated and produce a measurable downstream effect. Consider a time-course experiment to identify the optimal treatment duration.
-
Cell Type Specificity: The expression and activity of the components of the cGMP signaling pathway (e.g., PKG) can vary significantly between cell types. Confirm that your cell line expresses the necessary machinery for cGMP signaling.
-
Compound Degradation: Ensure that your this compound stock solution has been stored properly and has not degraded. Prepare fresh solutions if there is any doubt.
-
Experimental Controls: Include a positive control, such as a known activator of the cGMP pathway (e.g., a nitric oxide donor), to confirm that the pathway is functional in your cells. A negative control, such as a PKG inhibitor (e.g., Rp-8-Br-PET-cGMPS), can help verify that the observed effects are indeed mediated by PKG.[10]
-
Issue 2: High background or unexpected results.
-
Question: My experiment is showing high background signaling or results that are inconsistent with the known function of the cGMP pathway. What are the possible causes?
-
Answer: High background or unexpected results can stem from several factors:
-
Off-Target Effects: The concentration of this compound may be too high, leading to off-target effects. Try reducing the concentration and performing a dose-response curve to find a more specific range.
-
Contamination: Microbial contamination in your cell culture can interfere with cellular signaling and lead to spurious results. Regularly check your cultures for any signs of contamination.
-
Assay Interference: As mentioned in the FAQs, 8-Br-cGMP can cross-react with antibodies used in cGMP immunoassays, leading to artificially high readings.[7][8] Consider using alternative methods to measure cGMP levels or PKG activation, such as FRET-based biosensors.[11]
-
Solvent Effects: Ensure that the final concentration of the solvent used to dissolve this compound in the cell culture medium is not affecting the cells. Run a vehicle control (medium with solvent only) to rule out any solvent-induced artifacts.
-
Issue 3: Variability between experiments.
-
Question: I'm observing significant variability in my results from one experiment to the next. How can I improve the reproducibility of my this compound experiments?
-
Answer: To improve reproducibility, consider the following:
-
Consistent Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and growth conditions (e.g., media, temperature, CO2 levels) for all experiments.
-
Standardized Reagent Preparation: Prepare fresh this compound solutions for each set of experiments from a single, well-characterized stock.
-
Precise Timing: Ensure that incubation times and the timing of subsequent experimental steps are consistent across all experiments.
-
Inclusion of Controls: Always include appropriate positive and negative controls in every experiment to monitor for variations in cell responsiveness and reagent activity.
-
Quantitative Data Summary
The optimal concentration of this compound (acting via 8-Br-cGMP) is highly dependent on the cell type and the specific biological question being investigated. The following table provides a general guideline for concentration ranges reported in the literature for the active analog, 8-Br-cGMP.
| Concentration Range | Typical Application | References |
| 1 µM - 100 µM | Inhibition of acetylcholine-induced calcium increase, modulation of ion channels. | [12][13] |
| 100 µM - 1 mM | Inhibition of p38 MAPK activation, studies on smooth muscle cell contractility. | [14][15] |
| 1 mM - 5 mM | Used in some studies for pronounced effects, but caution is advised due to potential for off-target effects. | [16] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Treating Cultured Cells with this compound
This protocol provides a general guideline for treating adherent cells with this compound to activate the cGMP signaling pathway.
Materials:
-
Adherent cells cultured in appropriate multi-well plates
-
Complete cell culture medium
-
This compound sodium salt
-
Sterile, nuclease-free water or PBS (pH 7.2)
-
PKG inhibitor (e.g., Rp-8-Br-PET-cGMPS) for negative control (optional)
-
Nitric oxide (NO) donor (e.g., SNAP or DEA-NO) for positive control (optional)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation of Stock Solution:
-
On the day of the experiment, prepare a stock solution of this compound by dissolving it in sterile water or PBS to a concentration of 10-100 mM.
-
Ensure complete dissolution by vortexing.
-
Sterile-filter the stock solution through a 0.22 µm filter if necessary.
-
-
Dose-Response and Time-Course Optimization (Recommended):
-
To determine the optimal concentration, treat cells with a range of this compound concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM).
-
To determine the optimal incubation time, treat cells for various durations (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr).
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Add fresh, pre-warmed complete medium containing the desired final concentration of this compound.
-
For control wells, add medium with the vehicle (solvent) alone, a PKG inhibitor, or a positive control.
-
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the predetermined optimal time.
-
Downstream Analysis: Following incubation, proceed with your desired downstream analysis, such as:
-
Western Blotting: Lyse the cells and perform Western blotting to analyze the phosphorylation status of PKG substrates (e.g., VASP).
-
Immunofluorescence: Fix and permeabilize the cells to visualize changes in protein localization or cell morphology.
-
Gene Expression Analysis: Isolate RNA for RT-qPCR to assess changes in the expression of target genes.
-
Calcium Imaging: Use calcium-sensitive dyes to measure changes in intracellular calcium levels.
-
Visualizations
Signaling Pathway Diagram
Caption: The cGMP signaling pathway, activated by nitric oxide (NO) or cell-permeable analogs like this compound.
Experimental Workflow Diagram
Caption: A general experimental workflow for studying the effects of this compound in cultured cells.
References
- 1. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic GMP/PKG-Dependent Inhibition of TRPC6 Channel Activity and Expression Negatively Regulates Cardiomyocyte NFAT Activation: Novel Mechanism of Cardiac Stress Modulation by PDE5 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGMP signalling: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Activation of the small GTPase Rac1 by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Nitric Oxide-cGMP Signaling Pathway Differentially Regulates Presynaptic Structural Plasticity in Cone and Rod Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Visualization of cGMP with cGi Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 12. Effects of 8-bromo-cyclic GMP on membrane potential of single swine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of the cGMP/PKG pathway inhibits electrical activity in rabbit urethral interstitial cells of Cajal by reducing the spatial spread of Ca2+ waves - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Benefits of 8-bromo-guanosine 3',5'-cyclic monophosphate (8-br-cGMP) in human ovarian cortical tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 8-Br-GTP FtsZ Polymerization Assays
Welcome to the technical support center for 8-Br-GTP FtsZ polymerization assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an FtsZ polymerization assay?
A1: 8-Bromo-GTP (this compound) acts as a competitive inhibitor of FtsZ polymerization and its associated GTPase activity.[1] It is often used as a tool to study the nucleotide-binding properties of FtsZ and to screen for potential inhibitors that target the GTP-binding site. Unlike GTP, which promotes polymerization, this compound binds to FtsZ but does not support the conformational changes required for filament formation.
Q2: My FtsZ protein is pure, but I am not observing any polymerization with GTP. What could be the issue?
A2: Several factors could contribute to the lack of FtsZ polymerization, even with a seemingly pure protein preparation. Here are some common culprits:
-
Protein Inactivity: The purified FtsZ may be inactive due to improper folding or denaturation. Ensure that the purification protocol does not involve harsh conditions and that the protein is stored correctly, typically at -80°C in a suitable storage buffer containing glycerol.[2]
-
Incorrect Buffer Conditions: FtsZ polymerization is highly sensitive to buffer composition, including pH, ionic strength, and the presence of specific ions.[2][3] Verify that your polymerization buffer is within the optimal pH range (typically 6.5-7.5) and contains an adequate concentration of potassium chloride (e.g., 50-300 mM KCl) and magnesium chloride (e.g., 5-10 mM MgCl₂).[2][4]
-
Sub-critical FtsZ Concentration: Polymerization will not occur if the FtsZ concentration is below its critical concentration (Cc). The Cc for FtsZ is typically in the range of 1-2.5 µM.[5] Ensure your experimental FtsZ concentration is above this threshold.
-
GTP Degradation: GTP solutions are unstable and can hydrolyze over time, especially if not stored correctly.[6] Always use freshly prepared GTP solutions or aliquots stored at -80°C.
Q3: I am seeing a high background signal in my light scattering assay before adding GTP. What is causing this?
A3: A high initial background signal in a light scattering assay often indicates the presence of protein aggregates in your FtsZ preparation. To mitigate this, it is crucial to pre-clear the FtsZ solution by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) immediately before starting the assay to remove any aggregates.[2]
Q4: My GTPase assay results are inconsistent. What are the critical parameters to control?
A4: Inconsistent results in FtsZ GTPase assays can often be traced back to a few critical parameters:
-
Phosphate Contamination: Ensure that your buffers and protein preparations are free from contaminating inorganic phosphate, as this will interfere with phosphate detection reagents like malachite green.
-
Incubation Times: The timing of both the GTP hydrolysis reaction and the color development step in malachite green-based assays is critical. Use a multichannel pipette and a clear workflow to ensure consistent timing for all samples.[2]
-
Standard Curve: Always prepare a fresh phosphate standard curve for each experiment to accurately quantify GTP hydrolysis.
Q5: What are some common contaminants in recombinant FtsZ preparations, and how can they affect the assay?
A5: Recombinant FtsZ purified from E. coli can be co-purified with several host cell proteins. Common contaminants, especially from IMAC (Immobilized Metal Affinity Chromatography), can include chaperonins (like GroEL/GroS) and other nucleotide-binding proteins.[7] These contaminants can interfere with FtsZ polymerization by sequestering FtsZ monomers, interacting with filaments, or by hydrolyzing GTP independently, leading to inaccurate GTPase activity measurements. High-purity FtsZ is essential for reliable and reproducible results.
Troubleshooting Guides
Problem 1: No Inhibition Observed with this compound
| Possible Cause | Troubleshooting Step |
| This compound Degradation | This compound solutions should be prepared fresh or stored as aliquots at -80°C to prevent degradation. Commercial suppliers recommend storing the solid compound at -20°C with a shelf life of about 12 months.[8] |
| Incorrect this compound Concentration | As a competitive inhibitor, the concentration of this compound relative to GTP is crucial. Perform a concentration titration to determine the optimal inhibitory concentration for your specific assay conditions. The reported Ki for GTPase activity is approximately 31.8 µM.[1] |
| Assay Conditions Favoring Strong Polymerization | If the GTP concentration is too high or the FtsZ concentration is significantly above the critical concentration, the inhibitory effect of this compound may be masked. Try reducing the GTP and/or FtsZ concentration. |
Problem 2: Inconsistent Polymerization Kinetics in Light Scattering Assays
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuations | FtsZ polymerization is temperature-dependent. Ensure that all solutions and the spectrophotometer cuvette holder are pre-warmed to the desired experimental temperature. |
| Pipetting Inaccuracies | Inconsistent volumes of FtsZ, buffer, or nucleotides will lead to variability in polymerization kinetics. Use calibrated pipettes and a consistent pipetting technique. |
| Mixing Artifacts | Incomplete or inconsistent mixing upon the addition of GTP can cause variations in the lag phase and the rate of polymerization. Mix the solution gently but thoroughly immediately after adding GTP. |
| Photobleaching or Protein Denaturation | Continuous high-intensity light exposure in a fluorometer can potentially damage the protein. Minimize exposure times where possible. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for FtsZ Polymerization Assays
| Component | Typical Concentration Range | Notes |
| FtsZ | 5 - 20 µM | Should be above the critical concentration (1-2.5 µM)[5] |
| GTP | 0.1 - 2 mM | Higher concentrations can lead to more robust polymerization. |
| This compound | 10 - 100 µM | Titration is recommended to determine the IC50 for your specific conditions. |
| MgCl₂ | 5 - 10 mM | Essential cofactor for GTPase activity.[4] |
| KCl | 50 - 300 mM | Modulates the structure and bundling of FtsZ filaments.[2] |
Table 2: Comparison of Buffer Systems for FtsZ Polymerization
| Buffer | pH Range | Commonly Used Concentration | Reference |
| MES | 6.0 - 6.8 | 50 mM | [2] |
| PIPES | 6.5 - 7.2 | 25-50 mM | [2] |
| HEPES | 7.2 - 7.8 | 50 mM | [2] |
Experimental Protocols
Detailed Methodology: FtsZ Polymerization Assay by 90° Light Scattering
-
Protein Preparation:
-
Thaw a frozen aliquot of purified FtsZ on ice.
-
Pre-clear the FtsZ solution by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to remove any aggregates.
-
Determine the protein concentration using a spectrophotometer or a protein assay.
-
-
Assay Setup:
-
Prepare the polymerization buffer (e.g., 50 mM MES-NaOH, pH 6.5, 150 mM KCl, 5 mM MgCl₂).
-
In a clean cuvette, add the polymerization buffer and the desired final concentration of FtsZ (e.g., 10 µM).
-
Place the cuvette in a fluorometer or a dedicated light scattering instrument with the temperature control set to the desired temperature (e.g., 30°C).
-
Allow the baseline signal to stabilize for 5-10 minutes.
-
-
Initiation of Polymerization:
-
Initiate the polymerization by adding a small volume of a concentrated GTP stock solution to the desired final concentration (e.g., 1 mM).
-
Mix the solution gently but quickly by pipetting up and down a few times.
-
Immediately start recording the light scattering signal (Excitation and Emission wavelengths typically set to 350 nm) over time.
-
-
Data Analysis:
-
Plot the light scattering intensity as a function of time.
-
The initial increase in signal corresponds to the polymerization phase, followed by a plateau (steady-state), and then a decrease as GTP is hydrolyzed and the polymers disassemble.
-
Detailed Methodology: Negative-Stain Electron Microscopy of FtsZ Filaments
-
Polymerization Reaction:
-
Prepare a polymerization reaction as described for the light scattering assay in a microcentrifuge tube. A typical FtsZ concentration for EM is 5 µM.
-
Incubate the reaction at the desired temperature for a time sufficient to allow for polymer formation (e.g., 5-10 minutes).
-
-
Grid Preparation:
-
Place a drop of the polymerization reaction onto a glow-discharged, carbon-coated copper grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
-
Staining:
-
Blot the excess liquid from the grid using filter paper.
-
Wash the grid by briefly touching it to a drop of distilled water.
-
Blot again and then apply a drop of a negative stain solution (e.g., 2% uranyl acetate).
-
After 30-60 seconds, blot the excess stain.
-
-
Imaging:
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope (TEM).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. [Proteomic analysis of contaminants in recombinant membrane hemeproteins expressed in E. coli and isolated by metal affinity chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-Bromo-GTP, Tubulin Assembling Nucleotides - Jena Bioscience [jenabioscience.com]
8-Br-GTP solubility and stability issues in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of 8-Bromoguanosine 5'-triphosphate (8-Br-GTP) in common experimental buffers. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: 8-Bromoguanosine 5'-triphosphate (this compound) is known to be soluble in water.[1] However, quantitative solubility can vary depending on the salt form (e.g., sodium salt), pH, temperature, and the composition of the buffer.
Q2: What is the recommended storage condition for this compound?
A2: For long-term stability (≥ 2 years), it is recommended to store this compound at -80°C.[1] For short-term storage of stock solutions, -20°C is often used.[2]
Q3: How does pH affect the stability of this compound?
A3: The stability of nucleotides like GTP, and by extension this compound, is pH-dependent. Generally, a slightly alkaline pH range of 7.5 to 8.5 is considered optimal for minimizing hydrolysis of the triphosphate chain. Acidic conditions can lead to the cleavage of the glycosidic bond, while strongly alkaline conditions can promote hydrolysis of the triphosphate group.
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A4: It is generally not recommended to subject nucleotide solutions to multiple freeze-thaw cycles, as this can lead to degradation. It is best practice to prepare aliquots of your stock solution to avoid repeated freezing and thawing.
Troubleshooting Guides
Issue 1: Precipitation of this compound Upon Dissolving or in a Buffer
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Exceeded Solubility Limit | The concentration of this compound may be too high for the specific buffer and conditions. Try dissolving the compound in a smaller volume of high-purity water first, then diluting it to the final concentration in your experimental buffer. |
| Low Temperature | Solubility of many compounds, including nucleotides, decreases at lower temperatures. If you are preparing your solution on ice, allow it to warm to room temperature to see if the precipitate dissolves. |
| Presence of Divalent Cations | High concentrations of divalent cations (e.g., Mg²⁺, Ca²⁺) can sometimes form insoluble salts with triphosphates. If your buffer contains high levels of these ions, consider preparing a more concentrated stock of this compound in water and adding it to the final buffer at a lower concentration. |
| Incorrect pH | The pH of the solution may not be optimal for solubility. Check the pH of your buffer and adjust if necessary. A slightly alkaline pH (7.5-8.5) is often a good starting point. |
| Buffer Component Interaction | In rare cases, a component of your buffer may be interacting with this compound to cause precipitation. If possible, try a different buffer system (e.g., switch from a phosphate-based buffer to a Tris-based buffer). |
Issue 2: Loss of this compound Activity or Inconsistent Experimental Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | This compound can degrade over time, especially if not stored properly or if subjected to harsh conditions (e.g., extreme pH, high temperatures). Prepare fresh solutions from a new aliquot or a fresh vial of solid compound. |
| Hydrolysis | The triphosphate chain is susceptible to hydrolysis. Ensure that your solutions are prepared with nuclease-free water and are stored in appropriate, sterile containers. Work on ice when possible during experimental setup. |
| Contamination | Contamination of your stock solution with nucleases can lead to rapid degradation. Use filter-sterilized buffers and always use sterile techniques when handling your solutions. |
| Incorrect Concentration | The actual concentration of your this compound solution may be lower than calculated due to degradation or incomplete dissolution. It is advisable to determine the concentration of your stock solution spectrophotometrically using its extinction coefficient. |
Quantitative Data Summary
While specific experimental data for this compound solubility and stability in various buffers is limited in publicly available literature, the following tables provide estimates based on the known properties of GTP and other nucleotide analogs.[2][3][4]
Table 1: Estimated Solubility of this compound (Sodium Salt) in Common Buffers at Room Temperature
| Buffer | pH | Estimated Maximum Soluble Concentration | Notes |
| Nuclease-Free Water | 7.0 | > 50 mg/mL | Generally high solubility in water. |
| Tris-HCl | 7.5 | ~ 25-50 mg/mL | Good solubility is expected. |
| HEPES | 7.4 | ~ 25-50 mg/mL | Good solubility is expected. |
| PBS (Phosphate-Buffered Saline) | 7.4 | ~ 10-25 mg/mL | Solubility may be lower due to the presence of phosphate and other salts. |
Table 2: Estimated Stability of this compound in Solution
| Storage Temperature | Buffer (pH 7.5) | Estimated Half-life |
| 4°C | Tris-HCl | Days to weeks |
| -20°C | Tris-HCl (in aliquots) | Months |
| -80°C | Water (in aliquots) | ≥ 2 years[1] |
Note: These are estimations and the actual solubility and stability should be determined experimentally for your specific conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Weighing: Carefully weigh out the required amount of this compound (sodium salt, FW: ~690 g/mol ) in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, dissolve 6.9 mg of this compound in 1 mL of water.
-
Vortexing: Vortex the tube gently until the solid is completely dissolved. If necessary, warm the solution slightly to room temperature to aid dissolution.
-
pH Adjustment (Optional but Recommended): Check the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to between 7.5 and 8.0 with a small volume of dilute NaOH.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use (up to a few months) or at -80°C for long-term storage.
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
Caption: Simplified signaling pathway involving this compound as a G-protein activator.
References
How to control for 8-Br-GTP degradation in long experiments
This guide provides researchers, scientists, and drug development professionals with essential information for controlling the degradation of 8-Bromoguanosine 5'-triphosphate (8-Br-GTP) during long-term experiments. Find answers to frequently asked questions, troubleshooting advice, and detailed protocols to ensure the stability and integrity of your reagents and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern in long experiments?
This compound is a brominated analog of Guanosine Triphosphate (GTP). It is often used in biochemical assays to study GTP-binding proteins (G-proteins) and other enzymes that utilize GTP. Like GTP, this compound is susceptible to hydrolysis, which can occur both chemically and enzymatically. In long experiments, significant degradation can lead to a decrease in the effective concentration of the active compound, resulting in weakened or inconsistent experimental outcomes, and an increase in the concentration of degradation products like 8-Br-GDP and 8-Br-GMP, which may have different or inhibitory effects.
Q2: What are the primary causes of this compound degradation?
The degradation of this compound primarily occurs through the hydrolysis of its phosphate bonds. The main factors contributing to this are:
-
Enzymatic Activity: Biological samples (e.g., cell lysates, membrane preparations) contain phosphatases and GTPases that can rapidly hydrolyze this compound. Studies have shown that even hydrolysis-resistant GTP analogs can be degraded in the presence of biological membranes, with half-lives as short as 10-30 minutes.
-
pH: Sub-optimal pH can affect both the chemical stability of the nucleotide and the activity of degrading enzymes. Most enzymatic reactions have an optimal pH range for activity, and extreme pH values can lead to a complete loss of enzyme function.
-
Temperature: Higher temperatures accelerate the rate of both chemical hydrolysis and enzymatic reactions. While short-term exposure to ambient temperatures may be acceptable, prolonged periods can lead to significant degradation.
Q3: How should I properly store and handle this compound to ensure its stability?
Proper storage and handling are critical for maximizing the shelf-life and performance of this compound.
Table 1: Recommended Storage and Handling for this compound
| Parameter | Recommendation | Rationale | Source |
|---|---|---|---|
| Storage Temperature | Store at -20°C. | Minimizes chemical hydrolysis and potential enzymatic activity. | |
| Solution pH | Maintain at pH 7.5 ±0.5. | Ensures chemical stability of the nucleotide. | |
| Form | Store as a solution in water, typically at 10 mM. | Provided ready-to-use by suppliers. | |
| Shelf Life | Up to 12 months when stored correctly. | Adherence to storage conditions preserves integrity. | |
| Handling | Aliquot upon arrival to avoid multiple freeze-thaw cycles. | Prevents degradation from repeated temperature changes. | General Lab Practice |
| Short-Term Exposure | Cumulative exposure to ambient temperature for up to one week is possible. | Provides flexibility during experimental setup but should be minimized. | |
Q4: How can I minimize enzymatic degradation during my experiments?
Enzymatic degradation is a major issue when working with biological samples.
Table 2: Strategies to Minimize Enzymatic Degradation of this compound
| Strategy | Description | Considerations |
|---|---|---|
| Include Phosphatase Inhibitors | Add a cocktail of broad-spectrum phosphatase inhibitors to your reaction buffer. | Ensure inhibitors are compatible with your assay and do not interfere with the protein of interest. |
| Use a GTP-Regenerating System | Incorporate an enzymatic system (e.g., creatine kinase with phosphocreatine) to continuously regenerate GTP from GDP. | This is more applicable for GTP itself but can be adapted for analogs if the kinase has promiscuous activity. |
| Purify Components | If possible, use purified proteins instead of crude lysates to remove contaminating GTPases and phosphatases. | This may not be feasible for all experimental systems. |
| Optimize Temperature and pH | Run experiments at the lowest feasible temperature and at a pH that minimizes enzymatic activity while maintaining the function of your system. | Drastic changes may alter the biological process being studied. |
| Limit Incubation Time | Design experiments to be as short as possible. For very long incubations, consider periodically adding fresh this compound. | Requires careful planning and validation to ensure consistency. |
Visual Guides and Workflows
Degradation Pathway of this compound
The primary degradation route for this compound is the sequential hydrolysis of its phosphate groups.
Caption: Sequential hydrolysis of this compound to its diphosphate, monophosphate, and nucleoside forms.
Experimental Workflow for Long-Term Assays
This workflow highlights key control points to maintain this compound stability throughout a long experiment.
Caption: Key checkpoints for mitigating this compound degradation during a long experimental protocol.
Troubleshooting Guide
Problem: Inconsistent or diminishing biological effect over the course of the experiment.
This is a classic sign of reagent degradation. The effective concentration of this compound may be decreasing over time.
Caption: A logical flowchart for troubleshooting experiments with suspected this compound degradation.
Experimental Protocols
Protocol: Monitoring this compound Degradation by HPLC
High-Performance Liquid Chromatography (HPLC) is a reliable method to quantify the concentration of this compound and its degradation products over time.
Objective: To determine the stability of this compound under specific experimental conditions.
Materials:
-
Your complete experimental buffer/media.
-
This compound stock solution.
-
Quenching solution: 100 mM EDTA, pH 8.0.
-
HPLC system with a UV detector.
-
Anion-exchange or C18 reverse-phase column suitable for nucleotide separation.
-
Mobile phases (example for anion-exchange):
-
Mobile Phase A: 20 mM Ammonium Phosphate, pH 7.0.
-
Mobile Phase B: 1 M Ammonium Phosphate, pH 7.0.
-
-
Standards for this compound, 8-Br-GDP, and 8-Br-GMP.
Methodology:
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of this compound, 8-Br-GDP, and 8-Br-GMP standards in your experimental buffer.
-
Inject each standard into the HPLC to determine its retention time and generate a standard curve of peak area versus concentration.
-
-
Experimental Setup:
-
Prepare your complete experimental reaction mixture (including buffer, cell lysate/membranes, etc.) but without this compound.
-
At time zero (t=0), add this compound to the final desired concentration. Mix well.
-
Immediately withdraw a 20 µL aliquot and quench it by adding it to 20 µL of 100 mM EDTA solution. Store on ice. This is your t=0 sample.
-
-
Time-Course Sampling:
-
Incubate your reaction under the desired experimental conditions (e.g., 37°C).
-
At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, etc.), withdraw another 20 µL aliquot and quench it in an equal volume of 100 mM EDTA.
-
Store all quenched samples at -20°C until you are ready for HPLC analysis.
-
-
HPLC Analysis:
-
Centrifuge your quenched samples to pellet any precipitates.
-
Inject the supernatant of each sample onto the HPLC column.
-
Run a gradient program to separate the different nucleotides (e.g., a linear gradient from 0% to 50% Mobile Phase B over 20 minutes).
-
Monitor the absorbance at approximately 259 nm.
-
-
Data Interpretation:
-
Identify the peaks for this compound, 8-Br-GDP, and 8-Br-GMP in your samples based on the retention times from your standard runs.
-
Quantify the amount of each species at every time point using the standard curves.
-
Plot the concentration of this compound versus time to determine its rate of degradation under your specific experimental conditions. This will allow you to calculate its experimental half-life.
-
Technical Support Center: Interpreting Unexpected Results from 8-Br-GTP Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using 8-bromo-guanosine 5'-triphosphate (8-Br-GTP) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of guanosine 5'-triphosphate (GTP). Its primary expected mechanism of action is to mimic GTP and interact with GTP-binding proteins (G proteins) and other GTP-utilizing enzymes. It is often used to study GTP-dependent signaling pathways. Due to the bromine substitution at the 8th position of the guanine ring, this compound can exhibit altered binding affinity and hydrolysis rates compared to GTP, and may also have effects on related cyclic nucleotide signaling by influencing the cGMP pathway.
Q2: What are the expected downstream effects of this compound treatment?
Typically, this compound is expected to activate G proteins, leading to the modulation of their downstream effectors. For example, activation of Gs alpha subunits stimulates adenylyl cyclase, increasing intracellular cAMP levels, while activation of Gq alpha subunits activates phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). Additionally, as a GTP analog, it can serve as a substrate for guanylyl cyclase, potentially increasing cyclic GMP (cGMP) levels and activating Protein Kinase G (PKG).
Q3: Is this compound susceptible to degradation?
Yes. While often considered more stable than GTP, this compound is still susceptible to enzymatic degradation by cellular GTPases and phosphatases. The rate of degradation can vary depending on the experimental system (e.g., cell lysates vs. purified proteins) and incubation conditions (time, temperature).[1] This degradation can lead to a decrease in its effective concentration over time, potentially causing a loss of its intended effect.
Troubleshooting Guides
Unexpected Result 1: No effect or a weaker than expected effect of this compound.
This is a common issue that can arise from several factors. The following troubleshooting guide will help you pinpoint the potential cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for no or weak this compound effect.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Degradation of this compound | Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Consider performing a time-course experiment to measure the stability of this compound in your specific assay conditions.[2][3] |
| Insufficient Concentration | The effective concentration of this compound at the target site may be lower than expected. Perform a dose-response experiment to determine the optimal concentration for your system. |
| Low Target Protein Expression or Activity | Confirm the expression levels of your target GTP-binding protein or guanylyl cyclase using Western blotting or qPCR. Assess the basal activity of the target protein using a known activator as a positive control. |
| Presence of Inhibitors in the Assay Buffer | Ensure that your assay buffer does not contain high concentrations of phosphate or other components that might interfere with GTP-binding protein activity or the detection method.[4] |
Unexpected Result 2: Activation of an unintended or opposing signaling pathway.
This compound, like many small molecule analogs, can have off-target effects. If you observe the activation of a pathway that you did not expect, or an effect that is opposite to what you predicted, consider the following possibilities.
Potential Off-Target Signaling Pathways
Caption: Expected and potential unexpected signaling pathways affected by this compound.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Modulation of Adenylyl Cyclase | This compound analogs have been reported to potentially inhibit some adenylyl cyclase isoforms.[5] This could lead to a decrease in cAMP levels, opposing the expected outcome if a Gs-coupled pathway is also activated. Measure cAMP levels in your system to assess this possibility. |
| PKG-Independent Effects of cGMP | If this compound is increasing cGMP levels, some effects may be mediated by targets other than PKG, such as cGMP-gated ion channels or cGMP-regulated phosphodiesterases. Use a PKG inhibitor (e.g., KT5823) to determine if the observed effect is PKG-dependent.[6][7] |
| Inhibition of Phosphodiesterases (PDEs) | High concentrations of cGMP (potentially produced from this compound) can inhibit certain PDEs, leading to an increase in cAMP levels in specific cellular compartments.[8][9][10] This could activate PKA and lead to confounding downstream effects. Measure both cAMP and cGMP levels. |
| Direct Kinase Inhibition/Activation | While less common for GTP analogs, off-target effects on other kinases cannot be entirely ruled out, especially at high concentrations.[11][12] Consider using a more specific activator of your target pathway as a control. |
Unexpected Result 3: High background or inconsistent results in assays.
High background and variability can obscure real effects and lead to misinterpretation of data. These issues are often related to assay conditions and reagent quality.
Troubleshooting High Background in ELISAs
| Possible Cause | Recommended Solution |
| Non-specific Antibody Binding | Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) and/or the duration of the blocking step. Add a detergent like Tween-20 to the wash buffer.[13] |
| Cross-reactivity of Antibodies | Ensure that the primary and secondary antibodies do not cross-react with other components in the sample. Run appropriate controls, including samples without the primary antibody. |
| Contaminated Reagents | Use fresh, high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers.[14] |
| Insufficient Washing | Increase the number of wash steps and ensure that wells are completely aspirated between washes.[5][14] |
Experimental Protocols
Protocol 1: Guanylyl Cyclase Activity Assay
This protocol is for measuring the activity of soluble guanylyl cyclase (sGC) in response to this compound.
Materials:
-
Purified sGC or cell lysate containing sGC
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
MnCl₂ or MgCl₂ (5 mM final concentration)
-
GTP and this compound solutions
-
[α-³²P]GTP (for radioactive detection) or a commercial cGMP ELISA kit
-
Reaction termination solution (e.g., 100°C heat block or specific stop solution for ELISA)
Procedure:
-
Prepare the reaction mixture containing assay buffer, divalent cations (Mn²⁺ or Mg²⁺), and the sGC enzyme source.
-
Initiate the reaction by adding the substrate (GTP or this compound, potentially spiked with [α-³²P]GTP).
-
Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a specific time (e.g., 15 minutes).[15]
-
Terminate the reaction by heating to 100°C for 10 minutes or by adding the stop solution provided with an ELISA kit.[15]
-
Centrifuge the samples to pellet any precipitate.
-
Quantify the amount of cGMP produced using either scintillation counting for the radioactive method or by following the instructions of the cGMP ELISA kit.[16]
Protocol 2: GTPase Activity Assay (Pull-down based)
This protocol is designed to measure the activation of a specific small GTPase by this compound.
Materials:
-
Cell lysate containing the GTPase of interest
-
Assay/Lysis Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl₂, 1 mM EDTA, 2% glycerol)
-
GST-fusion protein of a GTPase-binding domain (PBD) specific for the active form of the target GTPase (e.g., GST-PBD for Rac1/Cdc42, GST-RBD for Rho)
-
Glutathione-agarose beads
-
GDP and GTPγS (as negative and positive controls)
-
Primary antibody against the GTPase of interest
-
Secondary HRP-conjugated antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse cells in ice-cold assay/lysis buffer.
-
Clear the lysate by centrifugation.
-
Incubate a portion of the lysate with GDP (negative control), GTPγS (positive control), or this compound at the desired concentration.
-
Add the GST-PBD fusion protein and glutathione-agarose beads to the lysates and incubate with gentle rocking at 4°C.
-
Wash the beads several times with assay buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the GTPase of interest.
Data Presentation
Table 1: Hypothetical Comparison of GTP and this compound in a Guanylyl Cyclase Activity Assay
| Substrate | Concentration (µM) | cGMP Produced (pmol/min/mg protein) | Fold Activation (vs. Basal) |
| Basal (no substrate) | - | 5.2 ± 0.8 | 1.0 |
| GTP | 10 | 58.3 ± 4.1 | 11.2 |
| GTP | 100 | 152.7 ± 12.5 | 29.4 |
| This compound | 10 | 45.1 ± 3.9 | 8.7 |
| This compound | 100 | 118.9 ± 9.7 | 22.9 |
Table 2: Hypothetical Quantification of Activated RhoA by this compound in a Pull-Down Assay
| Treatment | Total RhoA (Arbitrary Units) | Active RhoA (Pulldown, Arbitrary Units) | % Active RhoA |
| Untreated | 100 ± 5 | 5.1 ± 0.9 | 5.1% |
| GDP (100 µM) | 98 ± 6 | 2.3 ± 0.5 | 2.3% |
| GTPγS (100 µM) | 102 ± 7 | 85.4 ± 6.2 | 83.7% |
| This compound (100 µM) | 99 ± 5 | 65.7 ± 5.1 | 66.4% |
References
- 1. scienceopen.com [scienceopen.com]
- 2. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of cGMP-dependent protein kinase in development of tolerance to nitroglycerine in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tulipgroup.com [tulipgroup.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of phosphodiesterase 5 in synaptic plasticity and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]
- 11. GtR [gtr.ukri.org]
- 12. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
- 14. assaygenie.com [assaygenie.com]
- 15. In Vitro Characterization of Guanylyl Cyclase BdPepR2 from Brachypodium distachyon Identified through a Motif-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-target Effects of 8-Br-GTP in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using 8-Bromoguanosine 3',5'-cyclic monophosphate (8-Br-GTP) in cell-based experiments. The focus is on minimizing its off-target effects to ensure the validity and reproducibility of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary on-target effect?
A1: 8-Bromoguanosine 3',5'-cyclic monophosphate (this compound) is a cell-permeable analog of cyclic guanosine monophosphate (cGMP). Its primary on-target effect is the activation of cGMP-dependent protein kinase (PKG).[1] There are two main isoforms of PKG, PKG I and PKG II, and 8-Br-cGMP can activate both.[1]
Q2: What are the known off-target effects of this compound?
A2: While this compound is a valuable tool, it is not entirely specific for PKG and can interact with other cellular components, leading to off-target effects. The main off-target interactions include:
-
Phosphodiesterases (PDEs): this compound can be hydrolyzed by certain PDEs, the enzymes that normally break down cGMP.[2] This can lead to a reduction in its effective concentration and potentially alter the dynamics of cyclic nucleotide signaling. Specifically, it can be a substrate for PDE5.[3]
-
Cyclic Nucleotide-Gated (CNG) Channels: At higher concentrations, this compound can directly activate CNG ion channels, which are distinct from PKG.[1][4] This can lead to changes in ion flow across the cell membrane, independent of PKG activation.
-
Protein Kinase A (PKA): Although more selective for PKG, at high concentrations, this compound can cross-activate cAMP-dependent protein kinase (PKA).[1]
-
Other Signaling Pathways: Recent studies have suggested that this compound can influence other signaling pathways, such as the EGFR/PLCγ1 pathway in some cancer cells.[5]
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the minimal concentration of this compound required to elicit your desired on-target effect.
-
Employ Specific Inhibitors: Use well-characterized inhibitors for potential off-target proteins to confirm that the observed effect is not mediated by them. For example, use a specific PKA inhibitor if cross-activation is suspected.
-
Use a PKG-Specific Inhibitor as a Control: To confirm that the effects of this compound are mediated by PKG, use a specific PKG inhibitor like Rp-8-pCPT-cGMPS.[6][7] If the effect of this compound is blocked by the PKG inhibitor, it provides strong evidence for on-target action.
-
Consider More Selective Analogs: For critical experiments, consider using more selective cGMP analogs such as 8-pCPT-cGMP, which shows higher potency and selectivity for PKG and greater resistance to hydrolysis by PDEs compared to this compound.[2][4]
Q4: What are the key differences in selectivity between this compound and 8-pCPT-cGMP?
A4: 8-pCPT-cGMP is generally considered a more selective and potent activator of PKG than this compound.[2] It is significantly more resistant to hydrolysis by PDEs.[2][4] Furthermore, 8-pCPT-cGMP is a more potent agonist for CNG channels, which should be considered in experimental design.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in results between experiments. | 1. Inconsistent effective concentration of this compound due to PDE hydrolysis. 2. Off-target effects at the concentration used. | 1. Consider co-treatment with a broad-spectrum PDE inhibitor (e.g., IBMX) or a PDE5-specific inhibitor (e.g., Sildenafil) to stabilize this compound concentration. Note that this will also increase endogenous cGMP levels. 2. Re-evaluate the optimal concentration by performing a detailed dose-response curve. |
| The observed effect is not blocked by a PKG inhibitor. | The effect is likely PKG-independent and therefore an off-target effect of this compound. | 1. Investigate other potential targets, such as CNG channels or PKA. Use specific inhibitors for these pathways. 2. Use a structurally different PKG activator to see if the same effect is observed. |
| Unexpected cellular responses that don't align with known PKG functions. | Activation of an unknown off-target pathway. | 1. Conduct a literature search for non-canonical effects of this compound in your specific cell type or system. 2. Use an alternative, more specific cGMP analog like 8-pCPT-cGMP to see if the unexpected response persists.[2] |
| Cell toxicity observed at higher concentrations. | Off-target effects or non-specific cellular stress. | 1. Lower the concentration of this compound. 2. Reduce the incubation time. 3. Ensure the solvent for this compound is not contributing to toxicity at the final concentration. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds to aid in experimental design and interpretation.
Table 1: Activation Constants (Ka) for PKG Isoforms
| Compound | PKG Iβ Ka (nM) | PKG II Ka (nM) | Selectivity | Reference |
| cGMP | 370 | 257 | - | [1] |
| 8-Br-cGMP | ~370 | 60 | Moderately selective for PKG II | [1] |
| 8-pCPT-cGMP | ~370 | 22 | Selective for PKG II | [1] |
| PET-cGMP | 18 | >257 | Selective for PKG Iβ | [1] |
Table 2: Half-maximal Effective Concentrations (EC50) for PKG Isoforms
| Compound | PKG Iβ EC50 (nM) | PKG II EC50 (nM) | Reference |
| cGMP | 163 | 96 | [1] |
| 8-Br-cGMP | ~163 | 20 | [1] |
| 8-pCPT-cGMP | ~163 | 5 | [1] |
| PET-cGMP | 3.8 | 193 | [1] |
Table 3: Potency on Cyclic Nucleotide-Gated (CNG) Channels
| Compound | Relative Potency vs. cGMP (Rod CNG Channel) | Reference |
| 8-Br-cGMP | ~5.7x more potent | [4] |
| 8-pCPT-cGMP | ~80x more potent | [4] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)
-
Cell Preparation: Plate cells at the desired density and allow them to adhere and reach the appropriate confluency.
-
Preparation of this compound dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A typical range to test would be from 1 µM to 1 mM.
-
Treatment: Replace the medium in your cell plates with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired period.
-
Assay: Perform your downstream assay to measure the biological response of interest (e.g., protein phosphorylation, gene expression, cell viability).
-
Data Analysis: Plot the response as a function of the this compound concentration and determine the EC50 value. For subsequent experiments, use the lowest concentration that gives a robust on-target effect.
Protocol 2: Validating On-Target PKG-Mediated Effects
-
Cell Preparation: Plate cells as in Protocol 1.
-
Pre-treatment with PKG inhibitor: Pre-incubate a set of wells with a specific PKG inhibitor (e.g., 10 µM Rp-8-pCPT-cGMPS) for 30-60 minutes.
-
Treatment with this compound: Add this compound at the predetermined optimal concentration (from Protocol 1) to both inhibitor-treated and untreated wells. Include controls for vehicle only and inhibitor only.
-
Incubation and Assay: Incubate for the desired time and perform your downstream assay.
-
Data Analysis: Compare the effect of this compound in the presence and absence of the PKG inhibitor. A significant reduction in the this compound-induced effect by the inhibitor confirms that the response is PKG-mediated.
Protocol 3: Comparative Analysis with a More Selective cGMP Analog
-
Cell Preparation: Plate cells as in Protocol 1.
-
Treatment: Treat parallel sets of wells with the optimal concentration of this compound and a range of concentrations of a more selective analog like 8-pCPT-cGMP. Include a vehicle control.
-
Incubation and Assay: Incubate for the desired time and perform your downstream assay.
Visualizing Signaling Pathways and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
References
- 1. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted cGMP analogs can act as selective agonists of the rod photoreceptor cGMP-gated cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing buffer conditions (pH, Mg2+) for 8-Br-GTP activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experimental conditions for the use of 8-Bromo-GTP (8-Br-GTP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
8-Bromo-GTP (this compound) is a synthetic analog of guanosine triphosphate (GTP). The bromine substitution at the 8th position of the guanine ring influences its conformation, favoring the syn conformation over the anti conformation that is preferred by GTP.[1] This altered conformation can lead to differential effects on GTP-binding proteins.
Primary applications of this compound include:
-
Enzyme Inhibition: It acts as a competitive inhibitor of certain GTPases, such as the bacterial cell division protein FtsZ.[2]
-
Studying Nucleotide Conformation: Its preference for the syn conformation makes it a valuable tool for investigating the conformational requirements of GTP-binding sites on enzymes.[1]
-
Modulation of Signaling Pathways: As a GTP analog, it can be used to probe and modulate various signaling pathways that are dependent on GTP-binding proteins. While its direct effects are still under investigation, the related molecule 8-Br-cGMP is known to activate Protein Kinase G (PKG) and influence pathways like the EGFR/PLCγ1 cascade.[3][4]
Q2: What are the recommended starting buffer conditions (pH and Mg²⁺) for an assay using this compound?
Optimal buffer conditions are enzyme-dependent. However, a good starting point for many GTPase and kinase assays is a buffer with a pH in the physiological range and a magnesium concentration of a few millimolar.
| Parameter | Recommended Starting Range | Notes |
| pH | 7.0 - 8.0 | A common starting pH is 7.5. The stability of this compound and the activity of the target enzyme can be pH-dependent. |
| Mg²⁺ Concentration | 1 - 10 mM | A common starting concentration is 5 mM. Mg²⁺ is a critical cofactor for many GTPases and kinases, as it coordinates with the phosphate groups of the nucleotide. The optimal concentration can vary depending on the specific enzyme.[2] |
| Buffer System | HEPES, Tris-HCl, MOPS | The choice of buffer can influence enzyme activity. HEPES is a common choice for its stability over a range of pH values. |
It is crucial to empirically determine the optimal pH and Mg²⁺ concentration for your specific enzyme and assay conditions.
Q3: How does Mg²⁺ concentration affect this compound activity?
Magnesium ions (Mg²⁺) are essential cofactors for the vast majority of enzymes that utilize GTP, and by extension, its analogs like this compound. Mg²⁺ ions form a complex with the phosphate groups of the nucleotide, which is the form recognized by the enzyme's active site. The concentration of Mg²⁺ can influence:
-
Enzyme Kinetics: The affinity of the enzyme for the nucleotide can be dependent on the Mg²⁺ concentration.
-
GTPase Activity: For GTPases, Mg²⁺ is involved in the hydrolysis of the γ-phosphate. Variations in Mg²⁺ concentration can alter the rate of hydrolysis.[2]
-
Overall Enzyme Activity: Both insufficient and excessive Mg²⁺ can be inhibitory.
Q4: Can this compound be used in cell-based assays?
Yes, this compound and its derivatives can be used in cell-based assays, although its membrane permeability may be a consideration. For intracellular targets, strategies to facilitate its entry into cells, such as electroporation or the use of transfection reagents, may be necessary. The related molecule, 8-Br-cGMP, is known to be cell-permeable and is widely used to activate PKG in cellular contexts.[4][5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No this compound Activity/Inhibition | Suboptimal Buffer Conditions: The pH or Mg²⁺ concentration may not be ideal for the enzyme's interaction with this compound. | Perform a matrix titration of pH (e.g., 6.5 to 8.5 in 0.5 unit increments) and Mg²⁺ concentration (e.g., 1 to 20 mM) to determine the optimal conditions for your specific enzyme. |
| Incorrect this compound Concentration: The concentration of this compound may be too low to effectively compete with endogenous GTP or to elicit a response. | Determine the Ki (for inhibitors) or EC50/IC50 (for modulators) of this compound for your enzyme of interest to use an appropriate concentration range in your experiments. | |
| Enzyme Inactivity: The enzyme preparation may have lost activity due to improper storage or handling. | Test the activity of your enzyme with its natural substrate (GTP) to ensure it is active before conducting experiments with this compound. | |
| This compound Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh this compound stock solutions and store them in aliquots at -20°C or -80°C to minimize degradation. | |
| High Background Signal | Non-enzymatic Hydrolysis of this compound: The buffer conditions may be promoting the non-enzymatic breakdown of this compound. | Run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis under your assay conditions. Adjust buffer components if necessary. |
| Contaminating Enzyme Activity: The enzyme preparation may be contaminated with other nucleotidases. | Use a highly purified enzyme preparation. Include inhibitors of common contaminating enzymes if necessary. | |
| Inconsistent or Irreproducible Results | Variability in Reagent Preparation: Inconsistent pipetting or preparation of buffers and stock solutions. | Ensure accurate and consistent preparation of all reagents. Use calibrated pipettes. |
| Assay Conditions Not at Steady State: For kinetic assays, measurements may be taken outside the linear range of the reaction. | Optimize the reaction time and enzyme concentration to ensure initial velocity conditions are met. | |
| Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme activity. | Use a temperature-controlled incubator or water bath for all incubations. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Activity
This protocol provides a general framework for determining the optimal pH for an enzyme's activity with this compound.
-
Prepare a series of buffers with varying pH values (e.g., from 6.0 to 9.0 in 0.5 pH unit increments). Common buffers include MES (pH 5.5-6.7), PIPES (pH 6.1-7.5), HEPES (pH 6.8-8.2), and Tris-HCl (pH 7.5-9.0).
-
Prepare a reaction mixture containing the enzyme of interest, this compound, and any other necessary cofactors, except for the varying pH buffer.
-
Initiate the reaction by adding the enzyme to separate tubes, each containing the reaction mixture and one of the prepared pH buffers.
-
Incubate the reactions for a predetermined time at the optimal temperature for the enzyme.
-
Stop the reactions and measure the product formation or the remaining substrate using a suitable detection method (e.g., colorimetric, fluorescent, or radioisotopic assay).
-
Plot the enzyme activity as a function of pH to determine the optimal pH.
Protocol 2: Determining the Optimal Mg²⁺ Concentration for this compound Activity
This protocol outlines a general method for optimizing the Mg²⁺ concentration.
-
Prepare a reaction buffer with the optimal pH determined in the previous protocol, but without Mg²⁺.
-
Prepare a stock solution of MgCl₂ (e.g., 1 M).
-
Set up a series of reactions , each containing the enzyme, this compound, and other necessary components in the Mg²⁺-free buffer.
-
Add varying concentrations of MgCl₂ to each reaction tube (e.g., a final concentration range of 0, 1, 2, 5, 10, 15, and 20 mM).
-
Initiate the reactions by adding the enzyme.
-
Incubate the reactions for a fixed time at the optimal temperature.
-
Stop the reactions and measure the activity.
-
Plot the enzyme activity against the Mg²⁺ concentration to identify the optimal concentration.
Signaling Pathways and Experimental Workflows
1. This compound as an Inhibitor of FtsZ GTPase Activity
This compound acts as a competitive inhibitor of the bacterial cell division protein FtsZ, a GTPase. This makes it a useful tool for studying bacterial cell division and for screening for potential antibacterial compounds.
2. Experimental Workflow for Assessing this compound Inhibition of a GTPase
The following workflow outlines the steps to evaluate the inhibitory effect of this compound on a target GTPase.
3. Potential Involvement of this compound Analogs in cGMP Signaling
While direct evidence for this compound in this pathway is limited, the related molecule 8-Br-cGMP is a known activator of Protein Kinase G (PKG). This pathway can influence downstream targets, including those involved in cell growth and proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Dealing with 8-Br-GTP precipitation in stock solutions
Welcome to the technical support center for 8-Bromo-Guanosine 5'-Triphosphate (8-Br-GTP). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the precipitation of this compound in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: 8-Bromo-Guanosine 5'-Triphosphate (this compound) is an analog of Guanosine triphosphate (GTP). Its primary established mechanism of action is the competitive inhibition of FtsZ polymerization and GTPase activity. FtsZ is a crucial protein in bacterial cell division, forming a "Z-ring" at the division site, which is essential for cytokinesis. By inhibiting FtsZ, this compound can disrupt bacterial cell division.
Q2: My this compound stock solution has precipitated. Is this normal?
A2: Precipitation of this compound in stock solutions, while not ideal, can occur, especially at higher concentrations or after freeze-thaw cycles. Several factors, including concentration, storage temperature, buffer composition, and pH, can influence its solubility.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Based on supplier information, this compound is soluble in water.[1] It is recommended to prepare stock solutions in high-purity, nuclease-free water. Some commercial preparations of this compound are provided as an aqueous solution.[1]
Q4: What is a recommended concentration for a stable this compound stock solution?
A4: While specific solubility limits for this compound are not widely published, a concentration of 10 mM in water is commercially available, suggesting this is a stable concentration. For the related compound GTP, a stock solution of 10 mg/mL (approximately 17 mM) in water is a common recommendation.[2] Starting with a concentration in the range of 10-20 mM is advisable.
Q5: How should I store my this compound stock solution to prevent precipitation and degradation?
A5: For long-term storage, it is recommended to store this compound solutions at -20°C or below in small aliquots to minimize freeze-thaw cycles.[2] For the parent compound GTP, storage at -20°C is highly recommended to maintain stability, as degradation can occur even at 0°C.[2]
Troubleshooting Guide: this compound Precipitation
This guide provides steps to address and prevent the precipitation of this compound in your stock solutions.
Issue: Precipitate observed in this compound stock solution upon thawing or during storage.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Concentration too high | Prepare a new stock solution at a lower concentration (e.g., 10 mM). |
| Incomplete initial dissolution | Ensure the compound is fully dissolved when preparing the stock solution. Gentle warming to 37°C and brief sonication may aid in dissolving the powder. This method is suggested for GTP and may be applicable to its analog. |
| pH of the solution | The pH of the water used for dissolution can affect solubility. Use high-purity, neutral pH water. If using a buffer, ensure the pH is within a stable range for guanosine analogs (typically around 7.0-7.5). |
| Freeze-thaw cycles | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing. |
| Low temperature during handling | When thawing, allow the vial to equilibrate to room temperature before opening to prevent condensation. If the precipitate does not redissolve, gentle warming (e.g., in a 37°C water bath) for a short period may help. |
| Buffer composition | Certain ions in buffers can promote precipitation. If dissolving in a buffer, consider preparing the initial stock in water and then diluting it into the desired experimental buffer. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder. The molecular weight of the free acid is approximately 602.08 g/mol , but it is often supplied as a salt (e.g., sodium salt), so refer to the manufacturer's certificate of analysis for the exact molecular weight.
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution gently until the powder is completely dissolved. If dissolution is slow, you may warm the solution briefly to 37°C and/or sonicate for a few minutes.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots (e.g., 10-50 µL) in nuclease-free microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Signaling Pathway and Experimental Workflow
This compound Inhibition of FtsZ Polymerization
This compound acts as a competitive inhibitor of FtsZ, a key protein in bacterial cell division. FtsZ polymerizes in a GTP-dependent manner to form the Z-ring, which is essential for bacterial cytokinesis. This compound competes with endogenous GTP for binding to FtsZ, thereby preventing its polymerization and inhibiting cell division.
Caption: this compound competitively inhibits FtsZ polymerization.
Troubleshooting Logic for this compound Precipitation
The following diagram outlines a logical workflow for troubleshooting precipitation issues with this compound stock solutions.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
Technical Support Center: Validating 8-Br-GTP Activity After Long-Term Storage
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 8-Bromo-Guanosine-5'-triphosphate (8-Br-GTP). The following information will help you validate the activity of this compound, particularly after extended storage, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored at -20°C. One supplier suggests a shelf life of 12 months under these conditions. For even greater stability, especially for fluorescently labeled analogs like 8-bromo TNP-GTP, storage at -80°C is recommended, which can extend stability to at least two years.[1] It is crucial to prevent repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting the stock solution into single-use volumes is highly recommended.
Q2: What are the visible signs of this compound degradation?
A2: Visual inspection may not be sufficient to detect degradation, as the compound and its breakdown products are typically colorless in solution. The most reliable indicators of degradation are a decrease in the expected biological or biochemical activity and the appearance of additional peaks during analytical chromatography.
Q3: What are the likely degradation products of this compound?
A3: The primary degradation products of this compound are expected to be its hydrolyzed forms: 8-Bromo-GDP (guanosine diphosphate) and 8-Bromo-GMP (guanosine monophosphate). This occurs through the sequential cleavage of the terminal phosphate groups. Further degradation can lead to the formation of 8-bromoguanosine and free 8-bromoguanine through the cleavage of the ribose group. Oxidative damage can also lead to the formation of products like 8-oxo-guanine derivatives.[1][2][3]
Q4: How can I check the chemical purity of my stored this compound?
A4: The most effective method for assessing the chemical purity of your this compound stock is High-Performance Liquid Chromatography (HPLC). Specifically, a stability-indicating reversed-phase HPLC (RP-HPLC) method can separate this compound from its potential degradation products.
Q5: What functional assays can I use to validate the activity of my this compound?
A5: The biological activity of this compound can be confirmed using a variety of GTPase activity assays. Since this compound can act as a competitive inhibitor of some GTPases, you can measure its ability to inhibit a known GTPase-dependent reaction.[4] Alternatively, if this compound is used as an activator, its effect on a specific signaling pathway, such as the RhoA pathway, can be assessed. An example of a suitable assay is the G-LISA™ RhoA Activation Assay.[5][6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no biological effect in my experiment. | 1. Degradation of this compound: The compound may have hydrolyzed to 8-Br-GDP or 8-Br-GMP. 2. Incorrect concentration: Errors in dilution or initial stock concentration. | 1. Assess Purity via HPLC: Use the HPLC protocol provided below to check for the presence of degradation products. 2. Perform a Functional Assay: Use a GTPase activity assay (details below) to confirm the biological activity of your stock. 3. Prepare a Fresh Stock: If degradation is confirmed or suspected, prepare a fresh solution from a new vial of this compound. |
| Inconsistent results between experiments. | 1. Repeated Freeze-Thaw Cycles: Aliquots were not used, leading to degradation of the main stock. 2. Variability in Storage Conditions: Inconsistent temperature or exposure to light. | 1. Aliquot Stock Solutions: Prepare single-use aliquots to minimize freeze-thaw cycles. 2. Ensure Proper Storage: Store aliquots at -20°C or -80°C in a light-protected container. |
| Unexpected peaks in HPLC analysis. | Presence of Degradation Products: Peaks corresponding to 8-Br-GDP, 8-Br-GMP, or other breakdown products are present. | Quantify Purity: Integrate the peak areas to determine the percentage of intact this compound. If the purity is below an acceptable level for your application (typically >95%), a new stock should be used. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC for this compound Purity Assessment
This protocol is adapted from established methods for analyzing guanine nucleotides and can be used to separate this compound from its primary degradation products.[8]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate buffer (pH 6.0)
-
This compound sample
-
Standards for this compound, 8-Br-GDP, and 8-Br-GMP (if available)
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and ammonium acetate buffer (e.g., 92:8 v/v). The optimal ratio may require some optimization for your specific column and system.
-
Standard Preparation: Prepare stock solutions of this compound and any available degradation product standards in the mobile phase. Create a series of dilutions to generate a standard curve.
-
Sample Preparation: Dilute your stored this compound stock solution to a suitable concentration within the linear range of the assay using the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: 260 nm (near the λmax of this compound)
-
Column Temperature: Ambient or controlled at 25°C
-
-
Data Analysis:
-
Run the standards and your sample.
-
Identify the peaks based on their retention times compared to the standards. The expected elution order is typically this compound, followed by 8-Br-GDP, and then 8-Br-GMP.
-
Calculate the percentage purity of your this compound sample by dividing the peak area of this compound by the total area of all guanine nucleotide-related peaks.
-
| Compound | Expected Relative Retention Time |
| 8-Br-GMP | Shortest |
| 8-Br-GDP | Intermediate |
| This compound | Longest |
Protocol 2: Functional Validation using a G-LISA™ RhoA Activation Assay
This protocol describes how to use a commercially available G-LISA™ kit to assess the inhibitory activity of your this compound on the activation of RhoA, a well-known small GTPase. This is an example of a functional validation assay.
Materials:
-
G-LISA™ RhoA Activation Assay Kit (colorimetric or luminometric)[5][6][7]
-
Cell line known to express RhoA (e.g., HeLa, Swiss 3T3)
-
Your stored this compound solution
-
A known activator of RhoA (e.g., Lysophosphatidic acid - LPA)
-
Cell lysis buffer
-
Protein concentration assay kit
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to the desired confluency.
-
Serum-starve the cells to reduce basal RhoA activity.
-
Pre-incubate one set of cells with your stored this compound at a suitable concentration.
-
Stimulate the cells (with and without this compound pre-incubation) with a known RhoA activator (e.g., LPA). Include appropriate controls (untreated, activator only, this compound only).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells according to the G-LISA™ kit protocol.
-
Determine the protein concentration of each lysate and normalize all samples to the same concentration.
-
-
G-LISA™ Assay:
-
Follow the manufacturer's instructions for the G-LISA™ assay. This typically involves adding the cell lysates to a 96-well plate coated with a Rho-GTP-binding protein.
-
Active, GTP-bound RhoA will bind to the plate.
-
The bound active RhoA is then detected using a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
-
Data Analysis:
-
Measure the absorbance or luminescence according to the kit's instructions.
-
Compare the signal from the LPA-stimulated cells with the signal from the cells pre-treated with this compound and then stimulated with LPA.
-
A significant reduction in the signal in the presence of your this compound indicates that your compound is active and capable of inhibiting RhoA activation.
-
| Treatment Group | Expected Outcome for Active this compound |
| Untreated Control | Low RhoA activity |
| LPA Stimulated | High RhoA activity |
| This compound + LPA Stimulated | Reduced RhoA activity compared to LPA alone |
| This compound Only | Low RhoA activity |
Signaling Pathways and Workflows
Experimental Workflow for Validating this compound
Caption: Workflow for the validation of this compound activity after long-term storage.
Simplified RhoA/ROCK Signaling Pathway
Caption: Simplified diagram of the RhoA/ROCK signaling pathway and the inhibitory role of this compound.
References
- 1. Elimination and Utilization of Oxidized Guanine Nucleotides in the Synthesis of RNA and Its Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Products of Oxidative Guanine Damage Form Base Pairs with Guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. sc.edu [sc.edu]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. thaiscience.info [thaiscience.info]
How to assess 8-Br-GTP purity and its impact on experiments
Welcome to the technical support center for 8-Bromo-Guanosine 5'-triphosphate (8-Br-GTP). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of this compound and understanding its critical impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: 8-Bromo-Guanosine 5'-triphosphate (this compound) is an analog of guanosine triphosphate (GTP). The bromine atom at the 8th position of the guanine ring forces the molecule into a "syn" conformation, unlike GTP which predominantly exists in an "anti" conformation. This fixed conformation allows this compound to selectively activate or inhibit specific GTP-binding proteins and enzymes. For example, it is widely used as an activator of soluble guanylyl cyclase (sGC) to study the cGMP signaling pathway and as a competitive inhibitor of certain GTPases like FtsZ.[1]
Q2: Why is assessing the purity of this compound critical for my experiments?
A2: The purity of your this compound stock is paramount for obtaining accurate, reproducible, and interpretable results. Contaminants can lead to several experimental artifacts:
-
Altered Enzyme Kinetics: Impurities can act as competitive or non-competitive inhibitors, leading to an underestimation of the true activity or potency of this compound.
-
Reduced Potency: If a significant portion of the material is not the active triphosphate form, the effective concentration of this compound in your assay will be lower than calculated, leading to weaker-than-expected biological responses.
-
Lack of Reproducibility: Batch-to-batch variability in impurity profiles can be a major source of experimental inconsistency.
-
Misleading Results: Impurities may have their own biological activities, potentially causing off-target effects that are incorrectly attributed to this compound.
Q3: What are the common impurities in this compound preparations?
A3: The most common impurities are hydrolysis products of the parent molecule. Due to the labile nature of the triphosphate chain, this compound can degrade into 8-Br-GDP (diphosphate) and subsequently 8-Br-GMP (monophosphate). Other potential impurities include residual starting materials from the synthesis, such as unbrominated GTP, and other nucleotide variants. Commercial preparations are typically supplied with a purity of ≥95% as determined by HPLC.
Q4: How can I assess the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound. Both reverse-phase (RP-HPLC) with ion-pairing agents and anion-exchange (AEX-HPLC) chromatography can effectively separate this compound from its potential impurities. Identity can be further confirmed by mass spectrometry (MS). See the Experimental Protocols section for a detailed HPLC methodology.
Q5: What is an acceptable purity level for this compound?
A5: For most quantitative biochemical and cell-based assays, a purity level of ≥95% is recommended. For sensitive applications such as structural biology (e.g., X-ray crystallography) or detailed kinetic studies, a purity of ≥98% or higher may be necessary. It is crucial to verify the purity of each new lot of this compound before use in critical experiments.
Troubleshooting Guide
This guide addresses common problems that may be related to this compound purity.
Problem: I am seeing lower-than-expected activation of my target enzyme (e.g., soluble guanylyl cyclase).
| Potential Cause | Recommended Action |
| Degradation of this compound stock: The compound has hydrolyzed to the less active or inactive diphosphate (8-Br-GDP) and monophosphate (8-Br-GMP) forms. | 1. Assess the purity of your this compound stock using the HPLC protocol provided below. 2. If significant degradation (>5%) is observed, use a fresh, unopened vial of the compound. 3. Ensure proper storage conditions (-20°C or -80°C in desiccated, small aliquots) to prevent future degradation. |
| Inaccurate Concentration: The stated concentration is based on the total weight of the material, which may include impurities and counter-ions, leading to a lower effective concentration of the active compound. | 1. After confirming purity by HPLC, adjust the stock concentration based on the purity percentage. 2. Always prepare fresh dilutions from a concentrated stock for each experiment. |
Problem: My experimental results are highly variable or not reproducible.
| Potential Cause | Recommended Action |
| Inconsistent Purity Between Lots: Different batches of this compound may have varying impurity profiles. | 1. Qualify each new lot of this compound by HPLC to ensure its purity meets your experimental requirements (e.g., ≥95%). 2. If possible, purchase a larger quantity of a single, high-purity lot to ensure consistency across a series of experiments. |
| Competitive Inhibition by Impurities: Contaminants like 8-Br-GDP can act as competitive inhibitors, binding to the active site of the target enzyme without eliciting activation. This is analogous to how GDP can inhibit GTP-stimulated enzymes.[2] | 1. Analyze your this compound sample by HPLC to quantify the percentage of 8-Br-GDP. 2. If the 8-Br-GDP level is high, consider repurifying the compound or obtaining a higher purity batch. |
Data Presentation
Table 1: Common Impurities in this compound and Their Potential Experimental Impact
| Impurity | Chemical Structure | Common Source | Potential Impact on Experiments |
| 8-Br-GDP | 8-Bromoguanosine 5'-diphosphate | Hydrolysis of this compound | Competitive inhibitor of GTP-binding sites, leading to reduced enzyme activation and inaccurate kinetic measurements. |
| 8-Br-GMP | 8-Bromoguanosine 5'-monophosphate | Hydrolysis of this compound/8-Br-GDP | Generally considered inactive at the GTP-binding site but contributes to an overestimation of the active compound's concentration. |
| GTP | Guanosine 5'-triphosphate | Incomplete bromination during synthesis | May activate the target protein, but with different kinetics and potency than this compound, confounding results. |
Experimental Protocols
Protocol 1: Purity Assessment by Ion-Pair Reverse-Phase HPLC
This protocol provides a robust method for separating this compound from its primary hydrolysis products.
1. Materials and Reagents:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 100 mM potassium phosphate buffer (pH 6.0).
-
Mobile Phase B: 100% Methanol or Acetonitrile.
-
Ion-Pairing Agent: Tetrabutylammonium bromide (add to Mobile Phase A at a final concentration of 5-10 mM).
-
Standards: High-purity standards of GTP, GDP, and GMP for retention time comparison.
2. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Mobile Phase A (100 mM KH₂PO₄, 10 mM Tetrabutylammonium bromide, pH 6.0) and Mobile Phase B (100% Methanol) |
| Gradient | 3% B for 2 min, then ramp to 30% B over 10 min |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C (Ambient) |
3. Procedure:
-
Prepare the mobile phases and filter them through a 0.22 µm membrane.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 97% A, 3% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Prepare a ~1 mM solution of your this compound sample in water or mobile phase A.
-
(Optional but recommended) Inject solutions of GTP, GDP, and GMP standards to determine their respective retention times.
-
Inject the this compound sample.
-
Analyze the resulting chromatogram. The area of each peak corresponds to the relative amount of that species. Purity is calculated as: (Area of this compound peak / Total Area of all peaks) * 100%.
4. Expected Results: The elution order is typically GMP, GDP, and then GTP, with their brominated counterparts eluting at slightly different times. A high-purity sample will show one major peak corresponding to this compound. The presence of significant earlier-eluting peaks likely indicates hydrolysis to 8-Br-GDP and 8-Br-GMP.
Table 2: Example Retention Times for Guanosine Nucleotides (RP-HPLC)
Note: These are approximate times and will vary based on the specific column, system, and exact mobile phase composition.
| Compound | Approximate Retention Time (min) |
| GMP | 4.5 |
| GDP | 8.2 |
| GTP | 10.5 |
Visualizations
Caption: Overview of the soluble guanylyl cyclase (sGC) / cGMP signaling pathway.
Caption: Experimental workflow for assessing the purity of this compound using HPLC.
Caption: Logic diagram for troubleshooting experiments involving this compound.
References
Troubleshooting inconsistent results with different batches of 8-Br-GTP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with different batches of 8-Bromo-guanosine 5'-triphosphate (8-Br-GTP).
Troubleshooting Inconsistent Results
Inconsistent results between different lots of this compound can arise from several factors, from the quality of the reagent itself to variations in experimental execution. This guide provides a systematic approach to identifying and resolving these issues.
Initial Assessment: Is it the this compound?
Before delving into complex troubleshooting, it's crucial to confirm that the variability is indeed linked to the new batch of this compound.
-
Question: Have you recently switched to a new lot number of this compound?
-
Question: Did the inconsistent results begin immediately after using the new batch?
-
Question: Do you have any of the old, reliable batch remaining for a direct comparison?
If the answer to these questions is "yes," it is highly probable that the issue lies with the new batch of this compound.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting inconsistencies.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of lot-to-lot variability in this compound?
Lot-to-lot variability in chemical reagents like this compound can stem from several sources, primarily related to the manufacturing and handling processes.[1] These can include:
-
Purity: Minor differences in the final purity of the compound can significantly impact its biological activity. Impurities could include unreacted starting materials, byproducts of the synthesis, or degradation products.
-
Counter-ion Content: this compound is often supplied as a salt (e.g., sodium or triethylammonium salt). Variations in the counter-ion content can affect the true concentration of the active molecule.
-
Water Content: The amount of residual water can vary between batches, affecting the calculated concentration of your stock solutions.
-
Degradation: this compound, like other nucleotides, is susceptible to hydrolysis, especially if exposed to moisture, extreme pH, or repeated freeze-thaw cycles.[2][3]
Q2: How can I assess the quality of a new batch of this compound?
A thorough quality control assessment of a new batch is crucial before its use in critical experiments.
-
Review the Certificate of Analysis (CofA): Carefully compare the CofA of the new batch with the old one. Look for any significant differences in reported purity (usually determined by HPLC), and any other provided analytical data.
-
Perform a Functional Assay: The most reliable way to qualify a new lot is to test its performance in your specific application alongside a trusted previous lot. A dose-response experiment is highly recommended.
-
Analytical Characterization (if available): If you have access to analytical instrumentation, you can perform your own characterization.
-
HPLC Analysis: This can confirm the purity and identify potential contaminants.
-
Mass Spectrometry: Can verify the molecular weight of the compound.
-
Q3: My new batch of this compound shows lower potency. What should I do?
Lower potency is a common issue. Here's how to approach it:
-
Confirm Concentration: Double-check your calculations for preparing the stock solution, accounting for the molecular weight and any salt form specified on the vial. If possible, verify the concentration using UV-Vis spectrophotometry.
-
Perform a Dose-Response Curve: Generate a full dose-response curve for both the old and new batches. This will allow you to determine the EC50 (or IC50) for each and quantify the difference in potency.
-
Adjust Concentration: If the new batch is consistently less potent but gives a similar maximal response, you may be able to compensate by using a higher concentration. However, be cautious as this could increase the risk of off-target effects.
-
Contact the Supplier: If you observe a significant drop in potency, contact the supplier's technical support. They may be able to provide additional information or a replacement.
Q4: I'm seeing unexpected or off-target effects with a new batch. What could be the cause?
Unexpected effects could be due to impurities in the new batch that have their own biological activity.
-
Cross-reactivity with PKA: this compound is an activator of cGMP-dependent protein kinase (PKG). However, at higher concentrations, it can also activate cAMP-dependent protein kinase (PKA).[4][5] If a new batch has lower potency, you might be using it at a higher concentration, leading to PKA activation.
-
Presence of Other Nucleotides: Contamination with other guanosine analogs or even GTP could lead to unexpected results.
To investigate this, consider using specific inhibitors for other potential targets in your system to see if the unexpected effects are blocked.
Quantitative Data Summary
While specific batch-to-batch data from suppliers is not always publicly available, a Certificate of Analysis (CofA) should provide key quantitative metrics. Below is a template of what to look for and how to compare data from two different lots.
| Parameter | Lot A (Previous Batch) | Lot B (New Batch) | Acceptable Variance |
| Appearance | White to off-white solid | White to off-white solid | Consistent |
| Purity (by HPLC) | 98.5% | 96.2% | <2% difference |
| Identity (by ¹H NMR) | Conforms to structure | Conforms to structure | Identical spectra |
| Mass Spectrum (m/z) | 585.9 (M-H)⁻ | 585.9 (M-H)⁻ | Correct mass |
| Water Content (Karl Fischer) | 1.2% | 3.5% | <2% difference |
Note: The "Acceptable Variance" is a guideline and may need to be adjusted based on the sensitivity of your specific assay.
Key Experimental Protocols
Protocol 1: Functional Validation of a New this compound Batch using a PKG Kinase Assay
This protocol describes a typical in vitro kinase assay to compare the potency of two different batches of this compound.
Materials:
-
Recombinant cGMP-dependent protein kinase (PKG)
-
Fluorescently labeled or biotinylated peptide substrate for PKG
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)
-
ATP
-
Old and new batches of this compound
-
Detection reagent (e.g., for measuring phosphorylation)
-
96-well assay plates
Procedure:
-
Prepare this compound Dilutions: Prepare serial dilutions of both the old and new batches of this compound in kinase buffer.
-
Prepare Master Mix: Prepare a master mix containing PKG enzyme, peptide substrate, and ATP in kinase buffer.
-
Assay Plate Setup:
-
Add the this compound dilutions to the wells of the 96-well plate.
-
Include "no this compound" controls (basal activity) and "no enzyme" controls (background).
-
-
Initiate Reaction: Add the master mix to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 30-60 minutes).
-
Stop Reaction & Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read Plate: Read the plate on a suitable plate reader.
-
Data Analysis:
-
Subtract the background readings.
-
Plot the signal versus the log of the this compound concentration for both batches.
-
Determine the EC50 for each batch using a non-linear regression curve fit.
-
Caption: Workflow for the functional validation of a new this compound batch.
Signaling Pathway
This compound acts as an analog of cyclic guanosine monophosphate (cGMP), a key second messenger in many signaling pathways. Understanding this pathway is crucial for interpreting your experimental results.
Caption: The cGMP signaling pathway and the role of this compound.
References
- 1. myadlm.org [myadlm.org]
- 2. resources.revvity.com [resources.revvity.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing 8-Br-GTP Incubation in Cell Culture: A Technical Support Guide
Welcome to the Technical Support Center for optimizing the use of 8-Bromoguanosine 5'-triphosphate (8-Br-GTP) in your cell culture experiments. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals effectively utilize this GTP analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in a cellular context?
This compound is a synthetic analog of guanosine triphosphate (GTP). The bromine substitution at the 8th position of the guanine ring favors the syn conformation, which can influence its interaction with GTP-binding proteins.[1] Its primary proposed mechanism is the competitive inhibition of certain GTPases, such as the bacterial protein FtsZ.[1] In eukaryotic cells, it is expected to interfere with the function of G-proteins and other GTP-binding proteins involved in critical signaling pathways.
Q2: What is a typical starting concentration and incubation time for this compound in cell culture?
A definitive universal starting concentration and incubation time for this compound in cell culture has not been established in the readily available scientific literature. However, based on its in vitro inhibitory constant (Ki) of 31.8 μM for FtsZ, a starting concentration range of 10-100 µM can be considered for initial experiments.[1] Incubation times can vary significantly, from as short as 30 minutes to several hours, depending on the cell type and the specific signaling pathway being investigated. A time-course experiment is highly recommended to determine the optimal incubation period for your specific experimental setup.
Q3: Is this compound cell-permeable?
The cell permeability of this compound is not well-documented. Due to the charged nature of the triphosphate group, its ability to passively diffuse across the cell membrane is likely limited. For effective intracellular delivery, cell permeabilization techniques may be required.
Q4: What are the potential downstream effects of this compound in mammalian cells?
By interfering with GTP-binding proteins, this compound can potentially modulate a wide array of downstream signaling pathways. These include, but are not limited to, pathways regulated by G-protein coupled receptors (GPCRs), Ras superfamily GTPases, and those involved in protein synthesis and microtubule dynamics. The specific effects will be highly dependent on the cellular context and the specific GTPases affected.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect after this compound treatment | Insufficient intracellular concentration: this compound may not be efficiently crossing the cell membrane. | Consider using a gentle cell permeabilization protocol (e.g., with a low concentration of digitonin or saponin) prior to or during this compound incubation. Always perform a viability assay to ensure the permeabilization agent is not causing excessive cell death. |
| Suboptimal concentration or incubation time: The concentration of this compound may be too low, or the incubation time too short to elicit a response. | Perform a dose-response experiment with a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM). Conduct a time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr) to identify the optimal treatment duration. | |
| Instability of this compound: The compound may be degrading in the cell culture medium over time. | Prepare fresh solutions of this compound for each experiment. Minimize the exposure of the stock solution to light and multiple freeze-thaw cycles. Consider the stability of the compound in your specific culture medium. | |
| High levels of cytotoxicity observed | Concentration of this compound is too high: Excessive concentrations can lead to off-target effects and cellular toxicity. | Lower the concentration of this compound used. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold for your specific cell line.[2] |
| Permeabilization agent is too harsh: The method used to introduce this compound into the cells may be causing significant cell death. | Optimize the concentration and incubation time of the permeabilization agent. Test different, milder permeabilizing agents. Ensure thorough washing of the cells after permeabilization. | |
| Inconsistent or variable results | Inconsistent cell health or density: Variations in cell culture conditions can lead to differing responses to treatment. | Maintain consistent cell culture practices, including cell passage number, seeding density, and growth phase. Ensure cells are healthy and in the exponential growth phase before starting the experiment. |
| Incomplete dissolution of this compound: If not properly dissolved, the effective concentration of the compound will vary. | Ensure this compound is fully dissolved in an appropriate solvent before adding it to the cell culture medium. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines a method to determine the appropriate concentration range of this compound that is not cytotoxic to the cells.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in sterile water or buffer)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Prepare a serial dilution of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM, 500 µM).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound).
-
Incubate the plate for a desired time period (e.g., 24 hours). This time should be based on your experimental goals.
-
After incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Select the concentration range that shows minimal to no cytotoxicity for your subsequent functional assays.
Protocol 2: Optimizing Incubation Time for this compound Treatment
This protocol helps to determine the optimal incubation time for observing the desired cellular effect of this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Appropriate size cell culture plates or dishes
-
This compound at a predetermined non-cytotoxic concentration
-
Reagents for your specific downstream assay (e.g., lysis buffer for western blotting, RNA extraction kit for qPCR)
Procedure:
-
Seed your cells in multiple plates or dishes at the same density and allow them to grow to the desired confluency.
-
Treat the cells with the chosen concentration of this compound.
-
Incubate the cells for different durations (e.g., 0 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr).
-
At each time point, harvest the cells.
-
Perform your downstream analysis to assess the activation or inhibition of your target pathway (e.g., phosphorylation of a key signaling protein, expression of a target gene).
-
Analyze the results to identify the incubation time that yields the most significant and consistent effect.
Visualizations
Caption: Simplified G-Protein signaling pathway and the inhibitory role of this compound.
Caption: Experimental workflow for optimizing this compound treatment in cell culture.
Caption: Troubleshooting logic for addressing a lack of effect with this compound.
References
Technical Support Center: Enhancing Cellular Uptake of 8-Br-GTP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor cellular uptake of 8-Bromo-guanosine 5'-triphosphate (8-Br-GTP).
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues encountered during experiments involving the intracellular delivery of this compound.
Q1: My cells are not showing the expected biological response after treatment with this compound. How can I confirm if this is due to poor cellular uptake?
A1: It is crucial to first rule out other factors such as the bioactivity of your this compound stock and the health of your cells. We recommend performing the following control experiments:
-
Positive Control: Use a cell-permeable analog of a related second messenger, such as 8-Bromo-cGMP, which is known to readily cross cell membranes, to confirm that the downstream signaling pathway is responsive in your cell type.[1][2]
-
Cell Viability Assay: Perform a standard cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the lack of response is not due to cytotoxicity of the compound or the delivery reagent.
-
Direct Measurement of Uptake: If possible, use a fluorescently labeled version of this compound or a radiolabeled analog to directly quantify its intracellular concentration.
Q2: I have confirmed that poor cellular uptake is the likely issue. What are the primary reasons for this?
A2: this compound, like other nucleotides, is a highly charged, hydrophilic molecule. The negatively charged phosphate groups and the overall polar nature of the molecule prevent its passive diffusion across the hydrophobic lipid bilayer of the cell membrane.
Q3: What methods can I use to improve the cellular uptake of this compound?
A3: Several methods can be employed to overcome the cell membrane barrier for charged molecules like this compound. The most common and effective techniques are:
-
Lipofection: Encapsulating this compound within cationic lipid vesicles (liposomes) can facilitate its entry into cells. The positively charged lipids interact with the negatively charged cell membrane, promoting fusion and release of the cargo into the cytoplasm.
-
Electroporation: Applying a controlled electrical pulse to the cells can create transient pores in the cell membrane, allowing for the direct entry of molecules from the surrounding medium into the cytoplasm.
-
Cell-Penetrating Peptides (CPPs): These are short, often cationic, peptides that can be conjugated to cargo molecules to facilitate their translocation across the cell membrane.
Q4: I tried lipofection, but the uptake is still low. What can I do to optimize the protocol?
A4: Optimizing lipofection for a small, charged molecule like this compound requires careful consideration of several parameters. Here are some troubleshooting tips:
-
Lipid-to-8-Br-GTP Ratio: This is a critical parameter. An excess of cationic lipid can be toxic to cells, while too little will not efficiently encapsulate the negatively charged this compound. We recommend performing a titration experiment to determine the optimal ratio.
-
Cell Density: Cells should be in their logarithmic growth phase and at an optimal confluency (typically 70-90%) at the time of transfection.
-
Complex Formation: Ensure that the lipofection complexes are formed in a serum-free medium, as serum proteins can interfere with complex formation.
-
Incubation Time: The optimal incubation time for the lipofection complexes with the cells can vary depending on the cell type and the lipid reagent used. A time-course experiment may be necessary.
Q5: Electroporation resulted in high cell death. How can I improve cell viability?
A5: Electroporation can be harsh on cells, but optimizing the parameters can significantly improve viability:
-
Voltage and Pulse Duration: These are the most critical factors. Lowering the voltage and/or shortening the pulse duration can reduce cell damage. It is essential to perform an optimization experiment to find the balance between transfection efficiency and cell viability.
-
Electroporation Buffer: The composition of the electroporation buffer can greatly influence cell survival. Use a buffer specifically designed for electroporation that maintains physiological pH and osmolarity.
-
Cell Health: Ensure that the cells are healthy and in the exponential growth phase before electroporation.
Frequently Asked Questions (FAQs)
Q: What is this compound and what is its primary function in research?
A: 8-Bromo-guanosine 5'-triphosphate (this compound) is a non-hydrolyzable analog of guanosine triphosphate (GTP). It is often used in research to study GTP-binding proteins (G-proteins) and their role in cellular signaling pathways. By binding to G-proteins without being hydrolyzed, this compound can lock them in an "active" state, allowing researchers to study the downstream consequences of prolonged G-protein activation.
Q: Is this compound cell-permeable?
A: No, this compound is not considered to be cell-permeable due to the presence of three negatively charged phosphate groups, which make the molecule highly hydrophilic and prevent its passive diffusion across the cell membrane.
Q: What are the advantages of using this compound over other GTP analogs?
A: The bromine substitution at the 8th position of the guanine base favors the syn conformation, which can lead to altered and sometimes more specific interactions with certain GTP-binding proteins compared to GTP itself. This can be advantageous for studying the specific conformational requirements of G-protein activation.
Q: Are there any chemical modifications to this compound that can improve its cellular uptake?
A: While not commercially widespread, prodrug strategies involving masking the phosphate charges with lipophilic groups that are cleaved intracellularly by esterases can be a potential approach to enhance cell permeability.
Data Presentation: Comparison of Delivery Methods for Small Charged Molecules
The following table summarizes the general characteristics of the three main delivery methods for introducing small, charged molecules like this compound into cells. The efficiency can be highly cell-type dependent and requires optimization.
| Delivery Method | Principle of Action | Typical Efficiency | Advantages | Disadvantages |
| Lipofection | Encapsulation in cationic lipid vesicles that fuse with the cell membrane. | Low to Medium | Relatively low toxicity with optimization, commercially available reagents. | Can be inefficient for very small molecules, requires careful optimization of lipid-to-cargo ratio, potential for endosomal entrapment. |
| Electroporation | Creation of transient pores in the cell membrane using an electrical field. | Medium to High | High efficiency for a broad range of cell types, direct delivery to the cytoplasm. | Can cause significant cell death, requires specialized equipment, optimization of electrical parameters is critical. |
| Cell-Penetrating Peptides (CPPs) | Covalent or non-covalent conjugation to peptides that facilitate translocation across the cell membrane. | Medium | High efficiency with optimized peptides, potential for targeted delivery. | Can be costly to synthesize, potential for endosomal entrapment, steric hindrance might affect the activity of the cargo molecule. |
Experimental Protocols
Protocol 1: Lipofection-Mediated Delivery of this compound
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
This compound sodium salt solution (e.g., 10 mM in sterile water)
-
Cationic lipid-based transfection reagent (e.g., Lipofectamine®)
-
Serum-free cell culture medium (e.g., Opti-MEM™)
-
Cells plated in a 24-well plate at 70-90% confluency
-
Complete cell culture medium
Procedure:
-
Preparation of this compound solution: Dilute the 10 mM this compound stock solution to the desired final concentration in serum-free medium.
-
Preparation of lipid solution: In a separate tube, dilute the cationic lipid reagent in serum-free medium according to the manufacturer's instructions.
-
Formation of Lipoplexes: Combine the diluted this compound solution with the diluted lipid solution. Mix gently by pipetting and incubate at room temperature for 20-30 minutes to allow the formation of lipoplexes.
-
Transfection: Add the lipoplex solution dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.
-
Medium Change: After the incubation period, remove the medium containing the lipoplexes and replace it with fresh, complete cell culture medium.
-
Assay: Assay for the biological effect of this compound at the desired time point (e.g., 24-72 hours post-transfection).
Protocol 2: Electroporation-Mediated Delivery of this compound
This protocol is a starting point and requires optimization of the electrical parameters for your specific cell type.
Materials:
-
This compound sodium salt solution
-
Electroporation buffer (commercially available or prepared in-house)
-
Cells in suspension
-
Electroporator and sterile electroporation cuvettes
-
Complete cell culture medium
Procedure:
-
Cell Preparation: Harvest cells and wash them with sterile PBS. Resuspend the cell pellet in cold electroporation buffer at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
Prepare Electroporation Mixture: In a sterile microcentrifuge tube, mix the cell suspension with the desired final concentration of this compound.
-
Electroporation: Transfer the cell/8-Br-GTP mixture to a pre-chilled electroporation cuvette. Place the cuvette in the electroporator and deliver the electrical pulse using the optimized settings (voltage, capacitance, and resistance or pulse length and number of pulses).
-
Recovery: Immediately after the pulse, remove the cuvette and let it rest on ice for 10-15 minutes to allow the cell membranes to recover.
-
Plating: Gently transfer the cells from the cuvette to a culture dish containing pre-warmed complete cell culture medium.
-
Incubation and Assay: Incubate the cells at 37°C in a CO₂ incubator and perform the desired assay at the appropriate time point.
Mandatory Visualizations
Caption: GTPase signaling pathway illustrating the activation and inactivation cycle of a G-protein.
Caption: General experimental workflow for intracellular delivery of this compound.
Caption: A decision-making flowchart for troubleshooting poor this compound cellular uptake.
References
Technical Support Center: 8-Br-GTP Specificity Control Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 8-Br-GTP in their experiments. The information is designed to help ensure the specificity of its action and to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
This compound (8-Bromo-guanosine 5'-triphosphate) is a synthetic analog of guanosine triphosphate (GTP). It is often used in biochemical and cellular assays to study GTP-binding proteins (G proteins). Due to the bromine substitution at the 8th position of the guanine ring, it can have altered binding affinity and hydrolysis characteristics compared to GTP, and it may also act as an activator for other enzymes like cGMP-dependent protein kinase (PKG).
Q2: What are the potential off-target effects of this compound?
A primary concern when using this compound is its potential to activate cGMP-dependent protein kinase (PKG) in addition to its effects on G-proteins.[1][2] This is because 8-bromo-substituted guanine nucleotides can sometimes mimic cGMP. Therefore, it is crucial to design control experiments to differentiate between these potential activities. Additionally, like other nucleotide analogs, it may have effects on other nucleotide-binding enzymes.
Q3: How can I be sure that the effects I am observing are due to G-protein activation and not PKG activation?
To confirm that the observed effects are mediated by G-proteins and not PKG, you should perform experiments using specific inhibitors of PKG.[2][3] If the effect of this compound persists in the presence of a PKG inhibitor, it is more likely to be mediated by G-protein activation. Conversely, if the effect is blocked, it suggests the involvement of PKG.
Q4: What are the appropriate negative and positive controls when using this compound?
-
Negative Controls:
-
Vehicle Control: The buffer in which this compound is dissolved to ensure the vehicle itself has no effect.
-
GDP: Using GDP instead of this compound should not induce G-protein activation.
-
Non-hydrolyzable GTP analogs (in some contexts): While often used as positive controls, in experiments where GTP hydrolysis is important, a non-hydrolyzable analog could serve as a specific type of control.
-
-
Positive Controls:
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect observed with this compound | Degradation of this compound: Improper storage or handling. | Ensure this compound is stored correctly and prepare fresh solutions for each experiment. |
| Low cellular permeability: The compound may not be reaching its intracellular target. | For cell-based assays, consider using a more membrane-permeable analog if available or use permeabilized cells. | |
| Inactive G-proteins: The target G-proteins may not be responsive in your experimental system. | Use a known positive control like GTPγS or a receptor agonist to confirm that the G-protein signaling pathway is functional. | |
| High background signal | Contamination of reagents: Reagents may be contaminated with nucleotides or other activating substances. | Use high-purity reagents and sterile, nucleotide-free water. |
| Non-specific binding: this compound may be binding to other proteins or cellular components. | Include a control with a non-specific nucleotide like ATP to assess non-specific effects. | |
| Results are inconsistent with known G-protein activators | Off-target effects: As mentioned, this compound might be activating other pathways, such as PKG. | Use specific inhibitors for suspected off-target pathways (e.g., PKG inhibitors) to dissect the signaling cascade.[2][3] |
| Different mechanism of action: this compound may have a different binding affinity or may be hydrolyzed at a different rate compared to GTP or GTPγS. | Characterize the binding kinetics and hydrolysis rate of this compound in your system if possible. |
Experimental Protocols
Protocol 1: GTP Binding Assay to Assess G-Protein Activation
This protocol is adapted from standard GTP binding assays and is designed to measure the direct activation of G-proteins by this compound.[5][6]
Materials:
-
Cell membranes expressing the G-protein of interest
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA)
-
[35S]GTPγS (radioactive) or a fluorescent GTP analog
-
Non-labeled GTPγS
-
This compound
-
GDP
-
Scintillation fluid and counter (for radioactive assays) or fluorescence plate reader
Procedure:
-
Prepare cell membranes and determine protein concentration.
-
In a microtiter plate, add the following to each well:
-
50 µL of assay buffer
-
10 µL of GDP (10 µM final concentration)
-
10 µL of either vehicle, this compound (at various concentrations), or non-labeled GTPγS (as a positive control).
-
10 µL of cell membranes (20-40 µg of protein).
-
-
Incubate for 15 minutes at 30°C to allow for nucleotide exchange.
-
Add 10 µL of [35S]GTPγS (0.1 nM final concentration) to initiate the binding reaction.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Compare the amount of bound [35S]GTPγS in the presence of this compound to the basal (vehicle) and positive control (GTPγS) conditions.
Protocol 2: Control Experiment to Rule Out PKG Involvement
This protocol uses a specific inhibitor to differentiate between G-protein and PKG-mediated effects.
Materials:
-
Your experimental system (e.g., cultured cells, tissue preparation)
-
This compound
-
A specific PKG inhibitor (e.g., Rp-8-Br-PET-cGMPS)[3]
-
A known PKG activator (e.g., 8-Br-cGMP) as a positive control for inhibition.
-
Your assay for measuring the downstream effect (e.g., phosphorylation of a substrate, change in ion channel activity).
Procedure:
-
Prepare your experimental system.
-
Pre-incubate a subset of your samples with the PKG inhibitor for a sufficient time to ensure its action (typically 15-30 minutes).
-
Add the following to your samples:
-
Vehicle control
-
This compound
-
8-Br-cGMP (as a positive control for PKG activation)
-
This compound + PKG inhibitor
-
8-Br-cGMP + PKG inhibitor
-
-
Incubate for the desired time to elicit the biological response.
-
Measure the downstream effect using your established assay.
-
Data Analysis: If the effect of this compound is unchanged by the PKG inhibitor, it is likely not mediated by PKG. If the effect is blocked (similar to how the inhibitor blocks the effect of 8-Br-cGMP), then PKG is likely involved.
Quantitative Data Summary
The following table provides an example of activation constant (Ka) values for cGMP-dependent protein kinase (PKG) activators, which can be useful for comparison when assessing the potential for off-target effects of guanine nucleotide analogs.
| Compound | Target | Activation Constant (Ka) | Reference |
| cGMP | PKGI | 0.26 µM | [2] |
| cAMP | PKGI | 22.4 µM | [2] |
| cGMP | PKGII | 1.6 µM | [2] |
| cAMP | PKGII | 27 µM | [2] |
Visualizations
Signaling Pathway: G-Protein Activation Cycle
References
- 1. Oxidant Sensing by Protein Kinases A and G Enables Integration of Cell Redox State with Phosphoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unimore.it [iris.unimore.it]
- 3. The ANP-cGMP-protein kinase G pathway induces a phagocytic phenotype but decreases inflammatory gene expression in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GTPgammaS - Wikipedia [en.wikipedia.org]
- 5. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of 8-Br-GTP and GMP-PNP in G-Protein Activation Studies
For researchers, scientists, and drug development professionals, the choice of tools to study G-protein activation is critical for elucidating signaling pathways and identifying novel therapeutic targets. This guide provides an objective comparison of two commonly used GTP analogs, 8-Bromoguanosine 5'-triphosphate (8-Br-GTP) and Guanylyl-imidodiphosphate (GMP-PNP), offering insights into their mechanisms, applications, and the experimental data available for each.
Guanine nucleotide-binding proteins (G-proteins) are crucial molecular switches in cellular signaling, cycling between an inactive GDP-bound state and an active GTP-bound state. The study of this activation process often relies on the use of GTP analogs that can lock G-proteins in an active conformation. GMP-PNP is a well-established non-hydrolyzable GTP analog that achieves this by replacing the terminal phosphate oxygen with an imino group, making it resistant to GTPase activity.[1][2] this compound, on the other hand, is a modified GTP with a bromine atom at the 8th position of the guanine ring. While less commonly used in the context of G-protein activation, its unique chemical properties offer distinct possibilities for studying nucleotide-protein interactions.
This guide will delve into the known characteristics of both compounds, present available data in a comparative format, provide detailed experimental protocols for their use, and visualize key concepts through diagrams.
Mechanism of Action and Chemical Properties
The primary difference between this compound and GMP-PNP lies in their chemical modifications and how these affect their interaction with G-proteins and their susceptibility to hydrolysis.
GMP-PNP is designed to be a stable mimic of GTP in its active, bound state. The substitution of the β-γ phosphoanhydride oxygen with an imino group (-NH-) renders the terminal phosphate bond resistant to the intrinsic GTPase activity of the Gα subunit.[1][2] This effectively traps the G-protein in a persistently active conformation, allowing researchers to study downstream signaling events without the complication of signal termination by GTP hydrolysis.
This compound features a bromine substitution on the guanine base. This modification influences the preferred conformation of the glycosidic bond, favoring the syn conformation over the anti conformation typically adopted by GTP. This altered conformation can affect its binding affinity and interaction with the nucleotide-binding pocket of G-proteins. While it is a substrate for GTPases, the rate of hydrolysis may be altered compared to GTP.
Comparative Data
Direct comparative studies quantifying the performance of this compound and GMP-PNP in G-protein activation assays are limited in the available scientific literature. However, we can compile their known properties and data from individual studies to provide a basis for comparison.
| Property | This compound | GMP-PNP |
| Modification | Bromine at C8 of guanine | Imino (-NH-) group between β and γ phosphates |
| Hydrolysis by GTPases | Hydrolyzable (rate may be altered) | Non-hydrolyzable[1][2] |
| Conformational Preference | Favors syn conformation | Mimics anti conformation of GTP |
| Primary Use in G-Protein Studies | Less common; potential as a conformational probe | Widely used to induce persistent G-protein activation[1][2] |
| Experimental Parameter | This compound | GMP-PNP |
| Binding Affinity (Kd) to G-proteins | Data not readily available in comparative studies. | Binds tightly to G-proteins, often in the low micromolar range, in the presence of Mg2+.[1][3] |
| EC50 for Adenylyl Cyclase Activation | Data not readily available in comparative studies. | Effectively activates adenylyl cyclase.[1][2] |
| GTPase Inhibition (Ki) | Reported to be a competitive inhibitor of FtsZ GTPase activity with a Ki of 31.8 μM. Data for G-proteins is not readily available. | Not applicable as it is non-hydrolyzable. |
Experimental Protocols
To facilitate the practical application of these GTP analogs in research, detailed protocols for key experiments are provided below.
GTPase Activity Assay (GTPase-Glo™ Assay)
This assay measures the rate of GTP hydrolysis by monitoring the amount of GTP remaining in a reaction.
Materials:
-
Purified G-protein
-
GTPase-Glo™ Reagent (Promega)
-
Detection Reagent (Promega)
-
GTPase/GAP Buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl2)
-
GTP, this compound, or GMP-PNP (as a negative control for hydrolysis)
-
Microplate luminometer
Procedure:
-
Prepare the GTPase reaction mixture in a white-walled multi-well plate. For each reaction, combine:
-
Purified G-protein (final concentration to be optimized)
-
GTPase/GAP Buffer
-
GTP or this compound (final concentration typically 1-10 µM)
-
-
For a negative control (no hydrolysis), prepare a reaction with GMP-PNP instead of GTP or this compound.
-
Initiate the reaction by adding the nucleotide.
-
Incubate the plate at the desired temperature (e.g., 30°C) for a set time course (e.g., 0, 15, 30, 60 minutes).
-
At each time point, stop the reaction by adding an equal volume of GTPase-Glo™ Reagent.
-
Incubate at room temperature for 30 minutes.
-
Add an equal volume of Detection Reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure luminescence using a microplate luminometer. The luminescent signal is inversely proportional to the GTPase activity.
cAMP Accumulation Assay (Competitive Immunoassay)
This assay measures the activation of adenylyl cyclase, a downstream effector of Gs-coupled G-proteins, by quantifying the production of cyclic AMP (cAMP).
Materials:
-
Cells expressing the G-protein coupled receptor (GPCR) of interest
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
GPCR agonist
-
This compound or GMP-PNP
-
Lysis buffer
-
cAMP immunoassay kit (e.g., ELISA or HTRF-based)
-
Microplate reader (specific to the kit)
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Starve the cells of serum for a few hours before the assay.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
To measure the direct effect of the GTP analogs, permeabilize the cells (e.g., using a low concentration of digitonin) and then add this compound or GMP-PNP at various concentrations.
-
To measure the effect on agonist-stimulated activity, add the GPCR agonist in the presence or absence of the GTP analogs.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP kit manufacturer's instructions.
-
Perform the cAMP competitive immunoassay following the kit protocol. This typically involves the incubation of the cell lysate with a labeled cAMP tracer and a specific anti-cAMP antibody.
-
Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader. The signal is inversely proportional to the amount of cAMP produced.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using the DOT language.
Conclusion
Both this compound and GMP-PNP offer valuable, albeit different, approaches to studying G-protein activation. GMP-PNP remains the gold standard for inducing a stable, constitutively active G-protein state due to its resistance to hydrolysis.[1][2] This makes it an invaluable tool for dissecting downstream signaling pathways and for structural studies of the activated G-protein complex.
The role of this compound in G-protein research is less defined. Its preference for the syn conformation presents an opportunity to probe the conformational flexibility of the nucleotide-binding pocket and to potentially identify G-proteins with unique structural or regulatory features. However, the lack of direct comparative studies with more conventional analogs like GMP-PNP means that its effects on G-protein activation, binding affinity, and downstream signaling need to be empirically determined for each system.
For researchers aiming to achieve sustained G-protein activation to study downstream effects, GMP-PNP is the more established and reliable choice. For those interested in exploring the structural and conformational dynamics of G-protein-nucleotide interactions, this compound may offer a novel, albeit less characterized, avenue of investigation. Future studies directly comparing these two analogs in various G-protein systems will be crucial for fully understanding their respective advantages and limitations.
References
- 1. Effect of guanine nucleotides on [3H]glutamate binding and on adenylate cyclase activity in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenylyl cyclase responsiveness to guanyl nucleotides in the developing rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenylate cyclase activation. Characterization of guanyl nucleotide requirements by direct radioligand-binding methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Br-GTP and GTP-γ-S on the Prokaryotic Cytoskeletal Protein FtsZ
An essential guide for researchers in microbiology and drug discovery exploring the nuances of FtsZ polymerization dynamics.
Introduction
The Filamenting temperature-sensitive mutant Z (FtsZ) protein, a prokaryotic homolog of eukaryotic tubulin, is a critical component of the bacterial cell division machinery. It polymerizes in a GTP-dependent manner to form the Z-ring at the division site, a dynamic structure that serves as a scaffold for the recruitment of other cell division proteins. The dynamic nature of the Z-ring, characterized by rapid polymerization and depolymerization, is tightly regulated by GTP binding and hydrolysis. Understanding the effects of GTP analogs on FtsZ is paramount for dissecting the mechanisms of Z-ring formation and for the development of novel antimicrobial agents targeting bacterial cell division.
This guide provides a detailed comparison of two widely used GTP analogs, 8-bromoguanosine 5'-triphosphate (8-Br-GTP) and Guanosine 5'-O-[gamma-thio]triphosphate (GTP-γ-S), on the structure and function of FtsZ. While both are non-hydrolyzable or slowly hydrolyzable GTP analogs, they exert distinct and contrasting effects on FtsZ polymerization and GTPase activity.
Quantitative Comparison of this compound and GTP-γ-S Effects on FtsZ
The following table summarizes the key quantitative parameters describing the interaction of this compound and GTP-γ-S with FtsZ.
| Parameter | This compound | GTP-γ-S | Reference |
| Binding Affinity | Competitive inhibitor, binds with high affinity.[1] | Binds with an affinity similar to GTP.[2] | [1][2] |
| Effect on Polymerization | Competitive inhibitor of FtsZ polymerization.[3] | Does not support de novo polymerization but can stabilize pre-formed FtsZ polymers.[2][4] | [2][3][4] |
| Effect on GTPase Activity | Competitive inhibitor with a Ki of 31.8 ± 4.1 µM .[3] | Slowly hydrolyzable analog; significantly reduces the rate of GTP hydrolysis. | [3] |
Mechanisms of Action
The differential effects of this compound and GTP-γ-S on FtsZ can be attributed to their distinct chemical structures and how they interact with the GTP-binding pocket of FtsZ.
This compound: A Competitive Inhibitor
This compound acts as a classic competitive inhibitor of FtsZ.[3] The bromine atom at the C8 position of the guanine ring sterically hinders the conformational changes in FtsZ that are necessary for polymerization. By binding to the GTP-binding site, this compound prevents the proper association of FtsZ monomers into protofilaments, thereby inhibiting both polymerization and the associated GTPase activity.[1][3]
GTP-γ-S: A Polymer Stabilizer
In contrast to this compound, GTP-γ-S is a slowly hydrolyzable GTP analog. While it does not efficiently promote the initial assembly of FtsZ protofilaments, it can bind to FtsZ monomers within a pre-formed polymer.[2][4] The substitution of a non-bridging oxygen with sulfur in the γ-phosphate group makes the terminal phosphate resistant to hydrolysis. This "locks" the FtsZ subunits in a conformation that favors polymerization, thereby stabilizing the existing filaments and preventing their disassembly.[2]
Experimental Protocols
Accurate comparison of GTP analog effects on FtsZ requires standardized experimental procedures. Below are detailed methodologies for key assays.
FtsZ Purification
A common method for obtaining pure FtsZ protein is through overexpression in E. coli followed by a series of chromatography steps. A typical protocol involves:
-
Expression: Transformation of an E. coli expression strain (e.g., BL21(DE3)) with an FtsZ-expression plasmid and induction with IPTG.
-
Lysis: Harvesting of cells and lysis by sonication or high-pressure homogenization in a suitable buffer (e.g., 50 mM MES-NaOH pH 6.5, 50 mM KCl, 1 mM EDTA, 10% glycerol).
-
Clarification: Centrifugation to remove cell debris.
-
Ammonium Sulfate Precipitation: Fractional precipitation of the cleared lysate to enrich for FtsZ.
-
Chromatography:
-
Ion-exchange chromatography: Using a column such as DEAE-sepharose to separate proteins based on charge.
-
Gel filtration chromatography: Using a column like Sephacryl S-300 to separate proteins based on size, yielding highly pure FtsZ.
-
-
Purity assessment: Analysis of protein purity by SDS-PAGE.
FtsZ Polymerization Assay (Light Scattering)
This assay monitors the polymerization of FtsZ in real-time by measuring the increase in light scattering as monomers assemble into larger polymers.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES-NaOH pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP, this compound, and GTP-γ-S stock solutions
-
Fluorometer or spectrophotometer with a 90° light scattering setup
Procedure:
-
Equilibrate the fluorometer to the desired temperature (e.g., 30°C).
-
In a cuvette, add the polymerization buffer and the desired concentration of FtsZ (e.g., 12.5 µM).
-
Place the cuvette in the fluorometer and record a baseline reading (excitation and emission wavelengths typically set to 350 nm).
-
To study inhibition by this compound, add the desired concentration of the inhibitor and incubate for a few minutes before initiating polymerization.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
To study the stabilizing effect of GTP-γ-S, first initiate polymerization with GTP. Once the polymerization reaches a steady state, add GTP-γ-S and monitor the change in light scattering over time.
-
Record the light scattering signal over time. An increase in signal indicates polymerization, a plateau indicates a steady state, and a decrease indicates depolymerization.
FtsZ GTPase Activity Assay (Malachite Green)
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from GTP hydrolysis.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer
-
GTP, this compound, and GTP-γ-S stock solutions
-
Malachite green reagent
-
Phosphate standard solution
Procedure:
-
Prepare reaction mixtures containing FtsZ in polymerization buffer. For inhibition studies, pre-incubate FtsZ with varying concentrations of this compound or a fixed concentration of GTP-γ-S.
-
Initiate the reaction by adding GTP.
-
Incubate the reactions at the desired temperature for a specific time period (e.g., 10 minutes).
-
Stop the reaction by adding EDTA to chelate Mg²⁺.
-
Add the malachite green reagent to each reaction and incubate for color development.
-
Measure the absorbance at ~620-650 nm.
-
Determine the concentration of Pi released using a standard curve prepared with the phosphate standard solution.
-
Calculate the GTPase activity as moles of Pi released per mole of FtsZ per minute.
FtsZ Sedimentation Assay
This assay separates FtsZ polymers from monomers by ultracentrifugation to quantify the extent of polymerization.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer
-
GTP, this compound, and GTP-γ-S stock solutions
-
Ultracentrifuge and appropriate rotors/tubes
-
SDS-PAGE equipment and reagents
Procedure:
-
Set up polymerization reactions as described for the light scattering assay.
-
Incubate the reactions to allow polymerization to reach a steady state.
-
Centrifuge the samples at high speed (e.g., >100,000 x g) for a sufficient time to pellet the FtsZ polymers (e.g., 20 minutes).
-
Carefully separate the supernatant (containing monomers) from the pellet (containing polymers).
-
Resuspend the pellet in a volume of buffer equal to the supernatant.
-
Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE.
-
Quantify the amount of FtsZ in each fraction by densitometry of the Coomassie-stained gel to determine the percentage of polymerized FtsZ.
Conclusion
This compound and GTP-γ-S, while both serving as tools to probe the GTP-dependent functions of FtsZ, exhibit fundamentally different mechanisms of action. This compound acts as a potent competitive inhibitor, preventing FtsZ polymerization and GTPase activity. In contrast, GTP-γ-S, a slowly hydrolyzable analog, stabilizes pre-existing FtsZ polymers by preventing their disassembly. The choice between these two analogs depends on the specific experimental question being addressed. For researchers aiming to block Z-ring formation, this compound is a suitable tool. Conversely, to study the structure and function of stable FtsZ filaments, GTP-γ-S is the analog of choice. A thorough understanding of their distinct effects, as outlined in this guide, is crucial for the accurate interpretation of experimental results and for advancing our knowledge of bacterial cell division.
References
- 1. The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-hydrolysable GTP-gamma-S stabilizes the FtsZ polymer in a GDP-bound state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GTP analogue inhibits polymerization and GTPase activity of the bacterial protein FtsZ without affecting its eukaryotic homologue tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assembly Dynamics of the Bacterial Cell Division Protein FtsZ: Poised at the Edge of Stability - PMC [pmc.ncbi.nlm.nih.gov]
Validating 8-Br-GTP's Inhibitory Effect on FtsZ: A Comparative Guide Using FtsZ Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8-bromoguanosine 5'-triphosphate (8-Br-GTP) as an inhibitor of the bacterial cell division protein FtsZ. We delve into the validation of its inhibitory mechanism through the conceptual use of FtsZ mutants, comparing its performance with other known FtsZ inhibitors and providing detailed experimental protocols for key assays.
Introduction to FtsZ Inhibition and the Role of this compound
FtsZ, a prokaryotic homolog of eukaryotic tubulin, is a crucial protein in bacterial cytokinesis. It polymerizes in a GTP-dependent manner to form the Z-ring at the division site, a critical step for bacterial cell division.[1] The essential nature of FtsZ makes it an attractive target for novel antibacterial agents.
This compound is a GTP analog that acts as a competitive inhibitor of FtsZ.[2] By binding to the GTP-binding site, it interferes with both the polymerization of FtsZ protofilaments and the intrinsic GTPase activity of the protein.[2] A key advantage of some C8-substituted GTP analogs like this compound is their selectivity for FtsZ over eukaryotic tubulin, which is crucial for minimizing host toxicity.[2]
Validating Inhibitor Specificity with FtsZ Mutants
A critical step in characterizing a novel inhibitor is to validate its specific target and binding site. The use of protein mutants is a powerful tool in this process. By introducing mutations in the putative binding site of an inhibitor, researchers can observe changes in the inhibitor's efficacy. A significant increase in the inhibitor's IC50 or Ki value in the presence of a specific mutation provides strong evidence that the inhibitor binds at or near the site of that mutation.
While direct experimental data on the inhibition of specific FtsZ mutants by this compound is not extensively available in the reviewed literature, the principle remains a cornerstone of inhibitor validation. As a GTP analog, it is highly anticipated that mutations within the GTP-binding pocket of FtsZ would alter the inhibitory activity of this compound.
For instance, the temperature-sensitive ftsZ84 allele in E. coli carries a G105S mutation in the GTP-binding loop, which affects GTP binding and hydrolysis.[1][3] It would be expected that the Ki for this compound against the FtsZ84 protein would be significantly different from that for the wild-type protein.
Comparative Inhibitor Data
To provide context for this compound's activity, the following table compares its performance with other FtsZ inhibitors. Where available, data on the effects of these inhibitors on FtsZ mutants are included to illustrate the validation principle.
| Inhibitor | Target Site | Wild-Type FtsZ Inhibition | FtsZ Mutant Inhibition | Reference |
| This compound | GTP-binding site | Ki: ~31.8 µM (competitive inhibitor of GTPase activity) | Data not available | [2] |
| PC190723 | Allosteric site (interdomain cleft) | MIC: 0.12 µg/ml (S. aureus) | MIC against S. aureus FtsZ G196A mutant: 4 µg/ml (32-fold decrease in susceptibility) | [4] |
| Zantrins (e.g., Z1) | GTPase activity inhibition | IC50: 4-25 µM (E. coli FtsZ) | 2-fold resistance in E. coli with thermosensitive ftsZ84 mutation | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Site-Directed Mutagenesis of FtsZ
This protocol outlines the general steps for creating FtsZ mutants to test inhibitor binding.
-
Plasmid Template Preparation: Isolate a plasmid containing the wild-type ftsZ gene.
-
Primer Design: Design primers incorporating the desired mutation in the ftsZ sequence.
-
PCR Mutagenesis: Perform PCR using the plasmid template and the mutagenic primers to amplify the entire plasmid with the desired mutation.
-
Template Digestion: Digest the parental, methylated plasmid DNA with a methylation-dependent endonuclease (e.g., DpnI).
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select for transformed colonies and verify the desired mutation through DNA sequencing.
-
Protein Expression and Purification: Express the mutant FtsZ protein and purify it using standard chromatography techniques.
FtsZ GTPase Activity Assay (Malachite Green)
This assay measures the rate of GTP hydrolysis by FtsZ by detecting the release of inorganic phosphate.
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing FtsZ (wild-type or mutant) in a suitable buffer (e.g., 50 mM MES pH 6.5, 50 mM KCl, 5 mM MgCl2).
-
Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., this compound) to the reaction wells.
-
Initiation: Initiate the reaction by adding GTP to a final concentration of 1 mM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Termination and Detection: Stop the reaction and detect the released phosphate by adding a malachite green-molybdate reagent.
-
Measurement: Measure the absorbance at ~620-650 nm.
-
Data Analysis: Generate a standard curve using known phosphate concentrations to determine the amount of GTP hydrolyzed. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
FtsZ Polymerization Assay (Light Scattering)
This assay monitors the polymerization of FtsZ into protofilaments by measuring changes in light scattering.
-
Sample Preparation: Prepare purified FtsZ (wild-type or mutant) in a polymerization buffer (e.g., 50 mM MES pH 6.5, 50 mM KCl, 10 mM MgCl2).
-
Inhibitor Incubation: Incubate the FtsZ solution with the desired concentration of the inhibitor (e.g., this compound) at 30°C in a fluorometer cuvette.
-
Baseline Measurement: Record the baseline light scattering at a 90° angle (e.g., excitation and emission wavelengths of 350 nm).
-
Initiation of Polymerization: Initiate polymerization by adding GTP (final concentration 1 mM).
-
Monitoring: Continuously monitor the change in light scattering over time. An increase in light scattering indicates FtsZ polymerization.
-
Data Analysis: Compare the rate and extent of polymerization in the presence and absence of the inhibitor to determine its effect.
Visualizing the Validation Workflow
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: FtsZ inhibition pathway by this compound.
Caption: Experimental workflow for validating this compound's effect.
Caption: Logical framework for validation using FtsZ mutants.
References
- 1. Mutants of FtsZ Targeting the Protofilament Interface: Effects on Cell Division and GTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Site-specific mutations of FtsZ - effects on GTPase and in vitro assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mechanism of salt bridge–mediated resistance to FtsZ inhibitor PC190723 revealed by a cell-based screen - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Direct Protein Binding of 8-Br-GTP: A Comparative Guide to Biochemical Assays
For researchers investigating GTP-binding proteins, confirming the direct interaction between a ligand and its target is a critical step. 8-Bromo-guanosine 5'-triphosphate (8-Br-GTP) is a commonly used GTP analog. This guide provides a comparative overview of key biochemical assays to validate its direct binding to a target protein, offering detailed protocols and data to aid in experimental design.
The selection of an appropriate assay depends on various factors, including the required sensitivity, the need for kinetic data, and the availability of specialized equipment. This guide explores several widely-used techniques, from traditional radiolabeling assays to modern biophysical methods.
Comparison of Key Biochemical Assays
The following table summarizes the quantitative parameters and key features of the discussed biochemical assays, providing a framework for selecting the most suitable method for your research needs.
| Assay | Principle | Key Parameters Measured | Advantages | Limitations |
| Radiolabeled GTPγS Binding Assay | Measures the incorporation of a radiolabeled, non-hydrolyzable GTP analog ([³⁵S]GTPγS) into the target protein. | Bmax (maximal binding), EC50 (potency) | High sensitivity, well-established protocols.[1][2] | Requires handling of radioactive materials, generates radioactive waste, endpoint measurements.[3] |
| Fluorescence-Based Assays (e.g., Eu-GTP) | Utilizes a fluorescently labeled, non-hydrolyzable GTP analog (e.g., Europium-GTP) to detect binding, often via Time-Resolved Fluorescence Energy Transfer (TR-FRET).[3][4] | EC50, Agonist/Antagonist potency | Non-radioactive, high-throughput compatible, homogenous format (no wash steps).[4][5] | Potential for compound interference with fluorescence, may have lower affinity than radiolabeled analogs.[3] |
| Pull-Down Assay | An immobilized "bait" protein (the target) is used to capture the "prey" (this compound or a derivative), or an immobilized GTP analog is used to capture the protein.[6] | Qualitative (Yes/No binding), Semi-quantitative | Simple, does not require specialized equipment, useful for screening interactions.[7] | Prone to false positives from non-specific binding, generally not quantitative.[6] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event between the target protein and this compound.[8] | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Label-free, provides a complete thermodynamic profile of the interaction in a single experiment.[8][9] | Requires large amounts of purified protein, sensitive to buffer mismatches, lower throughput.[10] |
| Surface Plasmon Resonance (SPR) | Detects binding in real-time by measuring changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.[11] | Binding Affinity (KD), Association/Dissociation rates (kon/koff) | Label-free, real-time kinetic data, high sensitivity.[12][13] | Requires protein immobilization which can affect activity, potential for mass transport limitations.[12] |
Signaling and Experimental Workflows
Visualizing the underlying biological processes and experimental steps is crucial for understanding and implementing these assays.
Caption: G-Protein Coupled Receptor (GPCR) signaling cascade.
Caption: Workflow for a pull-down assay.
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Experimental Protocols
Radiolabeled [³⁵S]GTPγS Filter Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to a target protein, often within a crude membrane preparation.[1][14]
Methodology:
-
Membrane Preparation:
-
Culture and harvest cells expressing the target protein.
-
Homogenize cells in a lysis buffer (e.g., Tris-HCl, MgCl₂, EDTA) and centrifuge to pellet cellular debris.
-
Collect the supernatant and perform a high-speed centrifugation step to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[15]
-
-
Binding Reaction:
-
In a microtiter plate, combine the membrane preparation (typically 5-20 µg of protein) with assay buffer containing GDP (to ensure the G protein is in its inactive state) and the desired concentrations of this compound (as a competitor) or other test compounds.
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.[2]
-
Incubate at 30°C for 60-90 minutes to allow binding to reach equilibrium.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radiolabel from the free radiolabel.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.[14][15]
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of unlabeled GTPγS.
-
Subtract non-specific binding from total binding to get specific binding.
-
Plot specific binding against the concentration of the test compound to determine parameters like EC50 or IC50.
-
Pull-Down Assay
This technique uses an affinity-tagged "bait" protein to isolate its binding partners ("prey") from a complex mixture.[6][7]
Methodology:
-
Bait Protein Immobilization:
-
Express and purify the target protein with an affinity tag (e.g., GST, His-tag).
-
Incubate the purified bait protein with affinity beads (e.g., Glutathione-agarose for GST-tags, Ni-NTA agarose for His-tags) to immobilize it.[16]
-
Wash the beads to remove any unbound protein.
-
-
Prey Preparation and Binding:
-
Prepare a cell lysate from cells that have been treated with a tagged version of this compound (e.g., biotinylated this compound) or where the endogenous protein is the target.
-
Incubate the lysate (prey) with the immobilized bait protein beads for 1-4 hours at 4°C with gentle rotation.[17]
-
-
Washing and Elution:
-
Centrifuge the beads and discard the supernatant (flow-through).
-
Wash the beads extensively with wash buffer (e.g., PBS with a mild detergent) to remove non-specifically bound proteins.[18]
-
Elute the bait protein and any bound prey from the beads. Elution can be achieved using a competitive ligand (e.g., glutathione for GST-tags), a change in pH, or a denaturing buffer (like SDS-PAGE sample buffer).[16]
-
-
Detection:
-
Analyze the eluted fractions by SDS-PAGE and Western blotting.
-
Probe the blot with an antibody that recognizes the tag on this compound (e.g., streptavidin-HRP for biotin) or an antibody against the target protein itself.
-
Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic characterization of the binding interaction by measuring the heat changes that occur upon binding.[8][9]
Methodology:
-
Sample Preparation:
-
Purify the target protein to a high degree.
-
Prepare a concentrated solution of this compound.
-
Crucially, both the protein and the this compound solution must be in identical, thoroughly degassed buffers to minimize heats of dilution.[10] Dialysis of the protein against the final buffer is highly recommended.
-
-
Instrument Setup:
-
Load the target protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Allow the system to equilibrate to the desired experimental temperature.[19]
-
-
Titration:
-
Perform a series of small, sequential injections of the this compound solution into the sample cell containing the target protein.
-
After each injection, the heat released or absorbed is measured by the instrument as the system returns to thermal equilibrium.[8]
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrating the area under these peaks provides the heat change for each injection.
-
Plotting the heat change per mole of injectant against the molar ratio of ligand to protein generates a binding isotherm.
-
This isotherm is then fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[10] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. revvity.com [revvity.com]
- 5. revvity.com [revvity.com]
- 6. Pull-Down Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 9. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. scispace.com [scispace.com]
- 12. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. Principle and Protocol of Pull-down Technology - Creative BioMart [creativebiomart.net]
- 18. Pull Down Assay Technical - Profacgen [profacgen.com]
- 19. tainstruments.com [tainstruments.com]
Validating the Cellular Effects of 8-Br-GTP: A Comparative Guide to Knockout and Knockdown Models
For Researchers, Scientists, and Drug Development Professionals
8-Bromoguanosine 3',5'-cyclic monophosphate (8-Br-GTP), a cell-permeable analog of cyclic guanosine monophosphate (cGMP), is a critical tool for elucidating cGMP-mediated signaling pathways. Its effects are primarily mediated through the activation of cGMP-dependent protein kinase (PKG). However, ensuring the specificity of this compound's actions is paramount for accurate interpretation of experimental results. This guide provides a comparative overview of genetic knockdown and knockout models for validating the cellular effects of this compound, supported by experimental data and detailed protocols.
Comparison of Validation Models: Knockout vs. Knockdown
Genetic models that ablate or reduce the expression of the primary downstream effector of this compound, cGMP-dependent protein kinase I (cGKI, encoded by the PRKG1 gene), offer the most rigorous validation of its on-target effects.
| Feature | Knockout (KO) Models (e.g., cGKI-/- mice) | Knockdown (KD) Models (e.g., siRNA) | Pharmacological Inhibition |
| Principle | Complete and permanent elimination of the target gene. | Transient reduction of target mRNA and protein expression. | Reversible or irreversible inhibition of protein function by a small molecule. |
| Advantages | - Definitive validation of target involvement. - Stable and heritable genetic modification. - Allows for in vivo and ex vivo studies. | - Relatively rapid and cost-effective. - Applicable to a wide range of cell types, including human cells. - Dose-dependent and transient effects can be studied. | - Simple and rapid application. - Temporal control over protein inhibition. |
| Disadvantages | - Time-consuming and expensive to generate. - Potential for developmental compensation or lethality. - Off-target effects of the genetic modification are possible. | - Incomplete protein depletion. - Off-target effects of the siRNA. - Transient effect, requiring repeated treatments for long-term studies. | - Potential for off-target effects and lack of specificity. - May not completely inhibit protein function. - Can have complex pharmacology (e.g., partial agonism).[1][2] |
| Typical Use Case | Validating the physiological role of a protein in a whole organism. | Validating the role of a protein in a specific cellular process in vitro. | Initial screening and validation of pathway involvement. |
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing knockout and knockdown approaches to validate the effects of this compound (often referred to as 8-Br-cGMP in literature).
Table 1: Effect of 8-Br-cGMP on Erythrocyte Survival (Eryptosis)
| Experimental Group | Treatment | % Annexin V Positive Cells (Eryptosis) | Reference |
| Wild-Type (WT) Erythrocytes | Control | Baseline | Friebe et al., 2011 |
| Ionomycin | Increased | Friebe et al., 2011 | |
| Ionomycin + 8-Br-cGMP | Suppressed | Friebe et al., 2011 | |
| cGKI Knockout (KO) Erythrocytes | Control | Baseline | Friebe et al., 2011 |
| Ionomycin | Increased | Friebe et al., 2011 | |
| Ionomycin + 8-Br-cGMP | No significant suppression | Friebe et al., 2011 |
Note: This study demonstrates that the protective effect of 8-Br-cGMP against eryptosis is dependent on the presence of cGKI.
Table 2: Effect of 8-Br-cGMP on Vascular Smooth Muscle Cell (VSMC) Adhesion
| Cell Type | Treatment | Relative Cell Adhesion (normalized to control) | Reference |
| Primary Wild-Type (WT) VSMCs | Control | 1.0 | Wolfsgruber et al., 2009[3] |
| 8-Br-cGMP (100 µM) | Increased | Wolfsgruber et al., 2009[3] | |
| Primary cGKI Knockout (KO) VSMCs | Control | 1.0 | Wolfsgruber et al., 2009[3] |
| 8-Br-cGMP (100 µM) | No significant increase | Wolfsgruber et al., 2009[3] |
Note: This study shows that 8-Br-cGMP promotes the adhesion of primary VSMCs through a cGKI-dependent mechanism.[3]
Table 3: Effect of 8-Br-cGMP on TRPC6 Channel Activity
| Experimental Condition | Treatment | Effect on TRPC6 Current | Reference |
| HEK293T cells expressing WT TRPC6 | Angiotensin II (ATII) | Increased current | Ko et al., 2009[4] |
| ATII + 8-Br-cGMP | Markedly attenuated current | Ko et al., 2009[4] | |
| HEK293T cells with PKG inhibition | ATII + 8-Br-cGMP | No impact on current | Ko et al., 2009[4] |
Note: This study highlights that the inhibitory effect of 8-Br-cGMP on TRPC6 channel activity is mediated by PKG.[4]
Experimental Protocols
Key Experiment 1: Eryptosis Assay Using Annexin V Staining
Objective: To determine if the protective effect of this compound against induced eryptosis is mediated by cGKI.
Methodology:
-
Erythrocyte Isolation: Collect blood from wild-type and cGKI knockout mice into heparinized tubes. Isolate erythrocytes by centrifugation and wash three times with Ringer solution (125 mM NaCl, 5 mM KCl, 1 mM MgSO4, 32 mM HEPES, 5 mM glucose, 1 mM CaCl2, pH 7.4).
-
Treatment: Resuspend erythrocytes to a final hematocrit of 0.4% in Ringer solution. Pre-incubate a subset of cells with this compound (e.g., 50 µM) for 30 minutes at 37°C.
-
Induction of Eryptosis: Add a calcium ionophore, such as ionomycin (e.g., 1 µM), to induce eryptosis and incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Annexin V Staining: Wash the erythrocytes once with Ringer solution. Resuspend the pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and incubate for 15 minutes at room temperature in the dark.[4][5][6]
-
Flow Cytometry: Analyze the cells by flow cytometry. FITC-positive cells are considered eryptotic.
Key Experiment 2: Vascular Smooth Muscle Cell Adhesion Assay
Objective: To assess whether this compound-induced adhesion of vascular smooth muscle cells is dependent on cGKI.
Methodology:
-
Cell Culture: Isolate primary vascular smooth muscle cells from the aortas of wild-type and cGKI knockout mice. Culture the cells in DMEM supplemented with 10% fetal bovine serum.
-
Seeding: Seed the cells in 96-well plates at a density that allows for adhesion and growth over the experimental period.
-
Treatment: After allowing the cells to attach overnight, replace the medium with fresh medium containing this compound (e.g., 100 µM) or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Quantification of Adherent Cells:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Quantify the number of adherent, viable cells using an MTS or MTT assay.[7] Add the MTS/MTT reagent to each well, incubate, and then measure the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable, adherent cells.
-
Key Experiment 3: PRKG1 Knockdown using siRNA
Objective: To transiently reduce cGKI expression to validate the on-target effects of this compound in a specific cell line.
Methodology:
-
siRNA Design and Synthesis: Design or purchase validated siRNAs targeting the PRKG1 gene. A non-targeting scrambled siRNA should be used as a negative control.
-
Transfection:
-
Seed the target cells (e.g., human vascular smooth muscle cells) in 6-well plates.
-
On the day of transfection, dilute the PRKG1 siRNA and scrambled siRNA in serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.[7][8][9][10]
-
-
Validation of Knockdown: Harvest a subset of the cells to validate the knockdown efficiency by:
-
Quantitative RT-PCR (qRT-PCR): To measure the reduction in PRKG1 mRNA levels.
-
Western Blotting: To measure the reduction in cGKI protein levels.
-
-
Functional Assay: Treat the remaining PRKG1-knockdown and control cells with this compound and perform a relevant functional assay (e.g., cell migration, proliferation, or a specific phosphorylation event) to determine if the effect of this compound is attenuated in the absence of cGKI.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway activated by this compound.
Caption: Experimental workflow for knockout model validation.
Caption: Experimental workflow for knockdown model validation.
Conclusion
The use of knockout and knockdown models provides unequivocal evidence for the on-target effects of this compound through the cGKI signaling pathway. While knockout models offer a definitive in vivo and ex vivo validation, siRNA-mediated knockdown presents a more rapid and versatile approach for in vitro studies. The choice of model will depend on the specific research question, available resources, and the biological system under investigation. When combined with appropriate pharmacological inhibitors as controls, these genetic tools are indispensable for rigorously validating the cellular effects of this compound and accurately dissecting the complexities of cGMP signaling.
References
- 1. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclic Guanosine Monophosphate-dependent Protein Kinase I Promotes Adhesion of Primary Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Rp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 9. Regulation of cardiac ryanodine receptor function by the cyclic-GMP dependent protein kinase G - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of smooth muscle cGMP/cGKI signaling in murine vascular restenosis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Specificity of 8-Br-GTP Against a Panel of GTPases
For Researchers, Scientists, and Drug Development Professionals
The study of GTP-binding proteins (GTPases) is fundamental to understanding a vast array of cellular processes, from signal transduction and cell proliferation to cytoskeletal dynamics and vesicular transport.[1][2][3] GTP analogs are invaluable tools in this research, allowing for the modulation of GTPase activity. 8-Bromo-guanosine 5'-triphosphate (8-Br-GTP) is one such analog, often utilized for its potential to activate or inhibit specific GTPases. However, a comprehensive understanding of its specificity across the diverse landscape of GTPase families is crucial for the accurate interpretation of experimental results.
Understanding the GTPase Superfamily
GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[3][4][5] This cycle is tightly regulated by two main classes of proteins: Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, thereby activating the GTPase, and GTPase-Activating Proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of the GTPase, leading to its inactivation.[6][7][8] The major families of small GTPases, each with numerous members, govern distinct cellular functions:
-
Ras Family: Primarily involved in cell growth, differentiation, and survival signaling pathways.[4]
-
Rho Family: Key regulators of the actin cytoskeleton, cell polarity, and cell migration.[9][10][11]
-
Rab Family: The largest family, orchestrating vesicular transport, including budding, motility, and fusion.[12][13]
-
Arf Family: Regulate vesicle budding, membrane trafficking, and actin remodeling.[14][15]
-
Ran Family: Primarily involved in nucleocytoplasmic transport and mitotic spindle assembly.[16][17][18]
Given the high degree of structural similarity within the nucleotide-binding pocket of GTPases, it is plausible that a GTP analog could have effects across multiple families. Therefore, empirical testing of specificity is essential.
Comparative Activity of this compound Across GTPase Families
As of the latest literature review, specific quantitative data (e.g., IC50, EC50, Kᵢ, Kₐ) for this compound across a representative panel of GTPases is not compiled in a single source. To facilitate this crucial area of research, the following table is provided as a template for researchers to populate with their own experimental data.
| GTPase Family | Representative Member | Assay Type | Parameter (e.g., IC50, EC50) | This compound Value | Alternative Compound Value | Reference |
| Ras | H-Ras | GTP Binding | EC₅₀ (µM) | Data to be generated | ||
| K-Ras | GTP Hydrolysis | IC₅₀ (µM) | Data to be generated | |||
| Rho | RhoA | Nucleotide Exchange | EC₅₀ (µM) | Data to be generated | ||
| Rac1 | GTP Binding | EC₅₀ (µM) | Data to be generated | |||
| Cdc42 | GTP Hydrolysis | IC₅₀ (µM) | Data to be generated | |||
| Rab | Rab5 | Nucleotide Exchange | EC₅₀ (µM) | Data to be generated | ||
| Rab7 | GTP Binding | EC₅₀ (µM) | Data to be generated | |||
| Arf | Arf1 | Nucleotide Exchange | EC₅₀ (µM) | Data to be generated | ||
| Arf6 | GTP Hydrolysis | IC₅₀ (µM) | Data to be generated | |||
| Ran | Ran | GTP Binding | EC₅₀ (µM) | Data to be generated |
Table 1: Template for Comparative Specificity Profiling of this compound. This table should be populated with experimental data to provide a clear comparison of the activity of this compound and other reference compounds against a panel of representative GTPases from each major family.
Visualizing GTPase Signaling and Experimental Workflow
To provide a conceptual framework for these studies, the following diagrams illustrate a generic GTPase signaling pathway and a typical experimental workflow for assessing the specificity of a compound like this compound.
Figure 1: Generic GTPase Signaling Pathway.
Figure 2: Workflow for Assessing GTPase Specificity.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the specificity of this compound against a panel of GTPases.
GTP Binding Assay (Fluorescence-Based)
This assay measures the ability of a compound to either promote or inhibit the binding of a fluorescent GTP analog to a GTPase.
Principle: The binding of a fluorescent GTP analog, such as BODIPY-FL-GTP, to a GTPase results in an increase in fluorescence polarization or intensity. The effect of this compound on this binding can be quantified.
Materials:
-
Purified recombinant GTPases (e.g., H-Ras, RhoA, Rac1, Cdc42, Rab7)
-
BODIPY-FL-GTP or another suitable fluorescent GTP analog
-
This compound
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
EDTA solution (0.5 M)
-
384-well black microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
GTPase Preparation: Dilute purified GTPases to a working concentration (e.g., 200 nM) in Assay Buffer.
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer.
-
Assay Setup:
-
To each well of the microplate, add the purified GTPase.
-
Add the serially diluted this compound or vehicle control.
-
Incubate for 15 minutes at room temperature to allow for pre-binding.
-
-
Initiate Reaction: Add the fluorescent GTP analog to each well to a final concentration of ~100 nM.
-
Measurement: Immediately begin reading the fluorescence signal (e.g., at 485 nm excitation and 535 nm emission for BODIPY-FL-GTP) every minute for 30-60 minutes.
-
Data Analysis: Plot the fluorescence signal against the concentration of this compound. Determine the EC₅₀ (for activators) or IC₅₀ (for inhibitors) by fitting the data to a dose-response curve.
GTP Hydrolysis Assay (Phosphate Detection)
This assay measures the intrinsic or GAP-stimulated GTPase activity by quantifying the amount of inorganic phosphate (Pi) released upon GTP hydrolysis.
Principle: The rate of GTP hydrolysis by a GTPase is measured by detecting the liberated Pi using a sensitive colorimetric reagent, such as malachite green.
Materials:
-
Purified recombinant GTPases
-
Purified corresponding GAPs (optional, for stimulated activity)
-
This compound
-
GTP solution (high purity)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
Malachite Green Reagent
-
Phosphate standards
-
96-well clear microplates
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified GTPase (e.g., 1 µM), Assay Buffer, and varying concentrations of this compound or vehicle control. If measuring GAP-stimulated activity, include the purified GAP.
-
Initiate Hydrolysis: Add GTP to a final concentration of 100 µM to start the reaction.
-
Incubation: Incubate the reaction at 37°C. Take aliquots at several time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Stop Reaction and Detect Pi: Stop the reaction by adding the Malachite Green Reagent to each aliquot in a 96-well plate. This reagent will also develop color with the released Pi.
-
Measurement: After a 15-20 minute incubation at room temperature for color development, measure the absorbance at ~620-650 nm.
-
Data Analysis: Generate a standard curve using the phosphate standards. Convert the absorbance readings of the samples to the amount of Pi released. Plot Pi released over time to determine the hydrolysis rate. Compare the rates in the presence of different concentrations of this compound to determine its inhibitory or stimulatory effect and calculate the IC₅₀ or EC₅₀.
Guanine Nucleotide Exchange Assay (Fluorescence-Based)
This assay measures the rate of GDP release from a GTPase, which is the rate-limiting step in GTP binding.
Principle: A fluorescent GDP analog, N-methylanthraniloyl-GDP (MANT-GDP), is pre-loaded onto the GTPase. The fluorescence of MANT-GDP is sensitive to its environment; its fluorescence intensity decreases upon dissociation from the GTPase. The rate of this decrease is monitored upon the addition of a large excess of a non-fluorescent nucleotide, such as this compound.
Materials:
-
Purified recombinant GTPases
-
MANT-GDP
-
This compound
-
Exchange Buffer: 20 mM HEPES pH 7.4, 100 mM NaCl, 1 mM MgCl₂, 1 mM DTT
-
EDTA solution (0.5 M)
-
Fluorometer or plate reader with fluorescence capabilities
Procedure:
-
Loading with MANT-GDP: Incubate the purified GTPase (e.g., 5 µM) with a 5-fold molar excess of MANT-GDP in Exchange Buffer containing 5 mM EDTA for 30 minutes at room temperature. The EDTA chelates Mg²⁺, which facilitates nucleotide exchange.
-
Stabilization: Stop the loading reaction by adding MgCl₂ to a final concentration of 10 mM. Remove excess, unbound MANT-GDP using a desalting column.
-
Exchange Reaction:
-
Place the MANT-GDP-loaded GTPase (final concentration ~1 µM) into a cuvette or well of a microplate.
-
Monitor the baseline fluorescence (excitation ~360 nm, emission ~440 nm).
-
-
Initiate Exchange: Add a large excess (e.g., 100-fold molar excess) of this compound to initiate the exchange.
-
Measurement: Record the decrease in fluorescence intensity over time.
-
Data Analysis: Fit the fluorescence decay curve to a single exponential decay function to determine the rate constant (k_obs) for nucleotide dissociation. Compare the rates observed with this compound to those with standard GTP to assess its ability to promote nucleotide exchange.
By systematically applying these experimental protocols to a panel of representative GTPases, researchers can generate a comprehensive specificity profile for this compound. This data is essential for the rigorous design and interpretation of experiments aimed at elucidating the complex roles of GTPases in cellular function and disease.
References
- 1. GTPase Pathways in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drugging the Small GTPase Pathways in Cancer Treatment: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTPase - Wikipedia [en.wikipedia.org]
- 4. Ras GTPase - Wikipedia [en.wikipedia.org]
- 5. Rho Family GTPases and Cellular Transformation - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Global and targeted profiling of GTP-binding proteins in biological samples by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divergent Mechanisms Activating RAS and Small GTPases Through Post-translational Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The roles of GTPase-activating proteins in regulated cell death and tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rho GTPases: Regulation and roles in cancer cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detecting Endogenous Rab8 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Arf GTPase-activating proteins and their potential role in cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Point mutations in Arf1 reveal cooperative effects of the N-terminal extension and myristate for GTPase-activating protein catalytic activity | PLOS One [journals.plos.org]
- 16. Ran (protein) - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. What are Ran GTPases? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
The Unassuming Role of Inactive Analogs: A Guide to Using 8-bromo-GDP as a Negative Control
In the intricate world of cellular signaling, discerning true biological effects from experimental artifacts is paramount. For researchers investigating G protein-coupled receptors (GPCRs) and their downstream signaling cascades, the use of appropriate controls is a cornerstone of robust experimental design. Among the arsenal of control compounds, inactive nucleotide analogs play a crucial role. This guide provides a comprehensive comparison of 8-bromo-GDP as a negative control, offering supporting experimental context, detailed protocols, and visualizations to aid researchers in its effective implementation.
Introduction to G Protein Signaling and the Need for Controls
G proteins are molecular switches that, in their active state, bind to guanosine triphosphate (GTP) and initiate a cascade of downstream events. The cycle is terminated when GTP is hydrolyzed to guanosine diphosphate (GDP), rendering the G protein inactive. To study the activation of this pathway, researchers often employ non-hydrolyzable GTP analogs, such as GTPγS, which lock the G protein in a perpetually "on" state.
Conversely, to ensure that the observed signaling is a direct result of GTP-dependent activation, a reliable negative control is essential. This is where inactive analogs like 8-bromo-GDP come into play. An ideal negative control should resemble the natural inactive ligand (GDP) but be demonstrably inert in promoting G protein activation.
8-bromo-GDP: An Inert Counterpart for G Protein Assays
8-bromo-GDP is a modified form of GDP where a bromine atom is attached to the 8th position of the guanine ring. This modification is thought to sterically hinder the interaction of the nucleotide with the G protein's binding pocket, preventing the conformational changes necessary for activation. While direct, quantitative binding data for 8-bromo-GDP across a wide range of G proteins is not extensively published, the principle of its inactivity is supported by studies on related 8-bromo-guanine nucleotides.
For instance, a study by Läppchen et al. (2005) demonstrated that 8-bromo-GTP acts as a competitive inhibitor of the bacterial GTPase FtsZ, indicating that the 8-bromo modification can indeed interfere with the protein's normal nucleotide interaction and function[1]. This provides a strong rationale for the use of 8-bromo-GDP as a tool to confirm that an observed biological response is genuinely dependent on the G protein adopting its active, GTP-bound conformation.
Comparison with Other Negative Controls
While 8-bromo-GDP is a valuable tool, other molecules are also used as negative controls in G protein assays. The most common is GDP itself. However, in certain experimental setups, residual GTP contamination or the presence of nucleotide exchange factors can lead to a low level of G protein activation even in the presence of excess GDP. The larger size and altered electronic properties of the brominated guanine in 8-bromo-GDP are expected to provide a more definitive "off" state.
Another potential control is the use of a dominant-negative mutant of the G protein, which can bind to the receptor but is incapable of signaling. While effective, this genetic approach is more complex and may not be suitable for all experimental systems, particularly in high-throughput screening applications.
Table 1: Comparison of Negative Controls in G Protein Assays
| Control | Mechanism of Action | Advantages | Disadvantages |
| GDP | The natural inactive ligand. | Physiologically relevant. | Can be displaced by contaminating GTP, leading to basal activity. |
| 8-bromo-GDP | Steric hindrance from the bromo group is presumed to prevent binding or conformational change required for activation. | Expected to be more inert than GDP, providing a more stringent negative control. | Limited published data on binding affinities and specific inhibitory concentrations for various G proteins. |
| Dominant-Negative G Protein Mutants | Genetically altered proteins that bind to the receptor but cannot activate downstream signaling. | Highly specific for the targeted G protein. | Requires genetic manipulation of the experimental system; not suitable for all assay formats. |
Experimental Protocols
The following are generalized protocols for common G protein activation assays where 8-bromo-GDP can be used as a negative control. Researchers should optimize concentrations and incubation times for their specific G protein and experimental system.
GTPγS Binding Assay (Radioligand-Based)
This assay measures the binding of the non-hydrolyzable, radioactive GTP analog, [³⁵S]GTPγS, to G proteins in response to receptor activation.
Objective: To demonstrate that agonist-stimulated [³⁵S]GTPγS binding is specific and to establish a baseline of non-specific binding.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.
-
Reaction Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Basal: Membranes + Assay Buffer
-
Agonist Stimulation: Membranes + Agonist
-
Negative Control: Membranes + Agonist + excess 8-bromo-GDP (e.g., 100 µM)
-
Non-specific Binding: Membranes + Agonist + excess unlabeled GTPγS (e.g., 10 µM)
-
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells to a final concentration of ~0.1 nM.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding counts from all other readings. Compare the [³⁵S]GTPγS binding in the agonist-stimulated condition to the basal and 8-bromo-GDP control conditions. A significant reduction in binding in the presence of 8-bromo-GDP would support its role as an inactive analog.
GTPase Activity Assay
This assay measures the intrinsic or GAP-stimulated GTP hydrolysis activity of a G protein.
Objective: To show that 8-bromo-GDP does not compete with GTP for binding and subsequent hydrolysis, confirming it does not engage the active site in a productive manner.
Methodology:
-
Purified Components: Use purified G protein and, if applicable, a GTPase Activating Protein (GAP).
-
Reaction Setup: In a microplate, prepare the following reaction mixtures:
-
Positive Control: G protein + GTP
-
GAP-stimulated: G protein + GAP + GTP
-
Negative Control: G protein + 8-bromo-GDP + GTP
-
-
Initiate Reaction: Start the reaction by adding GTP to the wells.
-
Incubation: Incubate at the optimal temperature for the G protein's activity (e.g., 37°C) for a set time course.
-
Phosphate Detection: At each time point, measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., Malachite Green assay).
-
Data Analysis: Plot the rate of Pi release over time. The reaction containing 8-bromo-GDP should show a rate of GTP hydrolysis similar to the positive control (without 8-bromo-GDP), indicating that 8-bromo-GDP is not effectively competing with GTP for hydrolysis.
Visualizing the Molecular Switch and Experimental Workflow
To better understand the role of 8-bromo-GDP, it is helpful to visualize the G protein activation cycle and the experimental workflow.
References
A Tale of Two Conformations: 8-Br-GTP's Structural Influence on Proteins Compared to GTP
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between nucleotides and proteins is paramount. Guanosine triphosphate (GTP) is a fundamental cellular switch, its binding and hydrolysis dictating the activity of a vast array of proteins. The synthetic analog, 8-bromoguanosine 5'-triphosphate (8-Br-GTP), offers a powerful tool to dissect these mechanisms due to a key structural difference: a bromine atom at the C8 position of the guanine base. This modification forces the glycosidic bond into a syn conformation, in stark contrast to the preferred anti conformation of GTP. This seemingly subtle change has profound consequences for protein binding and function, providing a unique lens through which to explore protein conformational dynamics.
This guide provides a comparative analysis of the structural and functional impacts of this compound versus GTP on protein conformation, supported by experimental data and detailed methodologies.
The Conformation Conundrum: Syn vs. Anti
The orientation of the guanine base relative to the ribose sugar, defined by the glycosidic bond, is a critical determinant of a nucleotide's interaction with a protein.
-
GTP: Predominantly adopts the anti conformation, where the bulky six-membered ring of the guanine base is positioned away from the sugar.[1]
-
This compound: The steric hindrance from the bromine atom at the C8 position forces the guanine base to rotate, favoring the syn conformation, where the six-membered ring is positioned over the sugar.[1][2]
This fundamental difference in conformational preference is the primary driver of the distinct biological effects observed between these two molecules.
Comparative Analysis of Protein Interactions
The differential effects of this compound and GTP are most evident when examining their interactions with specific proteins. Here, we compare their impact on the bacterial cell division protein FtsZ and the eukaryotic cytoskeletal protein tubulin.
| Parameter | This compound | GTP | Protein System | Reference |
| Preferred Conformation | syn | anti | In solution | [1] |
| Calculated Relative Binding Affinity (to FtsZ) | Weaker binder compared to 8-Cl-GTP | Endogenous ligand | FtsZ | [3] |
| Effect on FtsZ Polymerization | Competitive inhibitor | Promotes polymerization | FtsZ | [4] |
| Effect on Tubulin Polymerization | Promotes assembly | Promotes assembly | Tubulin | [4] |
FtsZ: A Case of Inhibited Assembly
FtsZ, a bacterial homolog of tubulin, is a key player in cell division. Its polymerization into a "Z-ring" at the division site is a GTP-dependent process.[5] Studies have shown that this compound acts as a competitive inhibitor of FtsZ polymerization.[4] While both GTP and this compound bind to the nucleotide-binding pocket, the syn conformation of this compound is thought to prevent the conformational changes necessary for stable protofilament formation. Interestingly, structural studies on FtsZ in complex with another C8-substituted analog, 8-morpholino-GTP, revealed that the protein itself undergoes no significant conformational change upon binding, suggesting that the inhibition arises from the inability of the syn-bound nucleotide to support the polymerization-competent state.[3]
Tubulin: A Story of Promoted Assembly
In contrast to its effect on FtsZ, this compound has been observed to promote the assembly of microtubules from tubulin, similar to GTP.[4] This suggests that the nucleotide-binding site of tubulin can accommodate the syn conformation of the guanine base without disrupting the polymerization process. This differential effect on FtsZ and tubulin highlights the nuanced structural requirements of the nucleotide-binding pockets in even homologous proteins and underscores the utility of this compound as a tool to probe these differences.
Experimental Protocols
To facilitate further research, we provide detailed methodologies for key experiments used to characterize the interactions of GTP and its analogs with proteins.
Competition Binding Assay for FtsZ
This assay can be used to determine the relative binding affinity of this compound compared to a fluorescently labeled GTP analog.
Materials:
-
Purified FtsZ protein
-
Fluorescent GTP analog (e.g., BODIPY-FL-GTP)
-
This compound
-
GTP (for positive control)
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of FtsZ in polymerization buffer at a concentration that is below its critical concentration for polymerization.
-
Add a fixed concentration of the fluorescent GTP analog to the FtsZ solution.
-
In a 96-well plate, create a serial dilution of the competitor ligand (this compound or unlabeled GTP).
-
Add the FtsZ/fluorescent GTP analog mixture to each well of the plate containing the competitor.
-
Incubate the plate at the desired temperature for a time sufficient to reach binding equilibrium.
-
Measure the fluorescence polarization or anisotropy of each well using a plate reader.
-
Plot the fluorescence polarization/anisotropy values against the logarithm of the competitor concentration.
-
Fit the data to a competitive binding equation to determine the IC₅₀ value, which can then be used to calculate the inhibition constant (Ki).
FtsZ Polymerization Assay by Light Scattering
This method monitors the polymerization of FtsZ in real-time by measuring the increase in light scattering as protofilaments form.
Materials:
-
Purified FtsZ protein
-
GTP or this compound
-
Polymerization buffer (as above)
-
Spectrofluorometer or a dedicated light scattering instrument with a temperature-controlled cuvette holder.
Procedure:
-
Prepare a solution of FtsZ in polymerization buffer in a cuvette, ensuring the concentration is above the critical concentration for polymerization.
-
Place the cuvette in the instrument and allow the temperature to equilibrate.
-
Initiate polymerization by adding a small volume of a concentrated stock solution of GTP or this compound.
-
Immediately begin recording the light scattering signal (typically at a 90° angle to the incident light) over time.
-
Monitor the change in light scattering intensity. An increase in signal indicates polymerization.
-
Analyze the kinetics of the polymerization reaction (lag phase, elongation rate, and plateau) to compare the effects of GTP and this compound.
Visualizing the Pathways
To conceptualize the central role of GTP in cellular signaling and the principle of conformational selection in ligand binding, the following diagrams are provided.
Caption: The G-Protein Cycle: A Molecular Switch.
Caption: Conformational Selection Model of Ligand Binding.
Conclusion
The comparison between this compound and GTP provides a compelling illustration of how a subtle modification to a small molecule can have dramatic and divergent effects on protein function. The enforced syn conformation of this compound serves as a powerful probe to investigate the conformational plasticity and specific requirements of nucleotide-binding pockets. For researchers in drug development, this principle is particularly salient, as it highlights the potential for designing ligands that selectively stabilize or destabilize specific protein conformations to achieve a desired therapeutic effect. Further comparative studies, employing a wider range of proteins and biophysical techniques, will undoubtedly continue to illuminate the intricate dance between ligand conformation and protein function.
References
- 1. Structural Change in FtsZ Induced by Intermolecular Interactions between Bound GTP and the T7 Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calculations of binding affinity between C8-substituted GTP analogs and the bacterial cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GTP-dependent polymerization of Escherichia coli FtsZ protein to form tubules - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 8-Br-GTP's Effects with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of 8-Bromoguanosine 5'-triphosphate (8-Br-GTP) with genetic approaches for modulating the guanylate cyclase signaling pathway. By presenting supporting experimental data, detailed protocols, and clear visual representations of the underlying mechanisms, this document serves as a comprehensive resource for validating and interpreting experimental findings.
Introduction to this compound and Guanylate Cyclase Signaling
8-Bromoguanosine 5'-triphosphate (this compound) is a synthetic analog of guanosine triphosphate (GTP). Unlike GTP, which primarily exists in an anti conformation, this compound preferentially adopts a syn conformation. This structural difference is thought to influence its interaction with GTP-binding proteins and its potential as a modulator of cellular signaling pathways. A key target of GTP is soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating downstream effectors like Protein Kinase G (PKG) to regulate a multitude of physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.
Genetic approaches, such as small interfering RNA (siRNA), short hairpin RNA (shRNA), and CRISPR/Cas9, offer highly specific methods to modulate the expression of components within the guanylate cyclase signaling pathway, such as the alpha and beta subunits of sGC (GUCY1A1 and GUCY1B1, respectively) or downstream kinases like PKG. Cross-validating the effects of a pharmacological agent like this compound with these genetic tools is crucial for confirming on-target effects and dissecting the specific contributions of the targeted pathway to a biological response.
Comparative Analysis of Pharmacological and Genetic Approaches
The following sections present a comparison of the outcomes observed when using this compound (and its downstream effector, 8-Br-cGMP) versus genetic knockdown or knockout of key components of the guanylate cyclase pathway.
Effects on Cell Proliferation
Objective: To compare the impact of pharmacologically activating the cGMP pathway with genetically silencing its components on cell proliferation.
| Method | Target | Cell Type | Effect on Proliferation | Supporting Data | Reference |
| 8-Br-cGMP | cGMP signaling | Neural Stem Cells (SVZ) | Increased | NOC-18 (NO donor) and 8-Br-cGMP both increased cell proliferation. | [1] |
| ODQ (sGC inhibitor) | Soluble Guanylate Cyclase | Neural Stem Cells (SVZ) | Decreased (reversed NO-induced increase) | ODQ prevented the proliferative effect of the NO donor NOC-18. | [1] |
| 8-Br-cGMP | cGMP signaling | Ovarian and Breast Cancer Cells | Decreased | 8-bromo-cGMP caused growth inhibition in various cancer cell lines.[2][3] | [2][3] |
| PKG2 Knockout | Protein Kinase G2 | Mouse Colon Organoids | Increased | PKG2 knockout organoids grew faster and were larger than wild-type organoids.[4] | [4] |
Summary of Findings: Pharmacological activation of the cGMP pathway with 8-Br-cGMP can have opposing effects on proliferation depending on the cell type, promoting it in neural stem cells while inhibiting it in certain cancer cells.[1][2][3] Conversely, genetic knockout of the downstream effector PKG2 leads to increased proliferation in colon organoids, suggesting a tumor-suppressive role for the cGMP-PKG2 axis in this context.[4] The use of a guanylate cyclase inhibitor, ODQ, effectively reverses the pro-proliferative effects of an NO donor, further validating the involvement of the cGMP pathway.[1]
Signaling Pathway Diagrams
References
- 1. Differential contribution of the guanylyl cyclase-cyclic GMP-protein kinase G pathway to the proliferation of neural stem cells stimulated by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of soluble guanylyl cyclase-cyclic GMP signaling in tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Type-2 cGMP-dependent protein kinase suppresses proliferation and carcinogenesis in the colon epithelium - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of 8-Br-GTP: An Orthogonal Assay Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-guanosine 3',5'-cyclic monophosphate (8-Br-GTP), and its more commonly used analog 8-Bromo-cGMP, are pivotal research tools for elucidating the cyclic guanosine monophosphate (cGMP) signaling pathway. As a cell-permeable and phosphodiesterase-resistant cGMP analog, this compound/cGMP primarily acts as a potent activator of cGMP-dependent protein kinase (PKG).[1] Confirmation of its mechanism of action is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting this pathway. This guide provides a comparative overview of orthogonal assays to validate the on-target effects of this compound, complete with experimental data, detailed protocols, and visual workflows.
The cGMP/PKG Signaling Pathway
The canonical cGMP signaling cascade is initiated by the synthesis of cGMP from GTP by guanylyl cyclases (GC). cGMP then allosterically activates PKG, a serine/threonine kinase, which in turn phosphorylates a multitude of downstream target proteins, modulating diverse cellular processes such as smooth muscle relaxation, platelet aggregation, and cell proliferation.[2] this compound bypasses the need for GC activation and directly stimulates PKG.
Caption: cGMP/PKG Signaling Pathway Activated by this compound.
Comparative Analysis of Orthogonal Assays
To confirm that the observed cellular effects of this compound are indeed mediated through PKG activation, a combination of biochemical and cell-based assays should be employed. These orthogonal approaches provide complementary evidence to build a robust understanding of the compound's mechanism of action.
Table 1: Comparison of Orthogonal Assays for this compound Mechanism of Action
| Assay Type | Specific Assay | Principle | Key Parameters Measured | Pros | Cons |
| Biochemical | In Vitro PKG Kinase Assay | Measures the direct phosphorylation of a substrate by purified PKG in the presence of this compound. | Km, Vmax, EC50, % Maximal Activation | Directly assesses the effect on the target enzyme; allows for kinetic characterization. | Lacks cellular context; may not reflect in-vivo activity due to the absence of other cellular factors. |
| cGMP Competitive Binding Assay | Measures the ability of this compound to displace a labeled cGMP analog from the regulatory domain of PKG. | Ki, IC50 | Confirms direct binding to the target; useful for determining binding affinity. | Does not measure functional activation of the kinase. | |
| Cell-Based | VASP Phosphorylation Assay | Quantifies the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, a known PKG substrate, in intact cells. | Fold-change in p-VASP, EC50 | Measures a direct downstream event of PKG activation in a physiological context; high-throughput capable. | VASP can also be phosphorylated by PKA, requiring appropriate controls. |
| Reporter Gene Assay | Measures the transcriptional activity of promoters regulated by the cGMP/PKG pathway (e.g., CREB). | Fold-change in reporter activity, EC50 | Reflects a functional cellular outcome of PKG signaling. | Indirect measure of PKG activity; can be influenced by other signaling pathways. | |
| Cell Proliferation/Migration Assay | Assesses the effect of this compound on cellular processes known to be regulated by PKG. | % Inhibition of proliferation/migration, IC50 | Demonstrates a functional consequence of PKG activation relevant to a specific biological question. | Can be influenced by off-target effects; requires careful interpretation. |
Quantitative Data Comparison: 8-Br-cGMP vs. Alternatives
The selection of a PKG activator can influence experimental outcomes. 8-Br-cGMP is a broad-spectrum PKG activator, while other analogs exhibit some isoform selectivity.
Table 2: Comparative Potency of PKG Activators
| Compound | Target(s) | Assay Type | Reported EC50 / Ka | Reference(s) |
| cGMP | PKG Iα, PKG Iβ, PKG II | Kinase Activation | Ka: 0.1 µM (Iα), 1.0 µM (Iβ), 0.07 µM (II) | [1] |
| 8-Br-cGMP | PKG I, PKG II, CNG Channels | CNG Channel Activation | ~7-fold more potent than cGMP | [3] |
| 8-pCPT-cGMP | Predominantly PKG II, CNG Channels | CNG Channel Activation | ~58-fold (rod) to 234-fold (cone) more potent than cGMP | [3] |
| Sp-8-Br-PET-cGMP | Specific PKG I activator | Not specified | Not specified | [3] |
Note: EC50 and Ka values are highly dependent on the specific assay conditions and should be used as a relative guide.
Key Experimental Protocols
In Vitro PKG Kinase Assay
This assay directly measures the ability of this compound to activate purified PKG and phosphorylate a substrate peptide.
Materials:
-
Recombinant human PKG Iα or PKG Iβ
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
PKG substrate peptide (e.g., a fluorescently labeled peptide with a PKG recognition motif)
-
This compound and other test compounds
-
ATP
-
Kinase detection system (e.g., ADP-Glo™, HTRF® KinEASE™)[4]
Procedure:
-
Prepare serial dilutions of this compound and control compounds in kinase buffer.
-
In a microplate, add recombinant PKG and the substrate peptide to each well.
-
Add the diluted compounds to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the kinase activity using a suitable detection system according to the manufacturer's instructions.
-
Plot the kinase activity against the compound concentration to determine the EC50.
Caption: Workflow for an In Vitro PKG Kinase Assay.
VASP Phosphorylation Assay by Flow Cytometry
This cell-based assay quantifies the phosphorylation of VASP at Ser239, a specific downstream target of PKG.
Materials:
-
Cell line of interest (e.g., platelets, smooth muscle cells)
-
Cell culture medium
-
This compound and control compounds
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated primary antibody against phospho-VASP (Ser239)
-
Flow cytometer
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or control compounds for a specific duration (e.g., 15-30 minutes).
-
Fix the cells to preserve the phosphorylation state.
-
Permeabilize the cell membrane to allow antibody entry.
-
Incubate the cells with the anti-phospho-VASP (Ser239) antibody.
-
Wash the cells to remove unbound antibody.
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the phospho-VASP signal.
-
Calculate the fold-change in MFI relative to the untreated control.
Caption: Workflow for VASP Phosphorylation Assay by Flow Cytometry.
Logical Relationships of Validation Assays
A multi-faceted approach provides the most compelling evidence for the on-target mechanism of action of this compound.
Caption: Logical Flow of Orthogonal Assays for this compound Validation.
Conclusion
References
- 1. Discovery of the First Non-cGMP Mimetic Small Molecule Activators of cGMP-Dependent Protein Kinase 1 α (PKG1α) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An auto-inhibited state of protein kinase G and implications for selective activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic insights on novel small molecule allosteric activators of cGMP-dependent protein kinase PKG1α - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 8-Br-GTP and 8-Br-cAMP in Cellular Signaling Research
In the intricate world of cellular signaling, researchers rely on a diverse toolkit of molecular probes to dissect complex pathways. Among these are modified nucleotides that act as specific modulators of key signaling proteins. This guide provides a comprehensive comparison of two such analogs, 8-Bromoguanosine 5'-triphosphate (8-Br-GTP) and 8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP), for researchers, scientists, and drug development professionals. While both are brominated purine nucleotide analogs, their applications in studying signaling pathways are distinct and not interchangeable.
Introduction to 8-Br-cAMP and this compound
8-Br-cAMP is a cell-permeable analog of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a vast array of physiological processes. The bromine substitution at the 8th position of the adenine ring makes 8-Br-cAMP resistant to degradation by phosphodiesterases (PDEs), the enzymes that normally break down cAMP.[1][2] This resistance confers a longer-lasting effect, making it a potent and reliable activator of cAMP-dependent protein kinase (PKA).[3][4] Consequently, 8-Br-cAMP is widely used to chronically elevate intracellular cAMP signaling and study its downstream consequences.
This compound , in contrast, is not primarily recognized as a direct activator of broad signaling cascades in the same manner as 8-Br-cAMP. Instead, its utility in research stems from its ability to act as a competitive inhibitor of specific GTP-binding proteins. A notable application is its use as an inhibitor of the bacterial cytoskeletal protein FtsZ, interfering with its polymerization and GTPase activity.[5] It also serves as a synthetic precursor for creating more complex affinity labels for probing purine nucleotide binding sites in proteins.[6]
Comparative Data of 8-Br-cAMP and this compound
| Feature | 8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP) | 8-Bromoguanosine 5'-triphosphate (this compound) |
| Primary Role in Signaling Research | Activator of cAMP-dependent pathways | Competitive inhibitor of specific GTPases (e.g., FtsZ) |
| Mechanism of Action | Mimics cAMP, resistant to PDE degradation, activates Protein Kinase A (PKA)[1][7] | Competitively binds to the GTP binding site of specific proteins, inhibiting their function[5] |
| Primary Target | Protein Kinase A (PKA)[3][4][8] | Bacterial protein FtsZ[5] |
| Common Research Applications | Studying PKA-mediated phosphorylation, gene expression, cell differentiation, apoptosis, and ion channel regulation[8][9][10] | Investigating bacterial cell division, probing GTP binding sites, synthesis of affinity labels[5][6][11] |
| Cell Permeability | Yes[7] | Generally used in in vitro assays or requires cell permeabilization |
Signaling Pathways and Experimental Workflows
8-Br-cAMP Signaling Pathway
8-Br-cAMP readily crosses the cell membrane and bypasses the need for adenylyl cyclase activation to elevate intracellular cAMP levels. By persistently activating PKA, it triggers a cascade of phosphorylation events that regulate numerous downstream effectors.
Figure 1: Simplified signaling pathway of 8-Br-cAMP.
Experimental Workflow for this compound in FtsZ Inhibition Assay
The primary use of this compound is in biochemical assays to study its inhibitory effects on specific proteins like FtsZ. A typical workflow involves purifying the target protein and measuring its activity in the presence and absence of this compound.
Figure 2: Typical experimental workflow for assessing this compound's effect on FtsZ.
Experimental Protocols
Protocol 1: PKA Activation Assay using 8-Br-cAMP
Objective: To measure the activation of PKA in cultured cells treated with 8-Br-cAMP.
Materials:
-
Cultured cells (e.g., HEK293T)
-
8-Br-cAMP (cell-permeable)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein concentration assay kit (e.g., BCA assay)
-
PKA activity assay kit (e.g., radioactive 32P-ATP based or fluorescent-based)
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and grow to desired confluency.
-
Treat cells with varying concentrations of 8-Br-cAMP (e.g., 10 µM, 50 µM, 100 µM) or a vehicle control for a specified time (e.g., 30 minutes).
-
Wash cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Perform the PKA activity assay according to the manufacturer's instructions, using equal amounts of protein for each sample.
-
Measure the PKA activity using a microplate reader.
-
Normalize the PKA activity to the protein concentration and compare the activity in 8-Br-cAMP-treated cells to the control.
Protocol 2: FtsZ GTPase Activity Inhibition Assay using this compound
Objective: To determine the inhibitory effect of this compound on the GTPase activity of purified FtsZ protein.
Materials:
-
Purified FtsZ protein
-
GTP solution
-
This compound solution
-
GTPase assay buffer (e.g., containing MgCl2 and KCl)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the GTPase assay buffer and a fixed concentration of FtsZ protein.
-
Add varying concentrations of this compound to the experimental wells. Add a vehicle control to the control wells.
-
Initiate the reaction by adding a fixed concentration of GTP to all wells.
-
Incubate the reaction at the optimal temperature for FtsZ activity (e.g., 37°C) for a set period (e.g., 20 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate released.
-
Calculate the percentage of GTPase activity inhibition for each concentration of this compound compared to the control.
-
Determine the IC50 value of this compound for FtsZ GTPase activity.
Logical Comparison of Applications
The distinct functionalities of 8-Br-cAMP and this compound dictate their separate applications in research. The following diagram illustrates the logical divergence in their use.
Figure 3: Logical flow for choosing between 8-Br-cAMP and this compound.
Conclusion
8-Br-cAMP and this compound are valuable tools for researchers, but their applications are fundamentally different. 8-Br-cAMP serves as a potent and stable activator of the ubiquitous cAMP/PKA signaling pathway, enabling the study of its diverse physiological roles. In contrast, this compound is a more specialized tool, primarily employed as a competitive inhibitor to investigate the function of specific GTP-binding proteins, with FtsZ in bacteria being a key example. Understanding these distinctions is crucial for the appropriate design and interpretation of experiments aimed at elucidating the complex mechanisms of cellular signaling.
References
- 1. Effect of 8-bromo-cyclic guanosine monophosphate on intracellular pH and calcium in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G-protein signaling: back to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Bromoguanosine 3':5'-cyclic monophosphate decreases intracellular free calcium concentrations in cultured vascular smooth muscle cells from rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biolog.de [biolog.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 8-(4-Bromo-2,3-dioxobutylthio)guanosine 5'-triphosphate: a new affinity label for purine nucleotide sites in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 8-bromoguanosine 3':5'-cyclic monophosphate on phenylephrine-induced phosphatidylinositol hydrolysis and contraction in rat caudal artery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromination of guanosine and cyclic GMP confers resistance to metabolic processing by B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of G protein conformation in receptor-G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8-Bromo-GTP, Tubulin Assembling Nucleotides - Jena Bioscience [jenabioscience.com]
A Head-to-Head Comparison of 8-Br-GTP and Other Non-Hydrolyzable GTP Analogs: A Guide for Researchers
In the intricate world of cellular signaling, G-proteins act as molecular switches, cycling between an active GTP-bound and an inactive GDP-bound state. To dissect the mechanisms of G-protein signaling and the enzymes that regulate them, researchers rely on non-hydrolyzable GTP analogs. These molecules bind to G-proteins and lock them in an active conformation, allowing for the study of downstream signaling events without the complication of GTP hydrolysis. Among these analogs, 8-Bromoguanosine 5'-triphosphate (8-Br-GTP) presents unique properties. This guide provides a head-to-head comparison of this compound with other widely used non-hydrolyzable GTP analogs, namely Guanosine 5'-O-(3-thiotriphosphate) (GTPγS) and Guanylyl-imidodiphosphate (GMP-PNP), supported by experimental data and detailed protocols.
Overview of Non-Hydrolyzable GTP Analogs
Non-hydrolyzable GTP analogs are indispensable tools in biochemistry and cell biology for studying GTP-binding proteins. By resisting enzymatic cleavage by GTPases, they effectively "freeze" the G-protein in its "on" state. This allows for the stabilization of transient signaling complexes and the robust measurement of G-protein activation and downstream effector modulation.
-
8-Bromoguanosine 5'-triphosphate (this compound): This analog is characterized by a bromine substitution at the 8th position of the guanine ring. This modification influences its conformation and can lead to selective effects on different GTPases. For instance, this compound has been shown to be a competitive inhibitor of the bacterial cell division protein FtsZ's polymerization and GTPase activity, while not affecting its eukaryotic homolog, tubulin. This selectivity makes it a valuable tool for specific research applications.
-
Guanosine 5'-O-(3-thiotriphosphate) (GTPγS): One of the most commonly used non-hydrolyzable GTP analogs, GTPγS contains a sulfur atom in place of an oxygen on the γ-phosphate. This substitution renders the terminal phosphate bond highly resistant to cleavage by GTPases. It is a potent activator of a wide range of G-proteins.
-
Guanylyl-imidodiphosphate (GMP-PNP): In GMP-PNP, an imido group (NH) replaces the oxygen atom between the β- and γ-phosphates. This modification also confers resistance to hydrolysis. GMP-PNP is another widely used tool for activating G-proteins and studying their interactions with effectors.
Quantitative Comparison of GTP Analogs
Direct quantitative comparisons of these analogs in a single study are limited. However, by compiling data from various sources, we can create a comparative overview of their biochemical properties. It is crucial to note that the absolute values of binding affinity (Kd), potency (EC50), and inhibitory constant (Ki) can vary significantly depending on the specific G-protein, the experimental conditions (e.g., buffer composition, temperature), and the assay format.
Table 1: Comparative Biochemical Parameters of Non-Hydrolyzable GTP Analogs
| Parameter | This compound | GTPγS | GMP-PNP | Target Protein/System | Reference |
| Ki | 31.8 ± 4.1 µM | - | - | FtsZ GTPase Activity | |
| EC50 | - | ~30 µM | ~30 µM | Catecholamine release from PC12 cells | |
| Kd | - | 11 nM (BODIPY FL) | 55 nM (BODIPY FL) | Gαo | |
| Kd | - | 58 nM (BODIPY FL) | 10-fold lower affinity than BODIPY FL GTPγS | Gαs | |
| Kd | - | 150 nM (BODIPY FL) | 10-fold lower affinity than BODIPY FL GTPγS | Gαi1 | |
| Kd | - | 300 nM (BODIPY FL) | 10-fold lower affinity than BODIPY FL GTPγS | Gαi2 |
Note: The data presented are from different studies and should be interpreted with caution. The use of fluorescently labeled analogs (BODIPY FL) may influence binding affinities.
Signaling Pathways and Experimental Workflows
To visualize the role of these analogs in cellular signaling and the experimental approaches to study them, we provide the following diagrams created using the Graphviz DOT language.
Caption: G-Protein Coupled Receptor (GPCR) signaling pathway.
Caption: Experimental workflow for comparing GTP analogs.
Experimental Protocols
Here, we provide detailed methodologies for key experiments used to characterize and compare non-hydrolyzable GTP analogs.
GTPγS Binding Assay (Filter Binding Method)
This assay measures the binding of a radiolabeled non-hydrolyzable GTP analog, such as [³⁵S]GTPγS, to G-proteins in membrane preparations. It is a functional assay that can be used to determine the potency and efficacy of ligands that activate G-protein coupled receptors (GPCRs).
Materials:
-
Membrane preparation containing the G-protein of interest.
-
[³⁵S]GTPγS (radiolabeled).
-
Unlabeled GTPγS, this compound, GMP-PNP.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT).
-
Agonist/Antagonist of the GPCR.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare Assay Mix: In a microcentrifuge tube, prepare the assay mix containing the assay buffer, a fixed concentration of [³⁵S]GTPγS (typically in the low nanomolar range), and GDP (typically 1-10 µM).
-
Add Competitors and Ligands: To different tubes, add either buffer (for total binding), a high concentration of unlabeled GTPγS (for non-specific binding), or varying concentrations of the test compounds (this compound, GMP-PNP) for competition binding experiments. Add the agonist to stimulate GTP binding.
-
Initiate Reaction: Add the membrane preparation to each tube to start the reaction.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for GTPγS binding to reach equilibrium.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition experiments, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50 and subsequently the Ki value. For agonist stimulation, plot the specific binding against the log concentration of the agonist to determine the EC50 and Emax.
GTPase Activity Assay (Colorimetric or Luminescent)
This assay measures the rate of GTP hydrolysis by a GTPase. Non-hydrolyzable analogs are used as negative controls or to study the mechanism of GTPase-activating proteins (GAPs).
Materials:
-
Purified GTPase.
-
GTP.
-
This compound, GTPγS, GMP-PNP (as controls).
-
GTPase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT).
-
Phosphate detection reagent (for colorimetric assays, e.g., malachite green-based) or a GTPase-Glo™ type reagent (for luminescent assays).
-
Microplate reader.
Procedure (using a malachite green-based colorimetric assay):
-
Prepare Reactions: In a 96-well plate, set up reactions containing the GTPase in the assay buffer.
-
Add Analogs/Controls: Add either GTP (for measuring activity), buffer (for background), or the non-hydrolyzable GTP analogs to the respective wells.
-
Initiate Reaction: Start the reaction by adding a saturating concentration of GTP to the wells designated for activity measurement.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Detect Phosphate: Stop the reaction and detect the released inorganic phosphate (Pi) by adding the malachite green reagent. This reagent forms a colored complex with free phosphate.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of phosphate. Use the standard curve to determine the amount of Pi produced in each reaction. Calculate the GTPase activity as the rate of Pi release per unit of enzyme per unit of time.
Conclusion
The choice of a non-hydrolyzable GTP analog is critical for the successful design and interpretation of experiments aimed at understanding G-protein signaling. While GTPγS and GMP-PNP are potent, broad-spectrum activators of G-proteins, this compound offers the potential for greater selectivity, as demonstrated by its differential effects on FtsZ and tubulin. Researchers should carefully consider the specific G-protein and biological question being addressed when selecting an analog. The experimental protocols provided in this guide offer a starting point for the quantitative comparison of these essential research tools. Further head-to-head comparative studies under standardized conditions will be invaluable in refining our understanding of the subtle yet significant differences between these powerful molecular probes.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Bromoguanosine 5'-Triphosphate (8-Br-GTP)
Researchers and laboratory professionals handling 8-Bromoguanosine 5'-triphosphate (8-Br-GTP) must adhere to rigorous safety and disposal protocols to ensure a secure laboratory environment and compliance with regulatory standards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in established safety practices for handling chemical and biological research materials.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to consult the substance's Safety Data Sheet (SDS) and be fully familiar with institutional and local environmental health and safety (EHS) guidelines. Standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and appropriate gloves, should be worn at all times.[1] All handling of this compound in its solid, powdered form should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.[2]
Quantitative Data and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrN₅O₁₄P₃ · 4Na | [3] |
| Molecular Weight | 690.0 g/mol | [3] |
| Appearance | Off-white solid | [1] |
| Solubility | Soluble in water | [3] |
| Storage Temperature | -80°C | [3] |
| Stability | Stable for ≥ 2 years at -80°C | [3] |
Standard Operating Procedure for this compound Disposal
The following procedure outlines the recommended steps for the safe disposal of this compound and associated waste. This protocol is a general guideline and should be adapted to comply with the specific requirements of your institution's EHS department.
Step 1: Waste Segregation and Collection
Proper waste segregation is the first and most critical step in the disposal process.
-
Solid Waste:
-
Unused or expired this compound powder should be collected in its original container or a clearly labeled, sealed container.
-
Contaminated consumables such as pipette tips, microfuge tubes, and gloves should be collected in a designated, puncture-resistant container lined with a biohazard bag, especially if used in biological experiments.[4]
-
-
Liquid Waste:
-
Aqueous solutions of this compound should be collected in a clearly labeled, leak-proof container.
-
The container should be marked as "Hazardous Waste" or "Chemical Waste" and should include the full chemical name: "8-Bromoguanosine 5'-triphosphate."
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.[5]
-
Step 2: Decontamination of Liquid Waste
Given that this compound is a nucleotide analog often used in biological research, liquid waste may need to be decontaminated, particularly if it contains recombinant or synthetic nucleic acids.[6]
-
Chemical Decontamination: For liquid waste that does not contain other reactive chemicals, add a sufficient amount of fresh bleach to achieve a final concentration of 10%.[6] Allow the solution to sit for a minimum of 30 minutes.[6]
-
Autoclaving: If the liquid waste is compatible with autoclaving, this method can be used for decontamination.[4][7]
Note: Always consult with your institution's EHS office before chemically treating or autoclaving any waste to ensure compatibility and safety.
Step 3: Packaging and Labeling
Proper packaging and labeling are essential for the safe transport and disposal of chemical waste.
-
All waste containers must be securely sealed to prevent leaks.
-
Each container must be clearly labeled with its contents. The label should include:
-
The full chemical name(s) of the contents.
-
The approximate concentration and volume.
-
The date of accumulation.
-
Any relevant hazard symbols (e.g., biohazard symbol if applicable).[5]
-
Step 4: Storage and Disposal Request
-
Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic.
-
Follow your institution's procedure for requesting a hazardous waste pickup from the EHS department.[4] Do not dispose of this compound waste in general trash or down the drain without proper decontamination and explicit approval from your EHS office.[2]
Visualizing Workflows and Pathways
To further clarify the handling and context of this compound, the following diagrams illustrate a typical experimental workflow and a representative signaling pathway where this molecule may be involved.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ibc.utah.edu [ibc.utah.edu]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. med.nyu.edu [med.nyu.edu]
- 7. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling 8-Bromoguanosine 5'-Triphosphate (8-Br-GTP)
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized reagents like 8-Bromoguanosine 5'-triphosphate (8-Br-GTP) is paramount. This guide provides a comprehensive operational and disposal plan to ensure laboratory safety and maintain experimental integrity.
Chemical and Physical Properties
A clear understanding of the substance's properties is the foundation of safe handling.
| Property | Value |
| Synonyms | 8-bromo GTP |
| Molecular Formula | C₁₀H₁₁BrN₅O₁₄P₃ • 4Na[1] |
| Formula Weight | 690.0 g/mol [1] |
| Formulation | Typically supplied as a solution in water or as a solid. |
| Solubility | Soluble in water.[1] |
| Storage Temperature | -80°C[1] |
| Stability | Stable for at least 2 years when stored correctly.[1] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes risks and ensures the material's stability.
Receiving and Inspection
-
Upon receipt, inspect the packaging for any signs of damage or leaks.
-
Wear nitrile gloves and safety glasses during inspection.
-
If the container is compromised, place it in a secondary container, label it appropriately, and consult your institution's safety officer.
-
Verify that the product matches the order and that the Safety Data Sheet (SDS) is accessible. For this compound, an SDS for a similar compound like Inosine 5'-triphosphate indicates it may cause skin and eye irritation[2].
Storage
-
Store this compound at -80°C in a clearly labeled, dedicated section of a freezer to prevent cross-contamination and accidental misuse.[1]
-
Ensure the container is tightly sealed to prevent degradation.
Handling and Preparation of Solutions
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Wear nitrile gloves. Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat is required.
-
-
Engineering Controls:
-
Handle solid forms of this compound in a chemical fume hood to avoid inhalation of any dust particles.
-
When preparing aqueous solutions, work in a designated clean area to prevent contamination of the sample.
-
-
Procedure for Preparing Solutions:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation from contaminating the product.
-
If starting with a solid, carefully weigh the required amount in a fume hood.
-
Use sterile, nuclease-free water or an appropriate buffer to dissolve the this compound.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the triphosphate.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C.
-
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound from receipt to disposal.
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste:
-
Unused solid this compound should be disposed of as chemical waste according to your institution's guidelines.
-
Contaminated consumables such as pipette tips, microfuge tubes, and gloves should be collected in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour solutions down the drain.
-
The container should be clearly labeled with "Hazardous Waste," the chemical name ("8-Bromoguanosine 5'-triphosphate solution"), and the approximate concentration.
-
Disposal Procedure
-
Collection: Use separate, clearly labeled containers for solid and liquid hazardous waste.
-
Storage of Waste: Store waste containers in a designated, secure area, away from incompatible materials, until they are collected for disposal.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow Diagram
Caption: Step-by-step process for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
